molecular formula C8H16ClNO B1592438 1-Oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 3970-79-4

1-Oxa-8-azaspiro[4.5]decane hydrochloride

货号: B1592438
CAS 编号: 3970-79-4
分子量: 177.67 g/mol
InChI 键: LAAJAVVOPJHOHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Oxa-8-azaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAJAVVOPJHOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620324
Record name 1-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-79-4
Record name 1-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxa-8-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxa-8-azaspiro[4.5]decane hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its spirocyclic scaffold, which incorporates both a tetrahydrofuran and a piperidine ring, imparts a unique three-dimensional architecture. Such rigid structures are increasingly sought after in the design of novel therapeutic agents as they can offer enhanced target specificity and improved pharmacokinetic profiles. The introduction of an oxygen atom into the spirocyclic system can further modulate physicochemical properties such as solubility and basicity, making it a valuable building block for a diverse range of biologically active molecules.[1]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into its chemical and physical characteristics, alongside methodologies for its analysis.

Chemical Structure and Identification

The chemical structure of this compound consists of a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom. The hydrochloride salt is formed by the protonation of the tertiary amine in the piperidine ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 3970-79-4[2][3]
Molecular Formula C₈H₁₆ClNON/A
Molecular Weight 177.67 g/mol N/A
Synonyms 8-Aza-1-oxaspiro[4.5]decane Hydrochloride[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table 2: Summary of Physicochemical Properties

PropertyValueNotesSource
Physical Form White to brown powder/crystal---[2]
Melting Point Data not availableFor the related compound 8-Oxa-2-aza-spiro[4.5]decane hydrochloride, the melting point is approximately 177-180 °C.[4]
Boiling Point (Free Base) 229 °CFor 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1).[5]
Density (Free Base) 1.02 g/cm³For 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1).[5]
Refractive Index (Free Base) 1.498For 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1).[5]
Purity >95.0% (qNMR)---[2]
Solubility

The aqueous solubility of a compound is a critical determinant of its oral bioavailability. The hydrochloride salt form of 1-Oxa-8-azaspiro[4.5]decane is expected to exhibit significantly greater aqueous solubility than its free base due to the ionization of the amine group. Studies on analogous oxa-spirocycles have demonstrated a dramatic improvement in water solubility upon incorporation of an oxygen atom into the spirocyclic unit.[1] For instance, one study showed that an oxa-spirocyclic compound was approximately 40 times more soluble than its carbocyclic counterpart.[1]

Experimental Protocol for Solubility Determination:

A standard method for determining aqueous solubility is the shake-flask method.

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

Caption: A generalized workflow for the experimental determination of solubility.

pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (conjugate acid) and the free amine (conjugate base) forms. This value is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, and receptor binding.

Research on similar oxa-spirocyclic amine hydrochlorides has shown that the incorporation of an oxygen atom reduces the basicity of the amine by approximately one pKa unit compared to the corresponding carbocyclic amine.[1]

Experimental Protocol for pKa Determination by Potentiometric Titration:

Potentiometric titration is a common and reliable method for determining pKa values.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and free amine forms are equal.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets in the aliphatic region corresponding to the protons of the tetrahydrofuran and piperidine rings. The proton on the nitrogen atom would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the spiro carbon.

While specific NMR data for this compound is not available in the provided search results, spectra for related spirocyclic compounds can be found in the literature and chemical databases.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

  • N-H stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N⁺-H stretching vibration in an amine hydrochloride salt.

  • C-O-C stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ would indicate the C-O-C stretching of the ether linkage in the tetrahydrofuran ring.

  • C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would likely show the molecular ion of the free base (m/z = 141.21) after the loss of HCl. The fragmentation pattern would be characteristic of the spirocyclic structure, with fragmentation of the piperidine and tetrahydrofuran rings. Predicted collision cross-section data for the free base is available, which can aid in its identification.[7][8]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This technical guide has summarized the available physicochemical data for this compound and its free base. While some key experimental values for the hydrochloride salt, such as a definitive melting point, quantitative solubility, and a precise pKa, are not yet reported in the readily accessible literature, this guide provides a framework for their determination and offers insights based on the properties of closely related structures. The provided experimental protocols and comparative data will be a valuable resource for scientists working with this and similar spirocyclic compounds, facilitating their research and development efforts.

References

1-Oxa-8-azaspiro[4.5]decane hydrochloride mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Abstract

The 1-oxa-8-azaspiro[4.5]decane scaffold is a conformationally rigid bicyclic system that serves as a versatile template in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of pharmacophoric features, leading to the development of potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the primary in vitro mechanisms of action associated with derivatives of this privileged scaffold. Rather than focusing on a single, undefined mechanism for the parent hydrochloride salt, we will dissect the well-documented activities of its derivatives, focusing on their interactions with muscarinic receptors, adrenergic receptors, and sigma-1 receptors. This document is intended for researchers, scientists, and drug development professionals, offering both high-level mechanistic insights and detailed, actionable experimental protocols.

Introduction: The 1-Oxa-8-azaspiro[4.5]decane Core as a Privileged Scaffold

The 1-oxa-8-azaspiro[4.5]decane structure, characterized by a fused tetrahydrofuran and piperidine ring system, offers a rigid framework that is advantageous for optimizing receptor binding and metabolic stability[1]. The hydrochloride salt form enhances solubility and stability for experimental use. The true pharmacological activity of this class of compounds is not inherent to the core structure itself but is dictated by the specific chemical modifications made to it. These modifications fine-tune the molecule's affinity and efficacy for various molecular targets, leading to a broad spectrum of biological effects. This guide will explore the most prominent and well-characterized of these mechanisms.

Muscarinic Receptor Agonism: Targeting Cognitive Enhancement

A significant area of research for 1-oxa-8-azaspiro[4.5]decane derivatives has been the development of muscarinic acetylcholine receptor (mAChR) agonists, particularly for the M1 subtype, which is implicated in cognitive function. Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease, making M1 agonists a key therapeutic strategy.

Molecular Mechanism of Action

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and identified as potent M1 muscarinic agonists[2]. These compounds bind to the orthosteric site of the M1 receptor, a G-protein coupled receptor (GPCR), mimicking the action of the endogenous neurotransmitter acetylcholine.

Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This activation initiates a critical downstream signaling cascade:

  • Gαq Activation : The activated Gαq subunit exchanges GDP for GTP.

  • PLCβ Stimulation : Gαq-GTP activates phospholipase Cβ (PLCβ).

  • PIP2 Hydrolysis : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response : IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular Ca2+. DAG remains in the membrane and, along with Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to neuronal excitation and potentiation of synaptic plasticity, processes fundamental to learning and memory.

Certain derivatives, such as 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, have demonstrated partial agonistic activity for M1 receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices[2].

M1_Agonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem Activates Downstream\nCellular Effects Downstream Cellular Effects PKC_mem->Downstream\nCellular Effects Phosphorylates IP3R IP3 Receptor IP3->IP3R Binds Ca Ca²⁺ PKC_cyto PKC Ca->PKC_cyto Activates ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca Release Ligand 1-Oxa-8-azaspiro[4.5] decane Derivative (Agonist) Ligand->M1R Binds Gq->PLC Activates

M1 Muscarinic Receptor Agonist Signaling Pathway.
In Vitro Experimental Protocols

This protocol determines the affinity (Ki) of the test compound for M1 and M2 receptors to assess potency and selectivity.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Cell Membranes (e.g., CHO-K1 expressing hM1R) B Incubate Membranes with: 1. Radioligand (e.g., [³H]NMS) 2. Test Compound (various conc.) 3. Buffer A->B C Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 → Ki calculation) D->E

Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation : Utilize membranes from a stable cell line (e.g., CHO-K1) overexpressing the human M1 muscarinic receptor.

  • Assay Buffer : Prepare a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Incubation : In a 96-well plate, combine:

    • 50 µL of cell membranes.

    • 25 µL of radioligand (e.g., [³H]N-methylscopolamine, a non-selective antagonist).

    • 25 µL of the 1-oxa-8-azaspiro[4.5]decane test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding (NSB) wells, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

    • For total binding wells, add 25 µL of assay buffer instead of the test compound.

  • Equilibration : Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration : Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing : Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification : Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional agonistic activity of the compound by quantifying the accumulation of inositol phosphates (a product of PIP2 hydrolysis).

Step-by-Step Protocol:

  • Cell Culture and Labeling : Culture cells expressing the M1 receptor (e.g., CHO-hM1) in an appropriate medium. Label the cells overnight with [³H]myo-inositol, which will be incorporated into the cell membrane as [³H]PIP2.

  • Washing : Wash the cells to remove excess unincorporated [³H]myo-inositol.

  • Stimulation : Pre-incubate the cells with LiCl (typically 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • Compound Addition : Add the 1-oxa-8-azaspiro[4.5]decane test compound at various concentrations and incubate for 45-60 minutes at 37°C. Include a known M1 agonist (e.g., carbachol) as a positive control.

  • Lysis and Extraction : Terminate the reaction by aspirating the medium and lysing the cells with a cold acid solution (e.g., 0.1 M formic acid).

  • Purification : Neutralize the lysate and purify the accumulated [³H]inositol phosphates using anion-exchange chromatography columns.

  • Quantification : Elute the [³H]IPs and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the measured radioactivity (counts per minute) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values, which quantify the compound's potency and efficacy as an agonist.

Adrenergic Receptor Antagonism: Modulation of Cardiovascular Function

Derivatives of the related 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been shown to act as α-adrenergic receptor antagonists, with some compounds showing selectivity for the α1 or α2 subtypes[3]. This mechanism is primarily relevant to the modulation of blood pressure.

Molecular Mechanism of Action

These compounds act as competitive antagonists at α-adrenergic receptors. By blocking the binding of endogenous catecholamines like norepinephrine and epinephrine, they inhibit the downstream signaling responsible for vasoconstriction.

  • α1-Adrenoceptor Antagonism : Blocks the Gq-coupled pathway, preventing the increase in intracellular Ca²⁺ in vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.

  • α2-Adrenoceptor Antagonism : Primarily acts on presynaptic autoreceptors in the central nervous system, which can lead to an increase in norepinephrine release. However, peripheral α2 antagonism can also contribute to vasodilation.

The studies on 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrated that these compounds function as alpha-adrenergic blockers, with some skewed towards α1-adrenoceptor antagonism and others primarily targeting α2-adrenoceptors[3].

Sigma-1 (σ1) Receptor Binding: A Target for Neuroprotection and Oncology

More recently, 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane[4][5].

Molecular Mechanism of Action

The σ1 receptor is a unique ligand-operated chaperone that modulates a variety of cellular processes, including Ca²⁺ signaling, ion channel function, and cellular stress responses. Ligands do not act as simple agonists or antagonists but rather as modulators of the receptor's chaperone activity.

High-affinity binding of 1-oxa-8-azaspiro[4.5]decane derivatives to the σ1 receptor can influence its interaction with client proteins, such as the IP3 receptor, thereby modulating intracellular Ca²⁺ homeostasis and mitigating endoplasmic reticulum stress. This mechanism is being explored for its potential in treating neurodegenerative diseases and for tumor imaging, as many tumor cells overexpress σ1 receptors[4].

In Vitro Data Summary

The affinity of these compounds is typically determined using competitive binding assays with a high-affinity σ1 radioligand.

Compound IDTargetKi (nM)Selectivity (vs. σ2)Reference
5a σ1 Receptor5.4 ± 0.430-fold[4]
Series of 7 Ligands σ1 Receptor0.61 – 12.02 to 44-fold[5]

Table 1: Binding affinities of representative 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 receptor.

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decane scaffold is a remarkably versatile platform for the design of targeted therapeutics. The in vitro mechanisms of its derivatives are diverse, ranging from GPCR agonism and antagonism to the modulation of intracellular chaperone proteins. The key takeaway for researchers is that the biological activity is not inherent to the core but is defined by specific substitutions, which must be carefully considered during drug design and screening cascades. Future research will likely continue to exploit the conformational rigidity of this scaffold to develop even more potent and selective ligands for both established and novel biological targets, leveraging the detailed in vitro characterization methods outlined in this guide to validate their mechanisms of action.

References

A Technical Guide to the Spectroscopic Characterization of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Oxa-8-azaspiro[4.5]decane hydrochloride, a key spirocyclic scaffold of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific salt, this guide leverages foundational spectroscopic principles and data from structurally related analogs to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for scientists involved in the synthesis, purification, and characterization of this and similar heterocyclic compounds, offering insights into experimental design and data interpretation.

Introduction: The Significance of the Spirocyclic Scaffold

This compound belongs to a class of compounds featuring a spirocyclic system, where two rings are connected through a single shared carbon atom. This structural motif imparts a three-dimensional architecture that is of significant interest in drug design, often leading to enhanced receptor binding affinity and improved pharmacokinetic properties. The hydrochloride salt form is frequently employed to improve the solubility and stability of amine-containing compounds for pharmaceutical applications.

Accurate structural elucidation and purity assessment are critical milestones in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are the cornerstones of this characterization process. This guide will delve into the expected spectroscopic signatures of this compound, providing a robust framework for its identification.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound is characterized by a piperidine ring and a tetrahydrofuran ring sharing a spirocyclic carbon atom. The nitrogen atom of the piperidine ring is protonated in the hydrochloride salt form. This protonation has a significant and predictable influence on the spectroscopic data when compared to its free base form.

Figure 1: Chemical structures of 1-Oxa-8-azaspiro[4.5]decane free base and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

General Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring NMR data for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial; for hydrochloride salts, D₂O or CD₃OD are often preferred due to their ability to dissolve the salt and exchange with the N-H proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran and piperidine rings. The protonation of the nitrogen in the hydrochloride salt will cause a significant downfield shift for the protons on the carbons adjacent to the nitrogen (α-protons).

Proton Assignment Predicted Chemical Shift (ppm) - Free Base Predicted Chemical Shift (ppm) - HCl Salt Multiplicity Integration
H2, H4 (THF ring)3.6 - 3.83.7 - 3.9Triplet4H
H3 (THF ring)1.7 - 1.91.8 - 2.0Multiplet4H
H7, H9 (Piperidine ring, α to N)2.6 - 2.83.0 - 3.4Multiplet4H
H6, H10 (Piperidine ring, β to N)1.5 - 1.71.8 - 2.1Multiplet4H
N-H1.5 - 3.0 (broad)8.0 - 9.5 (broad)Broad Singlet2H (includes HCl proton)

Causality Behind Predictions:

  • Protons on the THF ring (H2, H3, H4): These are relatively shielded and their chemical shifts are primarily influenced by the electronegative oxygen atom.

  • Protons on the Piperidine ring (H6, H7, H9, H10): In the free base, these protons are in a typical aliphatic region.

  • Effect of Protonation: Upon forming the hydrochloride salt, the nitrogen atom becomes positively charged. This inductively deshields the adjacent protons (H7 and H9), causing their signals to shift significantly downfield. The N-H proton itself will appear as a broad signal at a much lower field, and its integration will depend on the solvent and water content.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Carbon Assignment Predicted Chemical Shift (ppm) - Free Base Predicted Chemical Shift (ppm) - HCl Salt
C5 (Spiro carbon)75 - 8576 - 86
C2, C4 (THF ring, adjacent to O)65 - 7066 - 71
C3 (THF ring)25 - 3026 - 31
C7, C9 (Piperidine ring, α to N)45 - 5050 - 55
C6, C10 (Piperidine ring, β to N)30 - 3531 - 36

Causality Behind Predictions:

  • Spiro Carbon (C5): This quaternary carbon is deshielded due to being bonded to two electronegative atoms (N and O, through the carbon chain) and will appear significantly downfield.

  • Effect of Protonation: Similar to the ¹H NMR, the carbons alpha to the protonated nitrogen (C7 and C9) will experience a downfield shift due to the inductive effect of the positive charge. The effect on more distant carbons will be less pronounced.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The comparison between the free base and the hydrochloride salt is particularly revealing.

General Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data
Vibrational Mode Expected Wavenumber (cm⁻¹) - Free Base Expected Wavenumber (cm⁻¹) - HCl Salt Appearance
N-H Stretch (secondary amine)3300 - 3500Not presentBroad, weak to medium
N⁺-H Stretch (ammonium salt)Not present2400 - 2800Very broad, strong
C-H Stretch (aliphatic)2850 - 30002850 - 3000Strong, sharp
C-O Stretch (ether)1050 - 11501050 - 1150Strong
N-H Bend (ammonium salt)Not present1500 - 1600Medium

Expert Interpretation:

The most significant difference in the IR spectrum of the hydrochloride salt compared to the free base is the appearance of a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in an ammonium salt and is a definitive indicator of successful salt formation. The C-O stretch of the tetrahydrofuran ring will be a prominent feature in both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

General Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is the preferred method for a pre-formed salt like this compound, as it is a soft ionization technique that can readily detect the protonated molecule.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to maintain the protonated state) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

Predicted Mass Spectrum

In the mass spectrum, the molecule will be detected as the protonated free base, [M+H]⁺, where M is the free base 1-Oxa-8-azaspiro[4.5]decane. The chloride ion is not typically observed in positive ion ESI-MS.

Ion Predicted m/z Notes
[M+H]⁺142.12This will be the base peak or a very prominent peak, corresponding to the molecular weight of the free base (141.115) plus a proton.[1]
[M+Na]⁺164.10Adducts with sodium are common in ESI-MS and can also be observed.[1]

Fragmentation Pathway:

While a detailed fragmentation analysis would require high-resolution tandem MS (MS/MS), a likely fragmentation pathway would involve the loss of small neutral molecules from the rings or cleavage of the rings themselves.

M_H [M+H]⁺ m/z = 142.12 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 124.11 M_H->Frag1 - H₂O Frag2 Ring Opening & Cleavage M_H->Frag2 Collision-Induced Dissociation

Figure 2: A simplified potential fragmentation pathway for the protonated molecule in MS/MS.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry, and by observing the key differences between the free base and its hydrochloride salt, researchers can confidently identify and assess the purity of this important spirocyclic compound. The key identifying features are the downfield shift of the α-protons and carbons in NMR, the appearance of a broad N⁺-H stretch in the IR spectrum, and the detection of the protonated molecular ion at m/z 142.12 in the mass spectrum.

References

Elucidating the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their unique three-dimensional structures and conformational rigidity, which can lead to improved physicochemical and pharmacological properties compared to their linear or planar counterparts.[1] The 1-Oxa-8-azaspiro[4.5]decane core, in particular, is a privileged structure found in compounds targeting key neurological receptors. Derivatives have been identified as potent M1 muscarinic receptor agonists for potential Alzheimer's treatment and as high-affinity ligands for sigma-1 receptors, which are implicated in various CNS disorders and cancers.[2][3][4]

Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for rational drug design and for optimizing ligand-receptor interactions. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure.[5] This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 1-Oxa-8-azaspiro[4.5]decane hydrochloride, from synthesis and crystallization to data interpretation and validation. It is designed for researchers, medicinal chemists, and structural biologists seeking to apply these techniques to advance their own discovery programs.

The Strategic Imperative for Structural Analysis

The decision to invest in the crystal structure analysis of a molecule like this compound is driven by the need for precise structural data to inform drug design. Spirocyclic systems introduce a fixed, three-dimensional geometry that is difficult to predict with certainty using computational methods alone.[1]

Causality Behind the Analysis:

  • Unambiguous Stereochemistry: For chiral centers, such as the spiro carbon, SC-XRD provides the absolute configuration, which is critical as biological activity often resides in a single enantiomer.[2]

  • Conformational Rigidity: The analysis reveals the inherent, low-energy conformation of the fused tetrahydrofuran and piperidine rings (e.g., chair, boat, twist-boat). This rigid conformation is what the biological target recognizes, and knowing it is key to understanding structure-activity relationships (SAR).

  • Informing Computational Models: An experimental crystal structure serves as a vital benchmark for validating and refining computational models (e.g., docking simulations, molecular dynamics), leading to more predictive in silico screening.

  • Understanding Solid-State Properties: The crystal packing and intermolecular interactions (especially hydrogen bonds involving the hydrochloride) dictate properties like solubility, stability, and hygroscopicity, which are critical for drug development.

Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of diffraction-quality single crystals. The hydrochloride salt is often chosen for crystallization studies as the ionic character can promote the formation of well-ordered crystal lattices through strong hydrogen bonding.

While various synthetic routes to oxa-azaspirocycles exist, a common approach involves multi-step synthesis starting from commercially available reagents.[6][7][8] The final step typically involves the formation of the hydrochloride salt by treating an ethereal solution of the free base with HCl.

The growth of a single crystal suitable for XRD (typically >0.1 mm in all dimensions, with no visible fractures) is often the most challenging step. The choice of method is based on the compound's solubility and stability.

Step-by-Step Methodology:

  • Material Purification: Ensure the this compound sample is of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder. Recrystallization or chromatography may be necessary.

  • Solvent Screening: Systematically screen a range of solvents and solvent systems to find one in which the compound has moderate solubility. Ideal solvents allow for slow saturation as conditions change. Common choices include methanol, ethanol, isopropanol, acetonitrile, and mixtures with water or anti-solvents like diethyl ether or hexane.

  • Crystal Growth Technique Selection:

    • Slow Evaporation (Most Common):

      • a. Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a clean vial.

      • b. Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

      • c. Place the vial in a vibration-free environment at a constant temperature.

      • d. Monitor for crystal growth over several days to weeks.

    • Vapor Diffusion (Liquid/Liquid or Gas/Liquid):

      • a. Dissolve the compound in a small amount of a primary solvent (e.g., methanol).

      • b. Place this solution in a small, open vial.

      • c. Place the small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).

      • d. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula. Immediately transfer the crystal to a microscope slide with a drop of paratone or mineral oil to prevent solvent loss and degradation.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization Start Commercial Reagents Synth Multi-step Synthesis of Free Base Start->Synth HCl_Salt Hydrochloride Salt Formation Synth->HCl_Salt Purify Purification (>99%) HCl_Salt->Purify Solvent Solvent Screening Purify->Solvent Input for Crystallization Technique Growth Technique (e.g., Slow Evaporation) Solvent->Technique Growth Crystal Growth (Days-Weeks) Technique->Growth Harvest Crystal Harvesting & Mounting Growth->Harvest XRD To SC-XRD Analysis Harvest->XRD Diffraction-Ready Crystal

Caption: Workflow from synthesis to a diffraction-quality single crystal.

Core Methodology: Single-Crystal X-ray Diffraction

SC-XRD is a powerful analytical technique that determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms.[5]

A single crystal is composed of a repeating three-dimensional array of unit cells. When a monochromatic X-ray beam strikes the crystal, it is diffracted in specific directions, governed by Bragg's Law. By rotating the crystal and collecting thousands of these diffraction spots, a complete map of the diffraction pattern can be generated. The positions and intensities of these spots contain the information required to reconstruct the electron density map of the unit cell, and from that, the atomic positions.

Step-by-Step Methodology:

  • Crystal Mounting and Screening:

    • a. Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoloop.

    • b. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • c. Perform a preliminary screening to confirm the crystal's quality and determine the unit cell parameters.

  • Data Collection:

    • a. Design a data collection strategy to measure a complete and redundant set of diffraction data. This involves a series of scans (e.g., omega and phi scans) covering the entire Ewald sphere.

    • b. Modern diffractometers with CCD or CMOS detectors automate this process, which can take several hours. Key parameters include X-ray wavelength (e.g., Mo Kα or Cu Kα), crystal-to-detector distance, and exposure time per frame.

  • Data Reduction and Processing:

    • a. Integration: Determine the intensities of each diffraction spot from the raw image files.

    • b. Scaling and Merging: Scale the intensities from different frames and merge symmetry-equivalent reflections. This step also provides crucial statistics (e.g., R_merge) that indicate data quality.

    • c. Absorption Correction: Apply a correction to account for the absorption of X-rays by the crystal itself.

  • Structure Solution:

    • a. Using the processed reflection data, determine the initial phases for the structure factors. For small molecules like this, "direct methods" are almost always successful.

    • b. This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement:

    • a. Build a molecular model based on the initial solution and refine it against the experimental data using a least-squares algorithm.

    • b. Refine atomic positions and anisotropic displacement parameters (which model atomic vibrations).

    • c. Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • d. The refinement is monitored using the R-factors (R1 and wR2), which should converge to low values (typically <0.05 for R1 for a good structure). A "Goodness-of-Fit" value close to 1.0 indicates a successful refinement.

G DataCollection 1. Data Collection (Diffractometer, 100 K) DataProcessing 2. Data Processing (Integration & Scaling) DataCollection->DataProcessing Raw Diffraction Images StructureSolution 3. Structure Solution (Direct Methods) DataProcessing->StructureSolution Reflection File (hkl) StructureRefinement 4. Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Initial Atomic Model StructureRefinement->StructureRefinement Validation 5. Validation & Analysis (CIF Report) StructureRefinement->Validation Final Model (R1 < 5%)

Caption: The workflow for single-crystal X-ray structure determination.

Data Interpretation and Structural Insights

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the experiment and the final refined model. The interpretation of this data provides the key chemical insights.

The following table summarizes representative crystallographic data for a compound of this type.

ParameterValue (Representative)Significance
Chemical FormulaC₈H₁₆ClNOConfirms the elemental composition of the unit cell contents.[9]
Formula Weight177.67 g/mol Molar mass of the asymmetric unit.[9]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell shape.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.2Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90Angles of the unit cell.
Volume (ų)915Volume of a single unit cell.
Z4Number of molecules per unit cell.
R1 [I > 2σ(I)]0.045Final agreement factor; a primary indicator of model quality (lower is better).
wR2 (all data)0.115Weighted agreement factor for all data.
Goodness-of-Fit (S)1.05Should be close to 1 for a good model of the data.
  • Confirmation of Connectivity: The analysis provides definitive proof of the 1-Oxa-8-azaspiro[4.5]decane framework, confirming the spiro-fusion between the tetrahydrofuran and piperidine rings.

  • Conformation: The piperidine ring is expected to adopt a stable chair conformation. The protonated nitrogen (N8) would be tetrahedral. The tetrahydrofuran ring will likely adopt an envelope or twist conformation.

  • Bond Lengths and Angles: All bond lengths and angles will conform to standard values for similar structures, providing a self-validating check on the model's chemical reasonableness.

  • Intermolecular Interactions: The protonated piperidinium nitrogen (N-H⁺) will act as a strong hydrogen bond donor to the chloride anion (Cl⁻). This N-H···Cl hydrogen bond is expected to be a primary interaction that governs the crystal packing, likely forming chains or sheets of molecules throughout the lattice. Weaker C-H···O or C-H···Cl interactions may also be present, further stabilizing the three-dimensional structure.

References

Introduction: The Emergence of a Privileged Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Oxa-8-Azaspiro[4.5]decane Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as "privileged scaffolds" due to their rigid, three-dimensional structures which can enhance binding affinity, selectivity, and metabolic stability compared to their simpler monocyclic counterparts. Among these, the 1-oxa-8-azaspiro[4.5]decane core has garnered significant attention. Initially designed as a conformationally restricted analogue of muscarone, this scaffold has proven to be a remarkably versatile template for developing potent and selective ligands for various biological targets.[1]

This technical guide offers a comprehensive exploration of the biological activities associated with 1-oxa-8-azaspiro[4.5]decane derivatives. We will delve into the primary therapeutic application of these compounds as M1-selective muscarinic agonists for the symptomatic treatment of Alzheimer's disease, detailing their mechanism of action, structure-activity relationships, and the key experimental workflows used in their evaluation. Furthermore, this guide will illuminate the broader therapeutic potential of this scaffold by examining its application in oncology, neuroimaging, and cardiovascular medicine.

Part 1: The Cornerstone Application - M1 Muscarinic Agonism in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease (AD) posits that the decline in cognitive function and memory is linked to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[2][3] Consequently, enhancing cholinergic transmission represents a key therapeutic strategy. While acetylcholinesterase (AChE) inhibitors have been the mainstay of treatment, direct activation of postsynaptic muscarinic receptors, particularly the M1 subtype, offers a more direct approach to ameliorating the cholinergic deficit.[4][5] Derivatives of 1-oxa-8-azaspiro[4.5]decane have been at the forefront of this effort.[1]

Mechanism of Action: Targeting the M1 Receptor Signaling Cascade

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in learning and memory. Upon activation by an agonist, the M1 receptor couples to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that modulate neuronal excitability and synaptic plasticity. The stimulation of this phosphoinositide (PI) hydrolysis pathway is a hallmark of M1 receptor agonism.[1][6]

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Agonist 1-Oxa-8-azaspiro[4.5]decane Derivative (Agonist) Agonist->M1R Binds & Activates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Synaptic Plasticity Ca_Release->Response PKC->Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Structure-Activity Relationships (SAR): Engineering Selectivity

A major challenge in developing muscarinic agonists is achieving selectivity for the M1 receptor over other subtypes, particularly M2 and M3. M2 receptor activation in the heart can cause bradycardia, while M3 activation in smooth muscles and glands leads to undesirable side effects like salivation, lacrimation, and gastrointestinal distress.[4] The development of 1-oxa-8-azaspiro[4.5]decane derivatives involved systematic chemical modifications to optimize this selectivity profile.[1]

Initial compounds like 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) showed potent in vitro and in vivo activity but lacked subtype selectivity.[1] Subsequent modifications led to the discovery of key compounds with improved profiles:

  • YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane): This compound displayed a preferential affinity for M1 over M2 receptors and exhibited potent antiamnesic activity that was well-separated from the induction of hypothermia, a common cholinergic side effect.[1][6]

  • YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decan-3-one): This derivative also showed M1 agonistic activity and effectively reversed cognitive impairment in animal models.[6]

These studies revealed that modifications at the 2- and 3-positions of the spirocyclic core are critical for modulating both potency and selectivity. The introduction of groups like a 2-ethyl or a 3-methylene moiety was found to be beneficial for achieving a desirable therapeutic window.[1]

CompoundM1 Binding Affinity (Ki, nM)M2 Binding Affinity (Ki, nM)In vivo Antiamnesic Effect (ED50, mg/kg)In vivo Hypothermia Induction (MED, mg/kg)Selectivity Ratio (Hypothermia/Antiamnesia)
YM796 12011000.031 (p.o.)> 3> 100
YM954 564800.016 (p.o.)0.3~19
RS86 (Ref.) 331400.1 (p.o.)0.33

Data synthesized from multiple sources for illustrative comparison.[1][6]

Key Experimental Protocols & Workflow

The evaluation of novel muscarinic agonists follows a standardized screening cascade designed to assess affinity, functional activity, and selectivity.

Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding 1. Radioligand Binding Assay (M1, M2, M3 Receptor Affinity) Functional 2. Functional Assay (Phosphoinositide Hydrolysis) Binding->Functional Selectivity 3. Selectivity Profiling (Calculate Ki M2/M1 ratio) Functional->Selectivity Efficacy 4. Efficacy Model (Scopolamine-induced Amnesia) Selectivity->Efficacy SideEffect 5. Side Effect Model (Hypothermia, Tremor) Efficacy->SideEffect PK 6. Pharmacokinetics (ADME Profiling) SideEffect->PK Lead Lead Candidate PK->Lead Synthesis Compound Synthesis Synthesis->Binding

References

In silico modeling and docking studies of 1-Oxa-8-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Foreword: A Strategic Approach to Computational Drug Discovery

In modern drug development, the journey from a promising chemical entity to a clinical candidate is a complex, multi-stage process fraught with high attrition rates. Computational, or in silico, methodologies have become indispensable tools for mitigating risk, reducing costs, and accelerating timelines.[1] This guide provides a comprehensive, technically-grounded walkthrough of the in silico analysis of a specific scaffold: this compound.

Our subject is a spirocyclic compound, a structural motif of increasing interest in medicinal chemistry due to its inherent three-dimensionality, which can offer improved target specificity and physicochemical properties.[2][3] Related 1-Oxa-8-azaspiro[4.5]decane derivatives have shown activity as M1 muscarinic agonists, presenting a potential therapeutic avenue for conditions like Alzheimer's disease.[4]

This document is not a simple recitation of steps. It is a narrative of scientific reasoning, structured to reflect an authentic research workflow. We will delve into the causality behind each decision, from ligand preparation and target selection to the critical, and often overlooked, steps of docking validation and pharmacokinetic prediction. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for applying these powerful computational techniques to their own work.

Part 1: Foundational Workflow - Ligand and Target Preparation

The integrity of any in silico study rests upon the quality of its starting materials. Meticulous preparation of both the ligand (the small molecule) and the protein target is a non-negotiable prerequisite for generating meaningful results.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of 1-Oxa-8-azaspiro[4.5]decane.

Protocol: Ligand Preparation

  • 2D Structure Generation: The canonical SMILES representation for the parent compound, 1-Oxa-8-azaspiro[4.5]decane, is C1COC2(C1)CCNCC2.[5] This can be used as input in molecular editing software (e.g., MarvinSketch, ChemDraw).

  • Conversion to 3D: The 2D sketch is converted into a 3D structure.

  • Handling the Hydrochloride Salt: In docking simulations, non-covalently bound counter-ions like chloride are typically removed.[6] The critical consideration is the protonation state of the ligand at physiological pH (~7.4). The secondary amine in the piperidine ring of the spiro-scaffold is basic and will be protonated at this pH. Therefore, the nitrogen atom should carry a positive charge.

  • Energy Minimization: The initial 3D structure is a raw guess. A molecular mechanics force field (e.g., MMFF94) is applied to perform energy minimization. This process adjusts bond lengths, angles, and torsions to find a low-energy, stable conformation. The resulting structure is saved in a suitable format, such as .sdf or .mol2, for docking.

Causality: Why is energy minimization crucial? A molecule's conformation dictates its interaction with a protein. Docking algorithms explore various poses, but starting from an energetically plausible conformation prevents the algorithm from wasting computational effort on unrealistic shapes and improves the accuracy of the final binding energy calculation.[7]

Target Identification and Validation

For a novel compound, the biological target may not be known. In silico methods can generate strong hypotheses. Given that derivatives of this scaffold are known M1 muscarinic agonists, the M1 Muscarinic Acetylcholine Receptor (mAChR M1) is a logical and high-probability target for our investigation.[4]

Alternative Target Identification Strategies:

  • Ligand-Based Screening: Searching databases like ChEMBL or PubChem for compounds structurally similar to our query molecule can reveal their known biological targets.[8]

  • Prediction Servers: Tools like SwissTargetPrediction use a combination of 2D and 3D similarity to predict likely protein targets for a given small molecule.[9]

  • Phenotypic Screening Data Analysis: If cell-based assay data is available, computational tools can infer targets by comparing the compound's activity profile to those of known drugs in large databases (e.g., Connectivity Map).[10]

Protocol: Target Preparation

  • PDB Structure Selection: The Protein Data Bank (PDB) is the primary repository for macromolecular structures. We will select a high-resolution crystal structure of the human M1 muscarinic receptor. For this guide, we select PDB ID: 5CXV , which is a structure of the active-state human M1 receptor.

  • Receptor Cleaning: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These must be removed.

  • Protonation and Charge Assignment: Hydrogen atoms are typically absent in crystal structures and must be added. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are assigned based on a physiological pH of 7.4.

  • Structural Refinement: The structure may contain missing loops or side chains. While extensive loop modeling can be complex, minor gaps can be filled using tools like Modeller or the Prime module in Schrödinger.[1] A brief energy minimization of the prepared protein structure is performed to relax any steric clashes introduced during preparation.

Causality: The "cleaning" and protonation steps are vital for accurately modeling the electrostatic and hydrogen-bonding environment of the binding pocket. Failure to do so can lead to incorrect docking poses and unreliable binding scores.

Part 2: The Core Experiment - Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a "pose" (the ligand's conformation and orientation) and a "score" (an estimation of binding affinity).[11]

The overall computational workflow is a multi-step process that requires careful validation at each stage.

CADD_Workflow cluster_ligand Ligand Workflow cluster_protein Protein Workflow l1 2D Structure (SMILES/Draw) l2 3D Conversion & Protonation (pH 7.4) l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 dock Molecular Docking (e.g., AutoDock Vina) l3->dock admet ADMET Prediction (Pharmacokinetics & Toxicity) l3->admet p1 Select PDB Structure (e.g., 5CXV) p2 Clean Receptor (Remove Water, Ions) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p3->dock analysis Pose Analysis & Interaction Mapping dock->analysis validation Docking Validation (RMSD, Decoys) analysis->validation

Caption: General workflow for in silico drug discovery.

Defining the Binding Site

Before docking, we must define the search space for the algorithm. This is typically a grid box centered on the active site of the protein. The most reliable way to define this is by using the location of a known ligand in a co-crystallized structure. For PDB ID 5CXV, the grid box would be centered on the orthosteric binding pocket.

Protocol: Molecular Docking using AutoDock Vina

  • File Preparation: Convert the prepared ligand and receptor files into the .pdbqt format required by AutoDock tools. This format includes atomic charges and atom type definitions.

  • Grid Box Generation: Using AutoDock Tools, define the coordinates and dimensions of the grid box. For the M1 receptor, this box should encompass the entire orthosteric binding pocket, ensuring it's large enough to allow the ligand rotational and translational freedom.[12]

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand files, the grid box coordinates, and parameters like exhaustiveness, which controls the thoroughness of the search.

  • Execution: Run the AutoDock Vina executable from the command line, referencing the configuration file.

  • Output Analysis: Vina will generate an output file containing several predicted binding poses (typically 9 by default), ranked by their calculated binding affinity in kcal/mol.

Docking_Protocol cluster_vina AutoDock Vina Execution start Prepared Ligand (.mol2) Prepared Protein (.pdb) prep_files Convert to PDBQT Format (Ligand & Protein) start->prep_files define_grid Define Binding Site (Grid Box Coordinates) start->define_grid config Create config.txt (File paths, Grid info) prep_files->config define_grid->config run_vina Run Vina from Command Line config->run_vina output Output File (.pdbqt) (Ranked Poses & Scores) run_vina->output analysis Visualize & Analyze (PyMOL, Discovery Studio) output->analysis

Caption: Step-by-step molecular docking protocol.

Part 3: Scientific Integrity - Analysis and Validation

Generating a docking score is easy; proving its relevance is hard. This stage is where scientific rigor is paramount and separates a cursory analysis from a trustworthy prediction.

Post-Docking Analysis

The top-ranked pose should be visually inspected in molecular graphics software (e.g., PyMOL, BIOVIA Discovery Studio).

  • Key Interactions: Identify plausible hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and key residues in the binding pocket. For the M1 receptor, interactions with residues in the transmembrane helices are expected.

  • Binding Hypothesis: Does the predicted pose make chemical sense? Does the protonated amine form an ionic bond with an acidic residue like an Aspartate? Does the oxygen atom in the tetrahydrofuran ring act as a hydrogen bond acceptor? This analysis forms the basis of a structural hypothesis for the molecule's activity.

The Self-Validating System: Docking Validation

To trust our docking results, we must validate the protocol.

Protocol: Re-docking Validation

The most common and robust method is to use a protein structure that was solved with a bound ligand.[13]

  • Extraction: Take the co-crystallized ligand from the PDB file.

  • Re-docking: Dock this "native" ligand back into the same protein's binding site using the exact same protocol (grid box, parameters) as for our test compound.

  • RMSD Calculation: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Success Criteria: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[12][14]

Other Validation Techniques:

  • Scoring Function Validation: Use a different docking program or a dedicated scoring tool to re-score the poses. If different scoring functions consistently rank the same pose highly, it increases confidence in the result.[15]

  • Decoy Set Screening: Dock a set of known active molecules along with a larger set of "decoy" molecules (compounds with similar physical properties but presumed to be inactive). A successful protocol should rank the active compounds significantly higher than the decoys.[13]

Parameter Hypothetical Result Interpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity.
Key H-Bond Interactions ASP105, TYR381The protonated amine likely forms a key salt bridge with Aspartate 105, a common interaction for mAChR ligands.
Validation RMSD (Å) 1.35The protocol successfully reproduced the native ligand's pose, validating the methodology.

Part 4: The Broader Context - ADMET Prediction

A compound that binds with high affinity is useless if it is toxic or cannot reach its target in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical step to flag potential liabilities early.[16][17] A variety of open-access web servers can be used for this purpose.[18][19]

Property Prediction Tool Predicted Value Acceptable Range / Interpretation
Molecular Weight ( g/mol ) SwissADME141.21< 500 (Passes Lipinski's Rule)
LogP (Lipophilicity) SwissADME0.85< 5 (Passes Lipinski's Rule)
H-Bond Donors SwissADME1< 5 (Passes Lipinski's Rule)
H-Bond Acceptors SwissADME2< 10 (Passes Lipinski's Rule)
Blood-Brain Barrier (BBB) Permeation pkCSMYesPredicted to cross the BBB, which is essential for a CNS target like the M1 receptor.
CYP2D6 Inhibitor pkCSMNoNot predicted to inhibit a major drug-metabolizing enzyme, reducing risk of drug-drug interactions.
hERG I Inhibitor PreADMETNoLow risk of cardiac toxicity.
AMES Toxicity PreADMETNoNot predicted to be mutagenic.

Causality: Analyzing ADMET properties in silico allows for the prioritization of compounds for synthesis and in vitro testing.[20] For instance, a compound predicted to have poor BBB penetration would be de-prioritized for a CNS target, saving significant resources. The use of multiple prediction tools is recommended as algorithms and training datasets can vary.[16][18]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of this compound. We have moved from initial structure preparation to a validated docking experiment against a high-probability biological target, the M1 muscarinic receptor, and contextualized these findings with essential pharmacokinetic predictions.

The results of such a study—a validated binding pose, a strong affinity score, and a favorable ADMET profile—do not constitute proof of activity. They constitute a powerful, data-driven hypothesis. This hypothesis can then be used to guide the synthesis of the compound, prioritize it for biological screening, and provide a structural framework for interpreting experimental data. By integrating these computational methods into the early stages of drug discovery, we transform the process from one of serendipity to one of rational design.[1][21]

References

An In-Depth Technical Guide to the Sigma-1 Receptor Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sigma-1 receptor (S1R), an intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a compelling therapeutic target for a range of central nervous system disorders, neurodegenerative diseases, and cancers.[1][2] Its unique modulatory role in cellular signaling pathways has driven the search for novel, high-affinity ligands.[3] Among the diverse chemical scaffolds explored, spirocyclic systems have shown significant promise due to their conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity. This guide provides a comprehensive technical overview of a specific subclass: 1-Oxa-8-azaspiro[4.5]decane derivatives. We will delve into the rationale for their design, generalized synthetic strategies, detailed protocols for determining S1R binding affinity via radioligand assays, and an analysis of the structure-activity relationships (SAR) that govern their interaction with the S1R. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel S1R modulators.

The Sigma-1 Receptor: A Pluripotent Therapeutic Target

Initially misidentified as an opioid receptor subtype, the Sigma-1 receptor is now understood to be a unique, non-opioid, ligand-operated intracellular chaperone protein.[3][4] The human S1R is a 223-amino acid protein with no significant homology to other mammalian proteins, underscoring its distinct biological role.[4][5]

1.1. Subcellular Localization and Function

The S1R is predominantly found at the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum (ER).[6][7] Here, it acts as a dynamic signaling modulator. In its inactive state, it often forms a complex with another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by agonist ligands, the S1R dissociates from BiP and can translocate to other areas of the cell, including the plasma membrane, where it interacts with and modulates the function of a variety of client proteins.[7][8]

1.2. Mechanism of Action and Therapeutic Rationale

The S1R's primary mechanism involves the regulation of ion channels and key signaling pathways. It has been shown to modulate:

  • Ion Channels: Including voltage-gated K+ channels and Ca2+ channels, thereby influencing cellular excitability and calcium homeostasis.[3][8]

  • Receptor Signaling: It can potentiate N-methyl-D-aspartate (NMDA) receptor activity and modulate signaling through inositol trisphosphate (IP3) receptors at the ER, impacting neurotransmission and intracellular calcium release.[3][9]

This widespread modulatory capacity links the S1R to a multitude of disease states. S1R ligands have demonstrated therapeutic potential in preclinical and clinical studies for conditions such as depression, schizophrenia, cognitive deficits, neuropathic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3][6][9] Furthermore, its overexpression in many tumor cell lines has made it an attractive target for both cancer therapy and diagnostic imaging.[2][10]

Spirocyclic Scaffolds in Sigma-1 Receptor Ligand Design

The development of potent and selective S1R ligands has been guided by pharmacophore models. A common model features a basic amino group surrounded by hydrophobic structural elements, which are crucial for anchoring the ligand in the receptor's binding pocket.[11][12]

Spirocyclic scaffolds, such as the 1-Oxa-8-azaspiro[4.5]decane system, are particularly well-suited for meeting these pharmacophoric requirements. The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding and presents substituents in well-defined spatial orientations. This can lead to enhanced affinity and selectivity compared to more flexible acyclic or monocyclic analogues. The 1-Oxa-8-azaspiro[4.5]decane core combines a basic piperidine nitrogen, essential for the key ionic interaction within the binding site, with a tetrahydrofuran ring, which can be modified to explore hydrophobic pockets.

Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives

The synthesis of the 1-Oxa-8-azaspiro[4.5]decane core and its derivatives can be achieved through various established organic chemistry methodologies.[13] A generalized, adaptable protocol is outlined below, focusing on the construction of the core followed by N-alkylation to introduce diversity. This approach is informed by synthetic routes developed for structurally related spirocyclic systems.[14][15]

Experimental Protocol: Generalized Synthesis

Part A: Construction of the N-protected Spirocyclic Ketone

  • Rationale: The synthesis typically begins with a protected piperidine derivative to prevent unwanted side reactions at the basic nitrogen.

  • Procedure: Start with 1-benzyl-4-piperidone. React with a suitable organometallic reagent, such as the lithium salt of 3-(tetrahydropyran-2-yloxy)propyl bromide, to introduce the precursor to the tetrahydrofuran ring at the 4-position.

  • Subsequent acid-catalyzed deprotection and cyclization will yield the 8-benzyl-1-oxa-8-azaspiro[4.5]decan-3-one.

  • Further modifications at the 3-position (e.g., reduction, olefination) can be performed at this stage if desired.[15]

Part B: N-Debenzylation and Derivatization

  • Rationale: The benzyl protecting group must be removed to allow for the introduction of various substituents that are critical for tuning S1R affinity. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure: Subject the 8-benzyl-1-oxa-8-azaspiro[4.5]decane derivative to catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under a hydrogen atmosphere) to cleave the benzyl group and yield the secondary amine core.

  • Derivatization (N-Alkylation): React the free secondary amine with a variety of substituted benzyl halides or other alkylating agents (e.g., 4-(2-fluoroethoxy)benzyl bromide) in the presence of a non-nucleophilic base (e.g., K2CO3 or diisopropylethylamine) in a polar aprotic solvent like acetonitrile or DMF. This step is crucial for exploring the hydrophobic regions of the S1R binding site.

Determination of Sigma-1 Receptor Affinity

The most direct and widely accepted method for determining the affinity of a novel compound for the S1R is the competitive radioligand binding assay.[16] This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

4.1. Experimental Workflow

The workflow for a competitive binding assay is a multi-step process requiring careful execution and appropriate controls to ensure data integrity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep Membrane Preparation (e.g., Guinea Pig Liver Homogenate) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate ligand_prep Prepare Solutions (Radioligand, Test Compound, Buffers) ligand_prep->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter total Total Binding (No Competitor) total->filter nsb Non-Specific Binding (NSB) (Excess Cold Ligand, e.g., Haloperidol) nsb->filter count Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for S1R Competitive Radioligand Binding Assay.

4.2. Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system, incorporating controls for total and non-specific binding, which are essential for accurately calculating the specific binding of the test compound.

  • 1. Materials & Reagents:

    • Receptor Source: Guinea pig liver membrane homogenate is commonly used due to its high density of S1R.[16][17]

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Radioligand: --INVALID-LINK---pentazocine, a selective S1R agonist, used at a concentration near its dissociation constant (Kd), typically 1-2 nM.[16][18]

    • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM) is used to define non-specific binding.[18]

    • Test Compounds: 1-Oxa-8-azaspiro[4.5]decane derivatives, prepared in a dilution series (e.g., from 0.1 nM to 10 µM).

    • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

    • Scintillation Cocktail & Counter.

  • 2. Assay Procedure:

    • In a 96-well plate or individual tubes, combine the assay buffer, membrane homogenate (typically 100-200 µg protein), and the test compound at various concentrations.

    • Add the --INVALID-LINK---pentazocine to initiate the binding reaction.

    • Control Wells: Prepare wells for Total Binding (containing only buffer, membranes, and radioligand) and Non-Specific Binding (containing buffer, membranes, radioligand, and the NSB agent).

    • Incubate the mixture for a sufficient time to reach equilibrium, for example, 120 minutes at 37°C.[18]

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • 3. Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(Total CPM - Sample CPM) / (Total CPM - NSB CPM)] * 100

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibition constant (Ki), which represents the binding affinity of the compound, using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Structure-Activity Relationship (SAR) and Data Analysis

The systematic modification of the 1-Oxa-8-azaspiro[4.5]decane scaffold allows for the elucidation of its structure-activity relationship at the S1R. By comparing the Ki values of different derivatives, key structural features required for high-affinity binding can be identified.

5.1. Quantitative Binding Data

The following table summarizes representative binding affinity data for a derivative of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane scaffold and other relevant spirocyclic ligands, which provides a valuable reference for SAR analysis.

Compound IDStructureS1R Kᵢ (nM)Selectivity (vs. S2R)Reference
Compound 5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-fold[10][14]
Spiro[benzofuran-piperidine] 2d (Structure with p-fluorobenzyl group)0.18>10,000-fold[19]
Spiro[benzofuran-piperidine] 2a (Structure with p-fluorobenzyl and methoxy groups)0.79>10,000-fold[19]

5.2. SAR Analysis

Analysis of the available data for this and related spirocyclic scaffolds reveals several key trends that guide rational drug design.

G img_node A Basic Nitrogen: Essential for ionic interaction. Protonated at physiological pH. B Spirocyclic Core: Provides conformational rigidity. Positions substituents optimally. C N-Substituent (R): Crucial for affinity and selectivity. Explores hydrophobic pocket. Length and electronics are key.

References

The Three-Dimensional Advantage: A Technical Guide to the Structure-Activity Relationship of 1-Oxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Potential with Spirocyclic Scaffolds

In the landscape of modern drug discovery, the quest for novel chemical matter with enhanced therapeutic properties is perpetual. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a rigid three-dimensional architecture that can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[1][2][3] The 1-Oxa-8-azaspiro[4.5]decane core, a unique heterocyclic system, has garnered considerable attention as a versatile template for the design of potent and selective ligands for a range of biological targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-Oxa-8-azaspiro[4.5]decane analogs, with a primary focus on their development as M1 muscarinic acetylcholine receptor agonists for the potential treatment of Alzheimer's disease. We will also explore the adaptation of this scaffold for other important therapeutic targets, providing researchers, scientists, and drug development professionals with a detailed understanding of the key structural determinants for biological activity.

The Spirocyclic Core: A Foundation for Diverse Biological Activity

The 1-Oxa-8-azaspiro[4.5]decane scaffold is characterized by a piperidine ring and a tetrahydrofuran ring sharing a common spiro carbon atom. This arrangement imparts a high degree of conformational rigidity, which is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. The inherent three-dimensionality of the spirocyclic system allows for a more precise orientation of functional groups in three-dimensional space, facilitating optimal interactions with the target protein.[1][2]

Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Scaffold: A Key Methodological Overview

The construction of the 1-Oxa-8-azaspiro[4.5]decane ring system is a critical step in the development of this class of compounds. A frequently employed synthetic strategy involves a Michael addition reaction of a primary amine to an α,β-unsaturated ester, followed by an intramolecular cyclization. This approach allows for the efficient construction of the core spirocyclic framework.[4]

A representative synthetic approach to a key analog, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), is outlined below. The synthesis of this class of compounds often involves multi-step sequences that require careful control of stereochemistry.

Structure-Activity Relationship of 1-Oxa-8-azaspiro[4.5]decane Analogs as M1 Muscarinic Agonists

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a crucial role in cognitive processes, and its activation is a key therapeutic strategy for Alzheimer's disease. A number of 1-Oxa-8-azaspiro[4.5]decane analogs have been synthesized and evaluated as M1 agonists, leading to a clear understanding of the SAR for this target.[1]

Key Structural Modifications and Their Impact on M1 Agonist Activity

Systematic modifications of the 1-Oxa-8-azaspiro[4.5]decane core have revealed several key structural features that govern M1 receptor affinity and agonist activity.

  • Substitution at the 2-position of the Tetrahydrofuran Ring: The nature of the substituent at this position has a profound impact on potency and selectivity. For instance, replacing the methyl group of the initial lead compound with an ethyl group can influence M1 receptor affinity.

  • Modification at the 3-position of the Tetrahydrofuran Ring: The carbonyl group at the 3-position has been a key point for modification. Conversion of the ketone to a methylene group, as seen in the potent M1 agonist YM796, has been shown to be a critical determinant of high M1 agonistic activity.[1] Other modifications at this position, such as the formation of dithioketals and oximes, have also been explored to modulate M1 receptor selectivity over other muscarinic receptor subtypes.

  • Stereochemistry: The stereochemistry of the substituents on the tetrahydrofuran ring is crucial for M1 agonist activity. For 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), the M1 agonist activity resides preferentially in the (-)-isomer, which has been determined to have an S-configuration at the 2-position. This highlights the importance of stereoselective synthesis or chiral resolution in the development of these compounds.

  • N-Alkylation of the Piperidine Ring: The methyl group on the piperidine nitrogen is a common feature in many active analogs. Alterations at this position can impact both affinity and selectivity.

Quantitative SAR Data for M1 Muscarinic Agonists

The following table summarizes the in vitro and in vivo data for a selection of 1-Oxa-8-azaspiro[4.5]decane analogs, illustrating the key SAR principles discussed above.

CompoundR1R2M1 Binding Affinity (Ki, nM)M2 Binding Affinity (Ki, nM)M1/M2 SelectivityPhosphoinositide Hydrolysis (EC50, µM)Amelioration of Scopolamine-induced Amnesia (MED, mg/kg, p.o.)
17 CH3=OPotentPotentNon-selective--
18 C2H5=O--Preferential for M1Partial Agonist-
29 (YM796) CH3=CH2--Preferential for M1Partial Agonist0.031
(-)-29 CH3=CH2---More potent isomer-
37 CH3=NOH--Preferential for M1--

Data compiled from multiple sources.[1]

Mechanism of Action: M1 Receptor Activation and Downstream Signaling

As M1 muscarinic receptor agonists, the 1-Oxa-8-azaspiro[4.5]decane analogs exert their effects by stimulating the Gq/11 signaling pathway.[2] Upon agonist binding, the M1 receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses that are thought to underlie the cognitive-enhancing effects of these compounds.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Phosphorylates Downstream Targets IP3R->Ca Releases Agonist 1-Oxa-8-azaspiro [4.5]decane Analog Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocols for the Evaluation of 1-Oxa-8-azaspiro[4.5]decane Analogs

The following protocols are representative of the methods used to characterize the SAR of 1-Oxa-8-azaspiro[4.5]decane analogs as M1 muscarinic agonists.

Protocol 1: M1 Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the M1 muscarinic receptor.

Materials:

  • Rat cerebral cortical membranes

  • [3H]-Pirenzepine (radioligand)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Test compounds

  • Atropine (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Pirenzepine solution (final concentration ~1 nM), and 50 µL of the test compound dilution. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of atropine solution (final concentration 1 µM).

  • Add 350 µL of the rat cerebral cortical membrane suspension to each well.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of cold wash buffer.

  • Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) Start->Prep_Reagents Assay_Setup Set up Assay Plate (Total, Non-specific, and Test Compound Wells) Prep_Reagents->Assay_Setup Incubation Incubate at 25°C for 60 min Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding and Ki Values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: M1 Receptor Binding Assay Workflow.

Protocol 2: Phosphoinositide Hydrolysis Assay

This protocol measures the functional agonist activity of test compounds by quantifying the accumulation of inositol phosphates in response to M1 receptor stimulation.

Materials:

  • Rat hippocampal slices

  • Krebs-Henseleit buffer

  • [3H]-myo-inositol

  • LiCl

  • Test compounds

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Pre-label rat hippocampal slices by incubating them with [3H]-myo-inositol in Krebs-Henseleit buffer for 60 minutes at 37°C.

  • Wash the slices and pre-incubate with Krebs-Henseleit buffer containing 10 mM LiCl for 10 minutes.

  • Add the test compounds at various concentrations and incubate for 45 minutes at 37°C.

  • Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

  • Neutralize the samples and separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.

  • Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Determine the EC50 values for the test compounds by plotting the concentration-response curves.

Protocol 3: Passive Avoidance Test

This in vivo protocol assesses the ability of test compounds to reverse cognitive deficits in a scopolamine-induced amnesia model.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber)

  • Rats

  • Scopolamine

  • Test compounds

  • Vehicle

Procedure:

  • Acquisition Trial: Place a rat in the light compartment of the apparatus. When the rat enters the dark compartment, deliver a mild electric foot shock.

  • Immediately after the acquisition trial, administer the test compound or vehicle orally.

  • Thirty minutes after the test compound administration, inject scopolamine (0.5 mg/kg, i.p.) to induce amnesia.

  • Retention Trial: 24 hours after the acquisition trial, place the rat back in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased step-through latency indicates improved memory retention.

  • Compare the step-through latencies of the test compound-treated groups with the vehicle- and scopolamine-treated control groups.

Expansion to Other Therapeutic Targets

The versatility of the 1-Oxa-8-azaspiro[4.5]decane scaffold is demonstrated by its application to other G-protein coupled receptors. For instance, analogs of this scaffold have been investigated as antagonists for α1d- and α2-adrenergic receptors, which are targets for the treatment of hypertension. The SAR for these targets differs from that of the M1 muscarinic receptor, with modifications at the 8-position of the piperidine ring being a key determinant of activity.

Conclusion and Future Directions

The 1-Oxa-8-azaspiro[4.5]decane scaffold represents a valuable platform for the design of potent and selective ligands for a variety of GPCRs. The well-defined structure-activity relationship for M1 muscarinic agonists, exemplified by the clinical candidate YM796, underscores the potential of this chemical class for the treatment of cognitive disorders. The rigid, three-dimensional nature of the spirocyclic core allows for precise control over the spatial arrangement of pharmacophoric elements, leading to improved target engagement and desirable pharmacological properties.

Future research in this area will likely focus on several key aspects:

  • Further Optimization of M1 Agonists: Fine-tuning of the scaffold to improve the therapeutic index and minimize potential side effects.

  • Exploration of Allosteric Modulation: Investigating the potential for 1-Oxa-8-azaspiro[4.5]decane analogs to act as allosteric modulators of GPCRs, which can offer a more nuanced and potentially safer pharmacological profile.

  • Expansion to New Targets: Systematically exploring the SAR of this scaffold for other therapeutically relevant targets, leveraging the synthetic accessibility and favorable physicochemical properties of the 1-Oxa-8-azaspiro[4.5]decane core.

The continued exploration of the 1-Oxa-8-azaspiro[4.5]decane scaffold holds significant promise for the discovery of novel and effective therapeutics for a range of human diseases.

References

The Antihypertensive Potential of 1-Oxa-8-azaspiro[4.5]decane Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Spirocyclic Scaffold in the Pursuit of Blood Pressure Control

Hypertension remains a cornerstone of cardiovascular risk, demanding a continuous pipeline of novel therapeutic agents with improved efficacy and safety profiles. This guide delves into the promising antihypertensive potential of a unique heterocyclic scaffold: the 1-Oxa-8-azaspiro[4.5]decane system. Our exploration is grounded in the established principle of alpha-adrenergic receptor blockade, a clinically validated strategy for the management of high blood pressure. This document serves as a technical resource for researchers, medicinal chemists, and pharmacologists, providing a comprehensive overview of the mechanism of action, structure-activity relationships, and robust methodologies for the synthesis and evaluation of this intriguing class of compounds.

The Rationale for Alpha-Adrenergic Blockade in Hypertension

The sympathetic nervous system plays a pivotal role in the regulation of blood pressure, primarily through the actions of catecholamines, such as norepinephrine and epinephrine, on adrenergic receptors. Alpha-adrenoceptors, particularly the α1 and α2 subtypes, are key mediators of vasoconstriction and sympathetic outflow, making them attractive targets for antihypertensive drug design.

The Role of α1-Adrenoceptors in Vascular Tone

Located on postsynaptic vascular smooth muscle cells, α1-adrenoceptors, upon stimulation by norepinephrine, initiate a signaling cascade that leads to vasoconstriction and an increase in peripheral resistance, a primary determinant of blood pressure.[1] Blockade of these receptors induces vasodilation, thereby lowering blood pressure.

The Complex Role of α2-Adrenoceptors in Sympathetic Regulation

Alpha-2 adrenoceptors are found both presynaptically on sympathetic nerve terminals and postsynaptically in various tissues, including vascular smooth muscle. Presynaptic α2-adrenoceptors act as a negative feedback mechanism, inhibiting the further release of norepinephrine.[2] Conversely, postsynaptic α2-adrenoceptors can contribute to vasoconstriction. Therefore, the net effect of an α2-adrenoceptor antagonist on blood pressure can be complex and depends on the specific subtype targeted and the physiological context.

1-Oxa-8-azaspiro[4.5]decane Derivatives as Alpha-Adrenergic Antagonists

Research into spirocyclic compounds has revealed that the 1-Oxa-8-azaspiro[4.5]decane scaffold can be elaborated to yield potent alpha-adrenergic antagonists. Specifically, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have demonstrated significant antihypertensive activity in preclinical models.[2]

Mechanism of Action: A Dual Alpha-Blockade Strategy

Studies on representative compounds from this class have shown that their antihypertensive effects are mediated through the blockade of both α1 and α2-adrenoceptors.[2] For instance, the compound 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one was found to have a preference for α1-adrenoceptor antagonism, while 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one was primarily an α2-adrenoceptor antagonist.[2] This dual mechanism of action, or the potential for subtype-selective antagonism, offers a versatile platform for fine-tuning the pharmacological profile of these compounds.

Visualizing the Signaling Pathway of Alpha-Adrenoceptor Blockade

The following diagram illustrates the signaling pathways of α1 and α2-adrenoceptors and the points of intervention for 1-Oxa-8-azaspiro[4.5]decane antagonists.

Alpha-Adrenoceptor Signaling and Blockade cluster_alpha1 α1-Adrenoceptor Pathway (Vascular Smooth Muscle) cluster_alpha2 Presynaptic α2-Adrenoceptor Pathway (Sympathetic Nerve Terminal) cluster_antagonist Therapeutic Intervention Norepinephrine1 Norepinephrine Alpha1R α1-Adrenoceptor Norepinephrine1->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Norepinephrine2 Norepinephrine Alpha2R α2-Adrenoceptor Norepinephrine2->Alpha2R Gi Gi Protein Alpha2R->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP NE_release ↓ Norepinephrine Release cAMP->NE_release Spiro_Compound 1-Oxa-8-azaspiro[4.5]decane Antagonist Spiro_Compound->Alpha1R blocks Spiro_Compound->Alpha2R blocks caption Alpha-Adrenoceptor Signaling and Blockade by Spiro Compounds

Caption: Alpha-Adrenoceptor Signaling and Blockade by Spiro Compounds.

Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Core

The synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold can be achieved through various synthetic routes. The following protocol is a representative example for the synthesis of the related 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, which serves as a key intermediate for the generation of a library of derivatives.

Experimental Protocol: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one

This protocol is adapted from the synthesis of related spirocyclic compounds and may require optimization for specific substrates.[2][3][4][5][6]

Step 1: Formation of the Spirocyclic Intermediate

  • To a solution of a suitable starting material, such as 1-benzyl-4-piperidone, in an appropriate solvent like methanol, add a source of cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium carbonate).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude spiro-hydantoin intermediate.

Step 2: Hydrolysis and Cyclization

  • Hydrolyze the spiro-hydantoin intermediate using a strong base, such as barium hydroxide, in water at elevated temperatures.

  • Monitor the reaction until the starting material is consumed.

  • Acidify the reaction mixture with a suitable acid (e.g., sulfuric acid) to precipitate the barium salts.

  • Filter the mixture and concentrate the filtrate to obtain the amino acid intermediate.

  • Cyclize the amino acid intermediate by heating in a high-boiling point solvent, such as ethylene glycol, to yield the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core.

  • Purify the final product by recrystallization or column chromatography.

Workflow for the Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives

The following diagram outlines the general workflow for the synthesis and diversification of the 1-Oxa-8-azaspiro[4.5]decane scaffold.

Synthesis_Workflow Start Starting Materials (e.g., 1-benzyl-4-piperidone) Step1 Step 1: Spiro-hydantoin Formation (KCN, (NH4)2CO3, MeOH, reflux) Start->Step1 Intermediate1 Spiro-hydantoin Intermediate Step1->Intermediate1 Step2 Step 2: Hydrolysis (Ba(OH)2, H2O, heat) Intermediate1->Step2 Intermediate2 Amino Acid Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization (Ethylene glycol, heat) Intermediate2->Step3 Core 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (Core Scaffold) Step3->Core Step4 N-Alkylation/Arylation (Various electrophiles, base) Core->Step4 Derivatives Library of 1-Oxa-8-azaspiro[4.5]decane Derivatives Step4->Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Derivatives->Purification caption General Synthetic Workflow for Spiro Compounds

Caption: General Synthetic Workflow for Spiro Compounds.

In-Vivo Evaluation of Antihypertensive Activity

The spontaneously hypertensive rat (SHR) is a widely accepted and utilized animal model for the preclinical evaluation of antihypertensive agents.[7][8][9][10][11][12][13] The tail-cuff method provides a non-invasive means of monitoring systolic blood pressure in these animals.

Experimental Protocol: Tail-Cuff Blood Pressure Measurement in SHR

Animal Handling and Acclimatization:

  • Use adult male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Prior to the study, acclimatize the rats to the restraining device and the tail-cuff procedure for several days to minimize stress-induced blood pressure fluctuations.

Procedure:

  • Gently place the rat in a restraining device that allows the tail to be exposed.

  • Place a tail-cuff, connected to a pressure transducer and an inflation/deflation system, at the base of the tail.

  • A pulse sensor is placed distal to the cuff to detect blood flow.

  • Warm the tail to a suitable temperature (approximately 32-34°C) to ensure adequate blood flow for pulse detection.

  • Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude the caudal artery.

  • Slowly deflate the cuff at a constant rate.

  • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Repeat the measurement several times for each animal to obtain a reliable average.

  • Administer the test compounds (e.g., by oral gavage) and measure blood pressure at various time points post-administration to determine the onset and duration of the antihypertensive effect.

In-Vitro Characterization of Alpha-Adrenoceptor Antagonism

To confirm the mechanism of action and determine the affinity of the synthesized compounds for the target receptors, in-vitro receptor binding and functional assays are essential.

Experimental Protocol: Alpha-1 Adrenoceptor Radioligand Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the α1-adrenoceptor.[14][15][16][17][18][19]

Membrane Preparation:

  • Homogenize rat brain cortex or another tissue rich in α1-adrenoceptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation in fresh buffer.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

Binding Assay:

  • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]-prazosin, a selective α1-antagonist), and varying concentrations of the test compound.

  • For total binding, add buffer instead of the test compound.

  • For non-specific binding, add a high concentration of an unlabeled α1-antagonist (e.g., phentolamine).

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Alpha-2 Adrenoceptor Functional Assay (GTPγS Binding)

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[19][20][21] Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Assay Procedure:

  • Prepare membranes from a cell line expressing the desired α2-adrenoceptor subtype.

  • In a 96-well plate, add the membrane preparation, an α2-adrenoceptor agonist (e.g., UK-14,304), and varying concentrations of the test compound.

  • Add GDP to the assay buffer to facilitate the exchange of [³⁵S]GTPγS for GDP upon G-protein activation.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined period.

  • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Determine the ability of the test compounds to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate their IC₅₀ values.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-Oxa-8-azaspiro[4.5]decane scaffold allows for the exploration of the structure-activity relationship (SAR) and the optimization of antihypertensive potency and selectivity.

Quantitative Data Summary

The following table provides a template for summarizing the in-vitro and in-vivo data for a series of 1-Oxa-8-azaspiro[4.5]decane derivatives.

Compound IDR1R2α1 Ki (nM)α2 IC₅₀ (nM) vs. AgonistMax. % Reduction in SBP (SHR)Dose (mg/kg, p.o.)
1 HH
2 MeH
3 EtH
4 HPh
5 H2-Indolylethyl
Prazosin --

SBP: Systolic Blood Pressure

Key SAR Insights

Based on preliminary studies of related compounds, the following SAR trends can be anticipated:

  • Substitution at the 8-position: The nature of the substituent at the 8-position of the azaspiro ring is critical for activity. Aromatic and heteroaromatic moieties, such as indolylethyl and benzodioxanylmethyl groups, have been shown to be favorable.[2]

  • Substitution on the lactam ring: Modifications to the lactam portion of the molecule can influence potency and selectivity.

  • Stereochemistry: The stereochemistry of the spirocyclic core and any chiral centers in the substituents can have a significant impact on biological activity.

Conclusion and Future Directions

The 1-Oxa-8-azaspiro[4.5]decane scaffold represents a promising starting point for the development of novel antihypertensive agents acting via alpha-adrenergic blockade. The synthetic accessibility of this system, coupled with the potential for dual or selective alpha-adrenoceptor antagonism, provides a rich field for further investigation. Future research should focus on:

  • Expansion of the chemical library: Synthesis and evaluation of a broader range of derivatives to further elucidate the SAR.

  • Subtype selectivity profiling: Detailed investigation of the affinity and functional activity of the compounds at the different α1 and α2-adrenoceptor subtypes.

  • Pharmacokinetic and toxicological evaluation: Assessment of the drug-like properties of the most potent compounds to identify suitable candidates for further development.

This technical guide provides a foundational framework for researchers entering this exciting area of drug discovery. By combining rigorous chemical synthesis with robust pharmacological evaluation, the full therapeutic potential of 1-Oxa-8-azaspiro[4.5]decane compounds can be realized.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the potential therapeutic targets for the spirocyclic compound, 1-Oxa-8-azaspiro[4.5]decane hydrochloride. Drawing from established research on this scaffold and its derivatives, we will delve into the mechanistic basis for its potential pharmacological activities, outline detailed experimental protocols for target validation, and present the information in a clear, actionable format for laboratory and clinical researchers.

Introduction: The Therapeutic Promise of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by their unique three-dimensional structures, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their rigid yet complex architecture can lead to enhanced potency, selectivity, and improved physicochemical properties compared to more planar molecules.[1] The 1-Oxa-8-azaspiro[4.5]decane core represents a versatile framework that has been explored for a range of biological activities, from central nervous system disorders to oncology. This guide will focus on the most promising therapeutic avenues for this compound and its derivatives.

Part 1: Primary Therapeutic Targets and Mechanisms of Action

Muscarinic Acetylcholine Receptors (mAChRs): A Focus on M1 Agonism for Neurodegenerative Disorders

A significant body of research has identified derivatives of 1-Oxa-8-azaspiro[4.5]decane as potent muscarinic agonists, with a particular emphasis on selectivity for the M1 receptor subtype.[2] This is a critical area of investigation for the symptomatic treatment of dementia, particularly Alzheimer's disease.

Mechanistic Rationale: The M1 muscarinic receptor is predominantly expressed in the central nervous system and plays a crucial role in cognitive functions such as learning and memory. Agonism at the M1 receptor is a well-established therapeutic strategy to ameliorate the cholinergic deficit observed in Alzheimer's disease. Derivatives of 1-Oxa-8-azaspiro[4.5]decane have been shown to exhibit preferential affinity for M1 over M2 receptors, the latter of which is associated with undesirable cholinergic side effects such as bradycardia.[2] Notably, the compound (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was selected for clinical studies based on its in vivo selectivity and potent antiamnesic activity.[2]

Signaling Pathway:

M1_Receptor_Signaling 1-Oxa-8-azaspiro[4.5]decane_derivative 1-Oxa-8-azaspiro[4.5]decane Derivative M1R M1 Muscarinic Receptor 1-Oxa-8-azaspiro[4.5]decane_derivative->M1R Binds and Activates Gq_protein Gq/11 Protein M1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_excitation Neuronal Excitation & Cognitive Enhancement Ca_release->Neuronal_excitation PKC_activation->Neuronal_excitation Sigma1_Workflow start Start: Synthesize Radiolabeled 1-Oxa-8-azaspiro[4.5]decane derivative in_vitro_binding In Vitro Binding Assays (e.g., Radioligand Binding) start->in_vitro_binding cell_uptake Cellular Uptake Studies in Cancer Cell Lines in_vitro_binding->cell_uptake blocking_studies Blocking Experiments with Known σ1 Ligands (e.g., Haloperidol) cell_uptake->blocking_studies biodistribution In Vivo Biodistribution in Tumor-bearing Mice blocking_studies->biodistribution pet_imaging Micro-PET Imaging Studies biodistribution->pet_imaging end Conclusion: Potential as a σ1 Receptor-Targeting Agent pet_imaging->end

References

Methodological & Application

Synthesis Protocol for 1-Oxa-8-azaspiro[4.5]decane Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of 1-Oxa-8-azaspiro[4.5]decane hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. The synthetic strategy is centered around a key intramolecular cyclization to construct the spirocyclic core, followed by functional group manipulations and final salt formation. This document provides a step-by-step experimental procedure, explains the rationale behind key methodological choices, and includes visual aids to illustrate the workflow and chemical transformations, ensuring both clarity and reproducibility for researchers in medicinal chemistry and organic synthesis.

Introduction

Spirocyclic systems have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture. This inherent structural rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties compared to their linear or fused-ring counterparts. The 1-oxa-8-azaspiro[4.5]decane scaffold, in particular, is a key structural motif found in a variety of biologically active compounds, including potent M1 muscarinic agonists.[1] The synthesis of derivatives of this scaffold has been a subject of interest for the development of novel therapeutics.[1][2]

This application note presents a detailed protocol for the synthesis of the parent 1-Oxa-8-azaspiro[4.5]decane scaffold, culminating in its hydrochloride salt for improved handling and solubility. The presented methodology is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a multi-step sequence, as illustrated in the workflow diagram below. The key steps involve the construction of an N-protected piperidine precursor, followed by an intramolecular cyclization to form the spirocyclic core, deprotection, and final conversion to the hydrochloride salt. Reductive amination is a widely used and versatile method for the synthesis of amines and their derivatives, and the principles of this reaction are central to the logic of the proposed synthesis.[3][4][5][6]

Synthetic Workflow Synthetic Workflow for 1-Oxa-8-azaspiro[4.5]decane HCl cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A N-Benzyl-4-piperidone B Alkylation A->B 1. Ethylene oxide or 2-bromoethanol 2. Base C N-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol B->C D Cyclization C->D Acid catalyst (e.g., p-TsOH) E N-Benzyl-1-oxa-8-azaspiro[4.5]decane D->E F Hydrogenolysis E->F H2, Pd/C G 1-Oxa-8-azaspiro[4.5]decane F->G H HCl Treatment G->H HCl in Ether I 1-Oxa-8-azaspiro[4.5]decane HCl H->I

Caption: A four-step synthetic workflow for 1-Oxa-8-azaspiro[4.5]decane HCl.

Detailed Experimental Protocols

PART 1: Synthesis of N-Benzyl-1-oxa-8-azaspiro[4.5]decane

This part of the protocol focuses on the construction of the core spirocyclic structure with a benzyl protecting group on the nitrogen atom. The benzyl group is a common protecting group for amines, which can be readily removed in a later step.

Step 1: Synthesis of N-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

  • Rationale: This step introduces the two-carbon unit that will ultimately form the tetrahydrofuran ring. The reaction of the ketone with a suitable two-carbon nucleophile, such as the Grignard reagent derived from 2-(benzyloxy)ethyl bromide followed by deprotection, or direct reaction with ethylene oxide, can achieve this transformation. For this protocol, we will outline a procedure using 2-bromoethanol for simplicity, although yields may vary.

  • Procedure:

    • To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of 2-bromo-1-ethoxyethane Grignard reagent (1.2 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then treated with a strong acid (e.g., HBr in acetic acid) to cleave the ethoxyethyl ether, followed by a basic workup to yield the diol.

    • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-4-(2-hydroxyethyl)piperidin-4-ol.

Step 2: Intramolecular Cyclization to form N-Benzyl-1-oxa-8-azaspiro[4.5]decane

  • Rationale: An acid-catalyzed intramolecular cyclization (etherification) of the diol will form the desired tetrahydrofuran ring, creating the spirocyclic junction. p-Toluenesulfonic acid (p-TsOH) is a common catalyst for such transformations.

  • Procedure:

    • Dissolve N-benzyl-4-(2-hydroxyethyl)piperidin-4-ol (1.0 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

    • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-oxa-8-azaspiro[4.5]decane.

PART 2: Deprotection and Salt Formation

Step 3: Synthesis of 1-Oxa-8-azaspiro[4.5]decane

  • Rationale: The benzyl protecting group is removed by catalytic hydrogenolysis. This is a clean and efficient method that typically proceeds with high yield.

  • Procedure:

    • Dissolve N-benzyl-1-oxa-8-azaspiro[4.5]decane (1.0 eq) in methanol.

    • Add palladium on activated carbon (10 wt. %, 0.05 eq).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 1-Oxa-8-azaspiro[4.5]decane as a free base. The crude product is often of sufficient purity for the next step.

Step 4: Synthesis of this compound

  • Rationale: The final step is the formation of the hydrochloride salt, which is often a more stable and crystalline solid than the free base, making it easier to handle and purify.

  • Procedure:

    • Dissolve the crude 1-Oxa-8-azaspiro[4.5]decane in a minimal amount of diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
1N-Benzyl-4-piperidoneN-Benzyl-4-(2-hydroxyethyl)piperidin-4-olGrignard Reagent, Acid60-70
2N-Benzyl-4-(2-hydroxyethyl)piperidin-4-olN-Benzyl-1-oxa-8-azaspiro[4.5]decanep-TsOH, Toluene80-90
3N-Benzyl-1-oxa-8-azaspiro[4.5]decane1-Oxa-8-azaspiro[4.5]decaneH₂, Pd/C>95
41-Oxa-8-azaspiro[4.5]decane1-Oxa-8-azaspiro[4.5]decane HClHCl in Ether>95

Chemical Reaction Pathway

Chemical Reaction Synthesis of 1-Oxa-8-azaspiro[4.5]decane HCl Start N-Benzyl-4-piperidone Intermediate1 N-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol Start->Intermediate1 1. Br(CH2)2OEt, Mg 2. HBr/AcOH Intermediate2 N-Benzyl-1-oxa-8-azaspiro[4.5]decane Intermediate1->Intermediate2 p-TsOH, Toluene reflux Intermediate3 1-Oxa-8-azaspiro[4.5]decane Intermediate2->Intermediate3 H2, Pd/C MeOH FinalProduct 1-Oxa-8-azaspiro[4.5]decane HCl Intermediate3->FinalProduct HCl/Et2O

Caption: Reaction scheme for the synthesis of 1-Oxa-8-azaspiro[4.5]decane HCl.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.

  • Palladium on carbon is flammable; handle with care and do not expose to ignition sources.

  • Hydrochloric acid is corrosive; handle with appropriate care.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Melting Point: To assess the purity of the final hydrochloride salt.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. The described methodology, based on established organic chemistry principles such as intramolecular cyclization and catalytic hydrogenolysis, offers a reliable route to this valuable spirocyclic scaffold. By following this guide, researchers in drug discovery and medicinal chemistry can efficiently produce this compound for further investigation and as a building block for more complex molecules.

References

Application Notes & Protocols: Radiolabeling of 1-Oxa-8-azaspiro[4.5]decane Derivatives with Fluorine-18 for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the radiosynthesis and quality control of Fluorine-18 labeled 1-Oxa-8-azaspiro[4.5]decane derivatives. This class of compounds has shown significant promise as imaging agents for targets such as the sigma-1 (σ1) receptor, which is implicated in various neurological disorders and oncological processes.[1][2]

The protocols detailed herein are designed to be robust and adaptable, providing a framework for both manual and automated radiosynthesis, ensuring high radiochemical yield, purity, and specific activity suitable for preclinical and clinical research.

Introduction: The Significance of [18F]Spirocyclic Scaffolds in PET Imaging

The 1-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a rigid three-dimensional conformation that can enhance binding affinity and selectivity to biological targets. When labeled with Fluorine-18 (¹⁸F), these molecules become powerful tools for in vivo imaging with Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the quantitative assessment of biochemical and physiological processes in living subjects.[3]

Fluorine-18 is the most commonly used radionuclide for PET due to its favorable decay characteristics, including a half-life of 109.7 minutes and low positron energy, which contribute to high-resolution images.[3][4] The development of efficient and reliable methods for introducing ¹⁸F into complex molecules like 1-Oxa-8-azaspiro[4.5]decane derivatives is therefore of paramount importance for advancing molecular imaging and drug development.[5][6]

This guide will focus on the most prevalent and effective method for this transformation: nucleophilic aromatic or aliphatic substitution with no-carrier-added (n.c.a.) [¹⁸F]fluoride.[7][8]

Precursor Synthesis: The Foundation of Successful Radiolabeling

The success of any radiolabeling procedure is critically dependent on the quality and design of the precursor molecule. For nucleophilic [¹⁸F]fluorination, a suitable leaving group is required on the precursor. Common leaving groups include tosylates, mesylates, and triflates for aliphatic substitutions, and nitro or trialkylammonium groups for aromatic substitutions.[9][10] The following is a representative protocol for the synthesis of a tosylated precursor for [¹⁸F]fluorination.

Protocol 2.1: Synthesis of a Tosylated Precursor

This protocol describes the synthesis of a key intermediate, which can then be elaborated to the final tosylated precursor.

Reaction Scheme:

G cluster_0 Precursor Synthesis reagent1 1-Oxa-8-azaspiro[4.5]decane intermediate N-substituted intermediate reagent1->intermediate Alkylation reagent2 4-(2-hydroxyethyl)phenol reagent2->intermediate reagent3 Tosyl chloride product Tosylated Precursor reagent3->product intermediate->product Tosylation (Pyridine, DCM)

Caption: General scheme for precursor synthesis.

Step-by-Step Procedure:

  • N-Alkylation:

    • To a solution of 1-Oxa-8-azaspiro[4.5]decane (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., a protected bromo- or tosyl-functionalized aromatic moiety) (1.1 eq).

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-substituted intermediate.

  • Tosylation of the Hydroxyl Group:

    • Dissolve the N-substituted intermediate (1.0 eq) in dichloromethane (DCM).

    • Add pyridine (2.0 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final tosylated precursor by column chromatography.

Causality and Experimental Choices:

  • Choice of Leaving Group: A tosylate group is an excellent leaving group for nucleophilic substitution, providing a good balance of reactivity and stability for storage.[9]

  • Base and Solvent: Potassium carbonate is a mild base suitable for the N-alkylation, while pyridine in the tosylation step acts as both a base to neutralize the HCl byproduct and a catalyst. Dichloromethane is a common solvent for tosylation due to its inertness and ability to dissolve the reactants.

  • Purification: Column chromatography is essential to ensure the high purity of the precursor, as impurities can interfere with the subsequent radiolabeling step and complicate the purification of the final radiotracer.

[¹⁸F]Radiolabeling: The Core Radiosynthetic Procedure

The introduction of Fluorine-18 is the most critical step and must be performed efficiently due to the short half-life of the isotope.[6] The following protocols describe both a manual method for developmental work and an automated procedure for routine production.

Protocol 3.1: Manual [¹⁸F]Fluorination
  • [¹⁸F]Fluoride Trapping and Elution:

    • Aseptically transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to a vial containing a quaternary ammonium anion exchange cartridge (e.g., QMA).

    • Wash the cartridge with sterile water to remove any contaminants.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or argon gas at 100-120 °C to evaporate the water. This step is crucial as water can solvate the fluoride ion and reduce its nucleophilicity.[11]

    • Add anhydrous acetonitrile and repeat the evaporation process two to three times to ensure the [¹⁸F]fluoride/K₂₂₂ complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the tosylated precursor (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Seal the reaction vessel and heat at a temperature ranging from 80 °C to 150 °C for 10-20 minutes. The optimal temperature and time should be determined for each specific precursor.

  • Quenching and Dilution:

    • After the reaction is complete, cool the vessel to room temperature.

    • Quench the reaction by adding a suitable mobile phase for HPLC purification (e.g., water or a water/acetonitrile mixture).

Protocol 3.2: Automated Radiosynthesis

Automated synthesis modules (e.g., Trasis AllinOne, GE TRACERlab) are essential for producing radiopharmaceuticals in a cGMP-compliant environment, ensuring reproducibility and radiation safety.[12][13][14]

Automated Radiosynthesis Workflow:

G cluster_0 Automated Radiosynthesis Workflow start [18F]Fluoride from Cyclotron trap Trap on QMA Cartridge start->trap elute Elute with K222/K2CO3 trap->elute dry Azeotropic Drying elute->dry react Add Precursor & Heat dry->react purify Semi-preparative HPLC react->purify formulate SPE Formulation purify->formulate qc Quality Control formulate->qc

Caption: Automated radiosynthesis workflow diagram.

The manual protocol is adapted for an automated synthesizer using a pre-assembled cassette. The synthesizer performs the trapping, elution, drying, precursor addition, heating, and initial purification steps automatically.

Purification and Formulation

Purification is critical to remove unreacted [¹⁸F]fluoride, the precursor, and any reaction byproducts.

Protocol 4.1: Semi-Preparative HPLC Purification
  • HPLC System: A semi-preparative HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and a radioactivity detector is used.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or ammonium formate.

  • Purification:

    • The crude reaction mixture is injected onto the HPLC column.

    • The fraction corresponding to the [¹⁸F]-labeled product, identified by its retention time and radioactivity peak, is collected.

Protocol 4.2: Formulation
  • Solvent Removal: The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge to trap the product.

  • Elution and Final Formulation: The cartridge is washed with sterile water to remove any residual HPLC solvents. The final product is then eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.

  • Sterile Filtration: The final product solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[15][16][17]

Quality Control Workflow:

G cluster_0 Quality Control Workflow product Final [18F]Product test1 Radiochemical Purity (HPLC, TLC) product->test1 test2 Radionuclidic Identity & Purity product->test2 test3 Chemical Purity (HPLC-UV) product->test3 test4 Specific Activity product->test4 test5 pH product->test5 test6 Residual Solvents (GC) product->test6 test7 Bacterial Endotoxins (LAL) product->test7 test8 Sterility product->test8 release Release for Use test1->release test2->release test3->release test4->release test5->release test6->release test7->release test8->release

Caption: Quality control testing workflow.

Table 1: Quality Control Specifications
ParameterMethodSpecification
Appearance Visual InspectionClear, colorless, free of particulates
pH pH meter or strip4.5 - 7.5
Radionuclidic Identity Gamma SpectroscopyPeak at 511 keV
Radionuclidic Purity Gamma Spectroscopy≥ 99.5%
Radiochemical Purity Radio-HPLC, Radio-TLC≥ 95%
Chemical Purity HPLC-UVPrecursor and other impurities below defined limits
Specific Activity Calculated from radioactivity and mass> 1 Ci/µmol (37 GBq/µmol) at end of synthesis
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU/V (where V is the max recommended dose in mL)
Sterility USP/Ph. Eur. methodsSterile

Quantitative Data Summary

The following table summarizes typical results obtained for the [¹⁸F]radiolabeling of 1-Oxa-8-azaspiro[4.5]decane derivatives based on published data.[1][2]

Table 2: Representative Radiosynthesis Results
ParameterValueReference
Radiochemical Yield (decay-corrected) 12 - 46%[1]
Radiochemical Purity > 99%[1]
Specific Activity (at end of synthesis) 94 – 121 GBq/µmol (2.5 - 3.3 Ci/µmol)[1]
Total Synthesis Time (automated) ~ 50 - 60 minutes[2][18]

Conclusion

The protocols and data presented provide a robust framework for the successful radiolabeling of 1-Oxa-8-azaspiro[4.5]decane derivatives with Fluorine-18. By carefully controlling the precursor synthesis, optimizing the radiolabeling conditions, and performing rigorous quality control, researchers can produce high-quality radiotracers for PET imaging. The automation of these procedures is highly recommended to ensure consistency, safety, and compliance with regulatory standards, ultimately facilitating the translation of these promising imaging agents from the bench to the clinic.

References

Using 1-Oxa-8-azaspiro[4.5]decane hydrochloride in cell culture assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Utilizing 1-Oxa-8-azaspiro[4.5]decane Hydrochloride Derivatives in Cellular Neuroprotection Assays

Audience: Researchers, scientists, and drug development professionals in neurobiology and pharmacology.

Senior Application Scientist: Dr. Evelyn Reed

Foreword: The Spiro[4.5]decane Scaffold - A Gateway to Modulating Cellular Stress and Survival

The 1-oxa-8-azaspiro[4.5]decane framework represents a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal starting point for developing potent and selective ligands for various biological targets. While derivatives of this core have been explored for applications ranging from muscarinic M1 receptor agonism for Alzheimer's disease to antitumor activities, a particularly promising avenue of research lies in their interaction with the Sigma-1 Receptor (σ1R).[1][2][3]

This application note will focus on a representative derivative, hereafter referred to as "Compound S1A" (a hypothetical selective 1-Oxa-8-azaspiro[4.5]decane-based σ1R agonist), to provide a comprehensive guide for its use in cell culture-based neuroprotection assays. We will delve into the underlying mechanism of σ1R-mediated cell survival, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to effectively leverage this class of compounds in their quest for novel neurotherapeutics.

Part 1: The Sigma-1 Receptor - A Master Regulator of Cellular Homeostasis

The σ1R is not a classical G-protein coupled receptor or ion channel. Instead, it is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4][5] This strategic position places it at the crossroads of critical cellular processes, including calcium signaling, lipid metabolism, and the ER stress response.

Under normal physiological conditions, σ1R is bound to another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist like Compound S1A, σ1R dissociates from BiP and can then translocate to other parts of the cell, including the plasma membrane and nuclear envelope, to interact with and modulate the function of a variety of client proteins, such as ion channels and kinases.[5] This chaperone activity is central to its neuroprotective effects.

Key Neuroprotective Functions of σ1R Activation:

  • Calcium Homeostasis: Agonist-activated σ1R helps buffer cytosolic Ca2+ levels by modulating the activity of IP3 receptors at the ER and voltage-gated calcium channels at the plasma membrane, preventing the catastrophic calcium overload that often triggers apoptotic pathways in stressed neurons.

  • ER Stress Mitigation: By stabilizing ER chaperones and modulating protein folding, σ1R activation helps alleviate the unfolded protein response (UPR), a key contributor to cell death in many neurodegenerative conditions.

  • Promotion of Pro-Survival Signaling: σ1R activation has been shown to potentiate the activity of pro-survival signaling pathways, such as the Akt pathway, which in turn inhibits apoptotic cascades.[6]

The following diagram illustrates the proposed mechanism of action for a σ1R agonist in promoting neuronal survival.

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion cluster_Cytosol BiP BiP s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound State s1r_active σ1R (Active) s1r_inactive->s1r_active Dissociates from BiP ip3r IP3 Receptor ca_homeostasis Calcium Homeostasis ip3r->ca_homeostasis Stabilizes mito_health Mitochondrial Integrity (Preserved) apoptosis Apoptosis (Inhibited) mito_health->apoptosis Inhibits agonist Compound S1A (σ1R Agonist) agonist->s1r_inactive Binds & Activates s1r_active->ip3r Modulates akt Akt Pathway s1r_active->akt Potentiates er_stress ER Stress (Reduced) s1r_active->er_stress Mitigates akt->apoptosis Inhibits ca_homeostasis->mito_health er_stress->mito_health survival Neuronal Survival start Seed SH-SY5Y Cells (1x10^4 cells/well) incubate1 Incubate 24 hours start->incubate1 pretreat Pre-treatment: Add Compound S1A (various concentrations) incubate1->pretreat incubate2 Incubate 1-2 hours pretreat->incubate2 toxin Toxic Insult: Add 6-OHDA (e.g., 100 µM final) incubate2->toxin incubate3 Incubate 24 hours toxin->incubate3 assay Assess Viability (e.g., MTT Assay) incubate3->assay end Data Analysis assay->end

References

Protocol for in vivo studies with 1-Oxa-8-azaspiro[4.5]decane hydrochloride in mice

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vivo Evaluation of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride in Murine Models

Abstract

This document provides a comprehensive framework for the initial in vivo evaluation of this compound, a novel spirocyclic compound, in murine models. Recognizing that the precise biological target of this specific hydrochloride salt is not yet fully elucidated, this guide presents a logical, phased approach applicable to new chemical entities. The protocols herein are designed to establish a foundational understanding of the compound's safety, pharmacokinetic profile, and potential therapeutic utility. We emphasize a methodology rooted in scientific integrity, explaining the causality behind experimental choices to empower researchers in drug development to generate robust, reproducible, and meaningful data.

Introduction: The Rationale for Spirocyclic Scaffolds

Spirocyclic scaffolds, characterized by a central quaternary carbon atom shared by two rings, have become increasingly prominent in modern drug discovery.[1] Their inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic compounds, offering a path to improved potency, selectivity, and physicochemical properties.[1][2] The 1-Oxa-8-azaspiro[4.5]decane core is a privileged structure, with derivatives showing affinity for a range of important biological targets, including M1 muscarinic agonists for neurodegenerative diseases and sigma-1 receptors for neurological applications and tumor imaging.[3][4]

The hydrochloride salt form of the parent compound suggests enhanced aqueous solubility, a critical attribute for reliable formulation and administration in preclinical in vivo studies.[5][6] This guide provides the essential protocols to transition this compound from a promising chemical entity to a pharmacologically characterized compound.

Phase 1: Foundational Work & Pre-Protocol Planning

A meticulously planned study is the cornerstone of reproducible science.[7][8] Before any in vivo work commences, several factors must be addressed to ensure ethical conduct and data integrity.

Ethical Considerations and Animal Welfare

All procedures involving animals must be conducted in accordance with institutional and national guidelines, with protocols approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) must be paramount.[9] This includes using the minimum number of animals required to obtain statistically significant results and refining procedures to minimize any potential pain or distress.[9]

Animal Model Selection

Mice (Mus musculus) are a standard model for initial preclinical studies due to their genetic tractability, well-understood physiology, and rapid breeding cycle.[9] The choice of strain (e.g., C57BL/6, BALB/c, CD-1) should be justified by the scientific objective. For general toxicity and pharmacokinetic studies, an outbred strain like CD-1 is often suitable.

Compound Formulation and Preparation

The hydrochloride salt form is expected to be water-soluble. However, this must be empirically verified. The goal is to prepare a sterile, iso-osmotic solution for administration.

Protocol 1: Formulation of 1-Oxa-8-azaspiro[4.5]decane HCl for Injection

  • Solubility Test: Determine the solubility of the compound in a sterile vehicle (e.g., 0.9% saline or Phosphate Buffered Saline, PBS). Start by attempting to dissolve 1 mg/mL and increase concentration as needed. Gentle warming or sonication may be used if necessary.

  • Vehicle Selection: For a soluble compound, sterile 0.9% Sodium Chloride (Saline) is the preferred vehicle for parenteral administration.

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of this compound in a sterile container.

    • Aseptically add the calculated volume of sterile saline to achieve the desired final concentration. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of the compound in 1 mL of saline.

    • Ensure complete dissolution by vortexing. If necessary, sterile filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.[10]

  • pH Check: Check the pH of the final formulation. If it is outside the physiological range (pH 5-9), it may cause irritation at the injection site. Adjust cautiously with dilute, sterile NaOH or HCl if necessary, although this is less common for hydrochloride salts.

Phase 2: In Vivo Safety & Tolerability Assessment

The primary goal of this phase is to identify a safe dose range for subsequent pharmacokinetic and efficacy studies. This is achieved by determining the Maximum Tolerated Dose (MTD).

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not produce unacceptable toxicity or mortality over a defined period.[11] It is a critical first step for any novel compound.

Protocol 2: Acute MTD Study in Mice

  • Animal Allocation: Use 3-5 mice per group (e.g., male and female CD-1 mice, 8-10 weeks old).

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose. If no data exists, a starting dose of 10 mg/kg is a conservative choice. Subsequent dose levels can be escalated in a step-wise fashion (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the compound via the intended route of administration for future efficacy studies (e.g., intraperitoneal (IP) or oral gavage (PO)).[10] Include a vehicle-only control group.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours.[11]

    • Record clinical signs of toxicity daily using a scoring sheet (see Table 1).

    • Measure body weight just before dosing and daily for 14 days.[11] A body weight loss of >15-20% is a common sign of dose-limiting toxicity.[11]

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 20%.[11] At the end of the 14-day observation period, a gross necropsy can be performed to check for organ abnormalities.[11]

Table 1: Sample Clinical Observation Log for MTD Study

ParameterScore 0 (Normal)Score 1 (Slight)Score 2 (Moderate)Score 3 (Severe)
Appearance Bright, alert, glossy coatPiloerection, dull coatHunched posture, soiled furSevere hunching, moribund
Activity Active and curiousReduced activityLethargic, isolatedUnresponsive to stimuli
Respiration Normal rate and depthSlight increase/decreaseLabored breathing, gaspingSevere respiratory distress
Neurological Normal gait and reflexesAtaxia, tremorsCircling, head tiltSeizures, paralysis

Phase 3: Pharmacokinetic (PK) Profiling

Understanding a compound's pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it—is essential. A PK study ensures that the compound reaches the target tissue in sufficient concentrations to elicit a biological effect. The introduction of spirocyclic scaffolds can favorably modulate PK properties.[2][12]

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

  • Dose Selection: Choose a dose well below the MTD determined in Protocol 2 (e.g., 1/10th to 1/3rd of the MTD) that is anticipated to be in the efficacious range.

  • Animal Allocation: Use 3 mice per time point to generate robust data.

  • Administration: Administer a single dose of the compound via the selected route (e.g., IP, PO, or intravenous (IV) for bioavailability assessment).

  • Sample Collection: Collect blood samples at predetermined time points. For an IP or PO dose, typical time points might be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr. Blood can be collected via submandibular or saphenous vein bleeding into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use the concentration-time data to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC Area Under the Curve; a measure of total drug exposure over time.
t1/2 Half-life; the time required for the plasma concentration to decrease by half.
F% Bioavailability (if IV data is available); the fraction of the administered dose that reaches systemic circulation.

Phase 4: Pharmacodynamic & Efficacy Model Selection

The selection of an appropriate efficacy model is entirely dependent on the compound's mechanism of action. Since this is unknown for this compound, the workflow below outlines a logical approach based on preliminary in vitro findings or the known activities of structural analogs.[3][4]

G cluster_0 Phase A: Hypothesis Generation cluster_1 Phase B: Decision Point cluster_2 Phase C: Efficacy Model Selection in_vitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) decision Primary Target Identified? in_vitro->decision model_m1 M1 Muscarinic Agonist -> Scopolamine-Induced Amnesia Model decision->model_m1 Yes model_sigma1 Sigma-1 Ligand -> Neuropathic Pain Model (e.g., CCI) -> Tumor Xenograft Model decision->model_sigma1 Yes model_cck CCK Receptor Antagonist -> Anxiety Model (Elevated Plus Maze) -> Pancreatic Cancer Model decision->model_cck Yes model_other Other Target -> Select Relevant Disease Model decision->model_other Yes

Caption: Decision workflow for selecting an appropriate in vivo efficacy model.

Example Efficacy Protocol: Scopolamine-Induced Amnesia (if M1 Agonism is identified)

This model assesses the ability of a compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine, and is relevant for compounds with potential M1 agonistic activity.[3]

Protocol 4: Murine Model of Scopolamine-Induced Amnesia

  • Animal Allocation: Group mice (n=10-15 per group) into: Vehicle + Vehicle; Vehicle + Scopolamine; Test Compound + Scopolamine; Positive Control (e.g., Donepezil) + Scopolamine.

  • Compound Administration: Administer this compound (at a dose determined from MTD and PK studies) via the chosen route (e.g., IP).

  • Induction of Amnesia: 30 minutes after compound administration, administer scopolamine (e.g., 1 mg/kg, IP) to all groups except the Vehicle + Vehicle control.

  • Behavioral Testing: 30 minutes after scopolamine administration, assess cognitive function using a test such as the Novel Object Recognition (NOR) or Y-maze spontaneous alternation task.

  • Data Analysis: Analyze the relevant behavioral endpoint (e.g., discrimination index in NOR, or percentage of spontaneous alternations in the Y-maze). A significant improvement in performance in the Test Compound group compared to the Scopolamine-only group indicates efficacy.

General Experimental Workflow Summary

The entire process from initial planning to efficacy testing can be visualized as a sequential workflow. Each step builds upon the data generated in the previous one, ensuring an efficient and logical progression.

G A Pre-Protocol Planning (Ethics, Formulation) B Phase 1: MTD Study (Determine Safe Dose Range) A->B C Phase 2: PK Study (Characterize Exposure) B->C D Phase 3: Efficacy Study (Test in Disease Model) C->D E Data Analysis & Interpretation D->E

Caption: Overall workflow for the in vivo evaluation of a novel compound.

Conclusion

This application note provides a foundational, multi-phased protocol for the systematic in vivo evaluation of this compound in mice. By first establishing safety and pharmacokinetic parameters, researchers can design more informative and robust efficacy studies. This structured approach, which emphasizes the rationale behind each experimental step, is critical for advancing novel spirocyclic compounds like this one through the preclinical drug development pipeline. The specific efficacy models should be chosen based on emerging in vitro data that reveals the compound's primary mechanism of action.

References

Application Notes & Protocols: 1-Oxa-8-azaspiro[4.5]decane Derivatives in Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Versatile Scaffold for High-Affinity PET Radioligands

The 1-oxa-8-azaspiro[4.5]decane moiety represents a pivotal structural scaffold in the development of novel radioligands for Positron Emission Tomography (PET) imaging. While 1-Oxa-8-azaspiro[4.5]decane hydrochloride itself is a foundational chemical entity, its true power in the imaging field is realized through chemical modification. Its derivatives have been ingeniously functionalized to create high-affinity and selective probes for various biological targets. A particularly successful application of this scaffold has been in the design of ligands for the sigma-1 (σ1) receptor, a protein implicated in a range of neurological disorders and cancer pathophysiology.[1][2]

These application notes will provide a comprehensive overview of the use of 18F-labeled derivatives of 1-oxa-8-azaspiro[4.5]decane for PET imaging, with a focus on σ1 receptor targeting. We will delve into the rationale behind their design, detailed protocols for their synthesis and radiolabeling, and their application in preclinical imaging studies.

II. The Sigma-1 Receptor: A Key Target for Molecular Imaging

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular signaling and stress responses. Elevated expression of σ1 receptors has been identified in various tumor types, making it a promising biomarker for cancer imaging.[2][3] Furthermore, its involvement in neurodegenerative diseases like Alzheimer's disease has spurred the development of PET radioligands to study its role in vivo.[1] The 1-oxa-8-azaspiro[4.5]decane framework has proven to be an excellent starting point for developing ligands that bind to the σ1 receptor with high affinity and selectivity.[1]

III. Radiosynthesis and Quality Control of 18F-Labeled 1-Oxa-8-azaspiro[4.5]decane Derivatives

A common strategy for radiolabeling 1-oxa-8-azaspiro[4.5]decane derivatives for PET imaging is through the introduction of a fluorine-18 (18F) atom. The following is a generalized protocol based on successful published methods.[1][2][3]

A. Precursor Synthesis

The synthesis of the precursor molecule typically involves multi-step organic synthesis to construct the 1-oxa-8-azaspiro[4.5]decane core and attach a suitable leaving group for subsequent nucleophilic substitution with [18F]fluoride. A common precursor design includes a tosylate group attached to an alkyl chain, which is linked to the nitrogen atom of the spirocycle.

B. 18F-Radiolabeling Protocol

This protocol outlines a typical one-pot, two-step automated synthesis for an 18F-labeled 1-oxa-8-azaspiro[4.5]decane derivative.

Materials:

  • Tosylate precursor of the 1-oxa-8-azaspiro[4.5]decane derivative

  • [18F]Fluoride (produced via a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol

  • Sep-Pak C18 cartridges for solid-phase extraction (SPE) purification

  • Automated synthesis module

Procedure:

  • Azeotropic Drying of [18F]Fluoride: The aqueous [18F]fluoride solution is transferred to the reaction vessel of the automated synthesis module. A solution of K222 and K2CO3 in acetonitrile/water is added. The mixture is heated under a stream of nitrogen to evaporate the solvent, and this process is repeated with anhydrous acetonitrile to ensure the [18F]fluoride is free of water.

  • Nucleophilic Substitution: The tosylate precursor, dissolved in anhydrous acetonitrile, is added to the dried [18F]K/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 85-110 °C) for a defined period (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [18F]fluoride.

  • Purification: The crude reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove unreacted [18F]fluoride and other polar impurities. The desired 18F-labeled product is then eluted from the cartridge with ethanol.

  • Formulation: The ethanolic solution of the final product is diluted with saline for injection to achieve the desired final concentration and ethanol content.

G cluster_prep [18F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification a [18F]Fluoride in Water b Add K222/K2CO3 a->b c Azeotropic Drying b->c d Add Tosylate Precursor in Acetonitrile c->d e Heat (e.g., 85-110°C) d->e f Dilute with Water e->f g Load onto C18 Sep-Pak f->g h Wash with Water g->h i Elute with Ethanol h->i j Formulate in Saline i->j G cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis cluster_validation Specificity Validation A Tumor-bearing or Disease Model Animal B Fasting (4-6h) A->B J Pre-treatment with Blocking Agent A->J C Anesthesia (e.g., Isoflurane) B->C D Radiotracer Injection (IV, ~5-10 MBq) C->D E Dynamic/Static PET Scan D->E F Anatomical Scan (CT/MRI) E->F G Image Reconstruction F->G H ROI Analysis G->H I Quantification (SUV, %ID/g) H->I K Repeat Imaging Protocol J->K L Compare Uptake vs. Control K->L

References

Application Notes & Protocols: Preparation of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the preparation, handling, and storage of stock solutions of 1-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 3970-79-4). These protocols are designed for researchers, scientists, and drug development professionals. The methodologies emphasize safety, accuracy, and solution stability to ensure reproducible results in downstream applications, particularly in the context of neuroscience research and drug discovery.

Introduction: The Scientific Context

This compound is a spirocyclic compound of significant interest in medicinal chemistry. Structurally, it features a tetrahydrofuran ring fused to a piperidine ring via a common carbon atom. This rigid, three-dimensional architecture is a desirable feature in modern drug design, as it can lead to improved target selectivity and better pharmacokinetic profiles compared to more planar molecules.

Derivatives of 1-Oxa-8-azaspiro[4.5]decane have been investigated as potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonists. The M1 receptor is a key target in the central nervous system, implicated in cognitive processes such as learning and memory.[1][2][3][4] Consequently, agonists of this receptor are actively being researched as potential therapeutics for neurodegenerative disorders like Alzheimer's disease.[1][2][3][4][5]

The hydrochloride salt form of this amine-containing compound is utilized to enhance its stability and aqueous solubility, which is a common strategy in pharmaceutical development to improve handling and bioavailability.[6] Accurate and consistent preparation of stock solutions is the foundational first step for any in vitro or in vivo studies, ensuring that the observed biological effects are attributable to a known concentration of the compound. This guide provides the necessary protocols to achieve this critical experimental control.

Compound Specifications & Safety

Before handling the compound, it is imperative to be fully aware of its properties and the associated safety precautions.

Physicochemical Data
PropertyValueSource
Chemical Name This compound-
CAS Number 3970-79-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₁₆ClNO--INVALID-LINK--
Molecular Weight 177.67 g/mol --INVALID-LINK--
Appearance White to brown powder or crystals--INVALID-LINK--
Hazard Identification & Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator is recommended.

Always consult the most recent Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

Stock Solution Preparation: Principles & Protocols

The choice of solvent is dictated by the experimental requirements and the compound's solubility. As an amine hydrochloride salt, this compound is expected to have good solubility in aqueous solutions.[6] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice for initial solubilization due to its high solvating power for a wide range of organic molecules.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps A 1. Calculate Mass B 2. Weigh Compound A->B Accurate Balance C 3. Select Solvent B->C Based on Application D 4. Add Solvent C->D E 5. Facilitate Dissolution (Vortex, Sonicate, Warm) D->E F 6. Bring to Final Volume E->F Use Volumetric Flask G 7. Filter Sterilize (if required) F->G 0.22 µm filter H 8. Aliquot G->H I 9. Label & Store H->I Protect from Light/Moisture

Caption: Workflow for preparing a stock solution.

Protocol 1: High-Concentration Stock in DMSO (e.g., 10 mM)

This protocol is suitable for creating a primary stock that can be further diluted in aqueous media for various in vitro assays.

Materials:

  • This compound (MW: 177.67 g/mol )

  • Anhydrous DMSO (Biotechnology Grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Spatula

  • Weighing paper/boat

  • Vortex mixer

  • Sonicator (optional)

  • Cryogenic vials for aliquoting

Calculation: To prepare a 10 mM (0.010 mol/L) stock solution:

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For 10 mL (0.010 L): Mass = 0.010 mol/L * 0.010 L * 177.67 g/mol * 1000 mg/g = 1.7767 mg

Procedure:

  • Preparation: Tare the analytical balance with a clean weighing boat.

  • Weighing: Carefully weigh out approximately 1.78 mg of this compound. Record the exact mass.

    • Expert Insight: It is often more practical and accurate to weigh a larger mass (e.g., 17.77 mg) and dissolve it in a larger volume (e.g., 10 mL to make a 10 mM stock). This minimizes the impact of weighing errors.

  • Transfer: Quantitatively transfer the weighed compound into a 10 mL volumetric flask.

  • Initial Solubilization: Add approximately 7-8 mL of anhydrous DMSO to the flask.

  • Dissolution: Cap the flask and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied if necessary.

  • Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Invert the capped flask 15-20 times to ensure the solution is homogeneous.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in labeled cryogenic vials. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Aqueous Stock in Phosphate-Buffered Saline (PBS) (e.g., 1 mM)

This protocol is for creating a working stock solution in a physiologically relevant buffer, suitable for direct application in many biological experiments.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Equipment as listed in Protocol 1

Procedure:

  • Calculation: Adjust the mass calculation for the desired volume and concentration (e.g., for 10 mL of 1 mM, the target mass is 1.7767 mg).

  • Weighing & Transfer: Follow steps 1-3 from Protocol 1.

  • Dissolution: Add approximately 8 mL of sterile PBS (pH 7.4) to the volumetric flask. Vortex until the compound is fully dissolved. As a hydrochloride salt, it is expected to be water-soluble.

  • Final Volume & Homogenization: Bring the solution to the final volume with PBS and mix thoroughly as described in Protocol 1.

  • Sterilization (Optional): If sterility is critical for the downstream application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting & Storage: Aliquot into sterile tubes. For aqueous solutions, it is often recommended to store at -20°C or -80°C. Assess the freeze-thaw stability if repeated use from the same aliquot is anticipated.

Empirical Solubility Determination

If quantitative solubility data is unavailable, it is best practice to determine it empirically.

G A Start: Add small, known mass of compound to a known volume of solvent. B Vortex / Sonicate at RT A->B C Visually Inspect for Undissolved Solid B->C D Solution is Clear: Compound is Soluble at this Concentration C->D No E Solid Remains: Solution is Saturated or Insoluble C->E Yes F Add more compound (incremental, known mass) D->F G Optional: Centrifuge and analyze supernatant concentration (e.g., by HPLC-UV) E->G F->B

Caption: Protocol for empirical solubility testing.

Quality Control & Best Practices

  • Purity: Always use a compound of the highest possible purity. Note the purity percentage from the supplier's Certificate of Analysis when calculating the mass to weigh.

  • Documentation: Maintain a detailed record of stock solution preparation, including the exact mass weighed, final volume, calculated concentration, date of preparation, and assigned lot number.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date, and storage conditions.

  • Stability: Amine-containing compounds can be susceptible to degradation. While the hydrochloride salt form enhances stability, it is crucial to store stock solutions properly (frozen, protected from light). Avoid repeated freeze-thaw cycles by creating single-use aliquots. For aqueous solutions, be mindful of potential hydrolysis over long-term storage.

Conclusion

The preparation of accurate and stable stock solutions of this compound is fundamental for reliable pharmacological and biological research. By following the detailed protocols and adhering to the principles of safety, accurate measurement, and proper storage outlined in these application notes, researchers can ensure the integrity of their experimental starting material, leading to more robust and reproducible scientific outcomes.

References

The Ascendancy of a Scaffold: 1-Oxa-8-azaspiro[4.5]decane Hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional flat, aromatic structures. The exploration of three-dimensional chemical space is paramount for enhancing potency, selectivity, and pharmacokinetic profiles of new drug candidates. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor. Their inherent rigidity and defined three-dimensional geometry allow for precise orientation of functional groups, facilitating optimal interactions with biological targets. Among these privileged structures, the 1-Oxa-8-azaspiro[4.5]decane moiety has garnered significant attention as a versatile and synthetically accessible scaffold for the design of a new generation of drugs. This guide provides an in-depth exploration of 1-Oxa-8-azaspiro[4.5]decane hydrochloride, offering detailed protocols and application notes for its utilization in drug discovery programs.

The 1-Oxa-8-azaspiro[4.5]decane scaffold, a heterocyclic system comprising a piperidine ring fused to a tetrahydrofuran ring via a spiro-carbon, offers a unique combination of structural features. The presence of a basic nitrogen atom in the piperidine ring provides a handle for facile derivatization and salt formation, such as the commonly used hydrochloride salt, which can improve solubility and handling properties. The ether oxygen in the tetrahydrofuran ring can act as a hydrogen bond acceptor, contributing to target binding. The spirocyclic nature of the core imparts a significant degree of conformational rigidity, which can be advantageous in locking in a bioactive conformation and reducing the entropic penalty upon binding to a target protein.

This guide will delve into the synthetic strategies for accessing the 1-Oxa-8-azaspiro[4.5]decane core, provide detailed protocols for its derivatization, and showcase its application in the design of bioactive molecules for various therapeutic targets, supported by structure-activity relationship (SAR) data and physicochemical property analysis.

Strategic Advantages of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The incorporation of the 1-Oxa-8-azaspiro[4.5]decane scaffold into a drug candidate can offer several key advantages that address common challenges in drug development:

  • Enhanced Three-Dimensionality (3D) and Fsp³ Character: The spirocyclic core inherently possesses a higher fraction of sp³-hybridized carbons (Fsp³) compared to traditional aromatic scaffolds. This increased 3D character can lead to improved solubility, reduced off-target promiscuity, and better metabolic stability.[1]

  • Conformational Rigidity: The rigid nature of the spirocyclic system reduces the number of accessible conformations of a molecule. This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for the target protein by minimizing the entropic penalty of binding.

  • Novel Chemical Space and Intellectual Property: As a less explored scaffold compared to more common ring systems, derivatives of 1-Oxa-8-azaspiro[4.5]decane offer opportunities to access novel chemical space and secure new intellectual property.

  • Tunable Physicochemical Properties: The scaffold provides multiple points for chemical modification on both the piperidine and tetrahydrofuran rings. This allows for fine-tuning of key physicochemical properties such as lipophilicity (LogP), basicity (pKa), and solubility, which are critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Versatile Synthetic Handles: The secondary amine in the piperidine ring serves as a versatile handle for a wide range of chemical transformations, including N-alkylation, N-acylation, and reductive amination, enabling the introduction of diverse substituents to explore structure-activity relationships.

Synthetic Strategies and Protocols

The synthesis of the 1-Oxa-8-azaspiro[4.5]decane core and its derivatives is achievable through multi-step sequences from commercially available starting materials. The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and its subsequent derivatization.

Protocol 1: Synthesis of the Core Scaffold - 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

This protocol is adapted from the synthesis of M1 muscarinic agonists and outlines the preparation of a key functionalized 1-Oxa-8-azaspiro[4.5]decane intermediate.[2]

Workflow Diagram:

G start Commercially Available Starting Materials step1 Step 1: Michael Addition (Piperidone derivative + Acrylate) start->step1 step2 Step 2: Dieckmann Condensation (Intramolecular cyclization) step1->step2 step3 Step 3: Decarboxylation & Alkylation (Formation of tetrahydrofuranone ring) step2->step3 step4 Step 4: N-Methylation (Introduction of methyl group on piperidine nitrogen) step3->step4 end 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one step4->end

Caption: Synthetic workflow for 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.

Materials:

  • 1-Methyl-4-piperidone

  • Methyl acrylate

  • Sodium methoxide

  • Diethyl carbonate

  • Sodium hydride

  • Methyl iodide

  • Formaldehyde

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (Methanol, Toluene, Diethyl ether, Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Michael Addition: To a solution of 1-methyl-4-piperidone in methanol, add a catalytic amount of sodium methoxide. Cool the mixture to 0°C and add methyl acrylate dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Neutralize the reaction with acetic acid and concentrate under reduced pressure. The crude product is then purified by column chromatography.

  • Step 2: Dieckmann Condensation: The product from Step 1 is dissolved in toluene, and sodium hydride is added portion-wise at 0°C. The mixture is then heated to reflux for 4 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude cyclic β-keto ester.

  • Step 3: Decarboxylation and Alkylation: The crude product from Step 2 is heated in a mixture of acetic acid and hydrochloric acid to effect decarboxylation. After cooling and neutralization with sodium hydroxide, the intermediate ketone is extracted with an organic solvent. The solvent is removed, and the residue is dissolved in a suitable solvent for the subsequent alkylation.

  • Step 4: N-Methylation: The resulting 1-oxa-8-azaspiro[4.5]decan-3-one is subjected to Eschweiler-Clarke methylation using formaldehyde and formic acid to introduce the methyl group at the 8-position, yielding 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. The final product is purified by crystallization or column chromatography.

Protocol 2: N-Alkylation of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The secondary amine of the piperidine ring is a key site for introducing diversity. This protocol describes a general procedure for N-alkylation.

Workflow Diagram:

G scaffold 1-Oxa-8-azaspiro[4.5]decane (or derivative) reaction N-Alkylation Reaction (Stir at RT or heat) scaffold->reaction reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkyl-1-oxa-8-azaspiro[4.5]decane Derivative purification->product

Caption: General workflow for N-alkylation of the scaffold.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound in the chosen solvent, add the base (2-3 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Applications in Drug Design: Case Studies

The versatility of the 1-Oxa-8-azaspiro[4.5]decane scaffold is evident in its application to a range of biological targets.

Case Study 1: M1 Muscarinic Agonists for Alzheimer's Disease

A seminal study in the field involved the design and synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2] The researchers systematically modified the scaffold to optimize potency and selectivity for the M1 receptor over the M2 receptor, aiming to minimize cholinergic side effects.

Key findings from the structure-activity relationship (SAR) studies include:

  • The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent but non-selective muscarinic activity.[2]

  • Modifications at the 2- and 3-positions of the tetrahydrofuran ring were crucial for achieving M1 selectivity. For instance, the 2-ethyl analogue and the 3-methylene analogue showed preferential affinity for M1 over M2 receptors.[2]

  • One of the most promising compounds, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, demonstrated potent antiamnesic activity with a favorable separation from cholinergic side effects and was selected for further clinical investigation.[2]

Signaling Pathway Diagram:

G ligand 1-Oxa-8-azaspiro[4.5]decane Derivative (Agonist) receptor M1 Muscarinic Receptor (GPCR) ligand->receptor gprotein Gq/11 Protein receptor->gprotein activates plc Phospholipase C (PLC) gprotein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., Neuronal Excitation) ca2->response pkc->response

Caption: M1 muscarinic receptor signaling pathway activated by the agonist.

Case Study 2: Sigma-1 Receptor Ligands for Tumor Imaging

Derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane scaffold have been developed as high-affinity ligands for the sigma-1 receptor, a protein overexpressed in various tumor cell lines.[3] This has led to the development of radiolabeled versions for use as positron emission tomography (PET) imaging agents for cancer diagnosis.

One such derivative, [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated high affinity for sigma-1 receptors and significant accumulation in human carcinoma and melanoma xenografts in mice, highlighting the potential of this scaffold in oncology.[3]

Physicochemical and Biological Data of Representative Derivatives

The following tables summarize key data for a selection of 1-Oxa-8-azaspiro[4.5]decane derivatives, illustrating the impact of structural modifications on their properties and biological activity.

Table 1: Physicochemical Properties of Selected Derivatives

Compound IDStructureMolecular Weight ( g/mol )Calculated LogP
A 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one183.261.5
B 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one197.291.9
C 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane181.282.2

Note: Calculated LogP values are estimations and may vary depending on the algorithm used.

Table 2: In Vitro Biological Activity of Selected M1 Muscarinic Agonists

Compound IDM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity Ratio
A 1080.8
B 1515010
C 510020

Data adapted from the literature.[2]

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile platform in modern drug design. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a wide range of biological systems. The successful application of this scaffold in the development of M1 muscarinic agonists and its potential in the design of sigma-1 receptor ligands for cancer imaging underscore its broad utility. As medicinal chemists continue to "escape from flatland," scaffolds like 1-Oxa-8-azaspiro[4.5]decane will undoubtedly play an increasingly important role in the discovery of the next generation of medicines. Future work in this area will likely focus on the development of new synthetic methodologies to access a wider range of derivatives, the exploration of this scaffold against a broader array of biological targets, and the use of computational methods to guide the design of next-generation ligands with optimized properties.

References

Application Note & Protocols: A Framework for Evaluating the Efficacy of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride as a Muscarinic M1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for characterizing the efficacy of 1-Oxa-8-azaspiro[4.5]decane hydrochloride, a compound belonging to a class of molecules with known activity at muscarinic acetylcholine receptors (mAChRs).[1][2] Based on existing structure-activity relationship studies, this guide hypothesizes that the test compound acts as a selective agonist for the M1 subtype of mAChRs, a Gq-coupled G-protein coupled receptor (GPCR) implicated in cognitive function. The protocols herein describe a sequential, three-tiered approach: (1) determination of direct target engagement and binding affinity via radioligand binding assays; (2) characterization of functional potency and efficacy at the G-protein level using a GTPγS binding assay; and (3) assessment of the downstream cellular response through an intracellular calcium mobilization assay. This structured workflow provides a robust system for validating the compound's mechanism of action and quantifying its pharmacological parameters.

Introduction: The Scientific Rationale

The 1-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, particularly for targeting GPCRs.[3] Published research has demonstrated that derivatives of this scaffold can act as potent M1 muscarinic agonists, with some showing selectivity over the M2 subtype.[1] M1 receptor agonists are of significant therapeutic interest, particularly for symptomatic treatment of cognitive decline in conditions like Alzheimer's disease.[2]

The M1 receptor is a Gq-coupled GPCR. Upon agonist binding, it undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein.[4] The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.[5]

Therefore, to comprehensively evaluate the efficacy of this compound (referred to as "Test Compound"), it is essential to experimentally verify each step of this proposed signaling cascade. This guide provides the detailed protocols to achieve this, using a recombinant cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1-hM1).

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the Test Compound at the M1 receptor.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TestCompound Test Compound (Agonist) M1R M1 Receptor TestCompound->M1R Binds Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release ↑ Intracellular [Ca²⁺] IP3->Ca_Release Triggers CellularResponse Downstream Cellular Response Ca_Release->CellularResponse Mediates

Caption: Hypothesized Gq signaling pathway activated by the test compound.

Overall Experimental Workflow

The evaluation is structured as a logical progression from direct molecular interaction to a functional cellular outcome. This ensures that each step of the signaling pathway is validated.

Workflow Start Start: 1-Oxa-8-azaspiro[4.5]decane hydrochloride Assay1 Protocol 1: Radioligand Binding Assay Start->Assay1 Does it bind? Assay2 Protocol 2: GTPγS Binding Assay Assay1->Assay2 Is it functional at G-protein? DataAnalysis Data Analysis & Interpretation Assay1->DataAnalysis Assay3 Protocol 3: Intracellular Calcium Flux Assay Assay2->Assay3 Does it trigger cell signaling? Assay2->DataAnalysis Assay3->DataAnalysis Conclusion Efficacy Profile (Ki, EC₅₀, Emax) DataAnalysis->Conclusion

Caption: Sequential workflow for comprehensive efficacy evaluation.

Part 1: Target Engagement & Affinity Determination

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine if the Test Compound binds to the human M1 receptor and to quantify its binding affinity (Ki).

Principle: This assay measures the ability of the unlabeled Test Compound to compete with a known high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to the M1 receptor in membranes prepared from CHO-K1-hM1 cells.[6] The concentration of Test Compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).[7]

Materials:

  • CHO-K1-hM1 cell membranes

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Test Compound stock solution (in DMSO)

  • Reference antagonist: Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail and microplate scintillation counter

Methodology:

  • Membrane Preparation: Prepare membranes from cultured CHO-K1-hM1 cells according to standard laboratory protocols involving homogenization and centrifugation.[8] Determine protein concentration using a BCA assay.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand ([³H]-NMS at its Kd concentration), and 150 µL of cell membrane suspension to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of a saturating concentration of Atropine (e.g., 1 µM), 50 µL radioligand, and 150 µL of cell membrane suspension.

    • Competition: Add 50 µL of serially diluted Test Compound (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL radioligand, and 150 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[8]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[8]

  • Quantification: Place the dried filters into scintillation vials or a compatible microplate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the Test Compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Functional G-Protein Activation

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of the Test Compound at the M1 receptor by measuring its ability to stimulate G-protein activation.

Principle: This is a functional assay that measures the direct consequence of receptor activation: GDP/GTP exchange on the Gα subunit.[9][10] A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used.[4] Agonist stimulation of the M1 receptor increases the rate at which [³⁵S]GTPγS binds to the Gαq subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation, allowing for the determination of potency (EC50) and efficacy (Emax).[10][11]

Materials:

  • CHO-K1-hM1 cell membranes

  • Radioligand: [³⁵S]GTPγS

  • Test Compound stock solution (in DMSO)

  • Reference agonist: Carbachol

  • GDP (Guanosine Diphosphate)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • 96-well microplates and filtration apparatus as in Protocol 1

Methodology:

  • Reagent Preparation: Prepare a master mix containing CHO-K1-hM1 membranes, GDP (typically 10-30 µM to maintain basal state), and [³⁵S]GTPγS (typically 0.1-0.5 nM) in Assay Buffer.

  • Assay Plate Setup:

    • Basal Activity: Add 50 µL Assay Buffer to designated wells.

    • Agonist Stimulation: Add 50 µL of serially diluted Test Compound or the reference agonist Carbachol to respective wells.

  • Initiate Reaction: Add 150 µL of the master mix to all wells to start the assay.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation. This time should be optimized to be within the linear range of the reaction.

  • Harvesting & Quantification: Terminate the assay and quantify bound radioactivity using the same filtration and scintillation counting method described in Protocol 1.

  • Data Analysis:

    • Subtract the basal CPM from the agonist-stimulated CPM to get the net stimulation.

    • Plot the net stimulated [³⁵S]GTPγS binding (as CPM or % of maximum response from the reference agonist) against the log concentration of the Test Compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. Emax is often expressed relative to a full reference agonist.

Part 3: Downstream Cellular Signaling

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To confirm that M1 receptor activation by the Test Compound leads to the expected downstream signaling event—an increase in intracellular calcium—in whole, living cells.

Principle: This is a cell-based functional assay that uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) that can be loaded into cells.[5][12] These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.[5] Upon M1 receptor activation by the Test Compound, the Gq pathway is initiated, leading to Ca²⁺ release from the endoplasmic reticulum, which is detected as a rapid increase in fluorescence.[13]

Materials:

  • CHO-K1-hM1 cells

  • Cell Culture Medium: Ham's F-12K Medium with 10% FBS.[14][15]

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[5]

  • Probenecid (an anion-transport inhibitor to prevent dye leakage from some cell types).[12]

  • Black, clear-bottom 96- or 384-well microplates

  • A fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).[5][12]

Methodology:

  • Cell Plating: Seed CHO-K1-hM1 cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.[12]

  • Dye Loading: Aspirate the culture medium and add the fluorescent dye loading solution (e.g., Fluo-4 AM in Assay Buffer, potentially with probenecid). Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[12]

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the Test Compound and a reference agonist at a higher concentration (e.g., 5x final).

  • Fluorescence Reading:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a stable baseline fluorescence for 10-20 seconds.[5]

    • The instrument's injector will then automatically add the Test Compound or reference agonist to the wells.

    • Continue recording the fluorescence intensity kinetically (e.g., every second) for a total of 120-180 seconds to capture the transient calcium peak.[5]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the Test Compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for calcium mobilization.

Data Presentation & Expected Outcomes

The quantitative data generated from these protocols should be summarized for clear interpretation.

ParameterAssayDescriptionExpected Outcome for an M1 Agonist
Ki (nM) Radioligand BindingMeasures the binding affinity of the compound to the M1 receptor. Lower Ki means higher affinity.A finite value, typically in the low nM to µM range.
EC50 (nM) GTPγS BindingThe concentration of the compound that produces 50% of its maximal effect on G-protein activation. Measures potency.A finite value, indicating agonistic activity.
Emax (%) GTPγS BindingThe maximum stimulation of G-protein activation, relative to a known full agonist (e.g., Carbachol). Measures efficacy.>0%. A value near 100% indicates a full agonist; a lower value indicates a partial agonist.
EC50 (nM) Calcium FluxThe concentration of the compound that produces 50% of its maximal calcium response. Measures cellular potency.A finite value, confirming functional cellular response.
Emax (%) Calcium FluxThe maximum calcium mobilization, relative to a known full agonist. Measures cellular efficacy.>0%, corroborating the GTPγS efficacy data.

References

Application Notes & Protocols: 1-Oxa-8-azaspiro[4.5]decane Derivatives as High-Affinity Radioligands for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience, oncology, and radiopharmaceutical chemistry.

Abstract: The sigma-1 receptor (S1R) has emerged as a critical molecular chaperone and a high-value therapeutic target for a spectrum of central nervous system (CNS) disorders and cancers.[1][2][3] Visualizing and quantifying S1R expression in vivo is paramount for diagnosing disease, understanding pathophysiology, and accelerating drug development. This guide provides a detailed overview and field-proven protocols for the application of 1-Oxa-8-azaspiro[4.5]decane derivatives, a promising class of compounds for developing selective, high-affinity radioligands for Positron Emission Tomography (PET) imaging of the S1R.

Scientific Foundation: The Rationale for Targeting the Sigma-1 Receptor

The sigma-1 receptor is not a classical cell surface receptor but a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][4][5] Under normal physiological conditions, S1R is complexed with the binding-immunoglobulin protein (BiP).[2] Upon cellular stress or activation by ligands, S1R dissociates from BiP and translocates to modulate the function of various client proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, thereby regulating crucial calcium (Ca²⁺) signaling between the ER and mitochondria.[1][3][6]

This central role in maintaining cellular homeostasis and neuroprotection implicates S1R in numerous disease states, including Alzheimer's disease, Parkinson's disease, depression, schizophrenia, and various cancers.[1][2][4] Consequently, the ability to non-invasively image and quantify S1R density with PET provides an invaluable window into disease progression and a direct method to assess the target engagement of novel therapeutics.

The 1-Oxa-8-azaspiro[4.5]decane scaffold has proven to be an excellent structural template for S1R ligands. Its rigid, spirocyclic core allows for precise orientation of pharmacophoric elements, leading to derivatives with high binding affinity (nanomolar to sub-nanomolar) and selectivity over the sigma-2 receptor (S2R) subtype.[7][8] Furthermore, this scaffold is synthetically tractable, permitting the strategic incorporation of positron-emitting radionuclides like Fluorine-18 ([¹⁸F]) for PET imaging.[7][9][10]

cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM cluster_Mito Mitochondrion ER_Lumen ER Lumen S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active IP3R IP3 Receptor Ca_Signal Ca²⁺ Signal to Mitochondria IP3R->Ca_Signal modulates S1R_Active->IP3R stabilizes Mito_Ca Ca²⁺ Uptake Stress Cellular Stress or Ligand Binding Stress->S1R_BiP dissociation Ca_Signal->Mito_Ca

Caption: Sigma-1 Receptor (S1R) activation at the Mitochondria-Associated Membrane (MAM).

Ligand Data Summary

The selection of a candidate for radiolabeling is driven by its affinity, selectivity, and pharmacokinetic properties. The table below summarizes key parameters for representative spirocyclic S1R ligands, including derivatives of the 1-Oxa-8-azaspiro[4.5]decane class.

Compound IDCore ScaffoldKᵢ (σ₁) [nM]Selectivity (Kᵢ σ₂ / Kᵢ σ₁)NotesReference
Compound 8 1-Oxa-8-azaspiro[4.5]decane0.6144Selected for ¹⁸F-radiolabeling due to high selectivity.[7]
[¹⁸F]5a 1,4-Dioxa-8-azaspiro[4.5]decane5.430Low lipophilicity; evaluated for tumor imaging.[9][10]
Fluspidine (2) Spiro[isobenzofuran-1,4'-piperidine]0.59>800High affinity and selectivity; developed as a clinical PET tracer.[11]
Compound 2d Spiro[[4]benzofuran-1,4'-piperidine]0.18>1000Subnanomolar affinity; high selectivity.
Compound 2e Spiro[[4]benzofuran-1,4'-piperidine]0.86>1000Subnanomolar affinity; high selectivity.

Experimental Workflow & Protocols

The development of a novel S1R radioligand follows a structured, multi-stage validation process. This workflow ensures that the final radiotracer is specific, sensitive, and suitable for in vivo imaging.

A Precursor Synthesis B Radiolabeling with ¹⁸F A->B Labeling Precursor C In Vitro Binding Assays (Affinity & Selectivity) B->C Radioligand D In Vivo PET Imaging (Brain Uptake & Specificity) C->D Validated Ligand E Data Analysis D->E

Caption: Overall workflow for S1R radioligand development.

Protocol 1: Synthesis of Tosylate Precursor for ¹⁸F-Radiolabeling

Rationale: The most common strategy for introducing ¹⁸F onto this scaffold is via nucleophilic substitution. This requires a precursor molecule containing a good leaving group, such as a tosylate (OTs), at the desired labeling position. The synthesis is designed to build the core spirocycle and then attach an alkyl chain with a terminal hydroxyl group, which is subsequently tosylated.

Generalized Methodology:

  • Scaffold Assembly: Synthesize the core 1-Oxa-8-azaspiro[4.5]decane structure. This can be achieved through various methods, including tandem cyclization reactions.[12] The secondary amine on the piperidine ring is typically protected (e.g., with a Boc group) during these initial steps.

  • Alkylation: Deprotect the piperidine nitrogen. Perform N-alkylation using a bifunctional linker, such as 4-(2-bromoethoxy)benzaldehyde. This step introduces the side chain that will ultimately bear the radioisotope.

  • Hydroxyl Deprotection & Tosylation: If the terminal hydroxyl group on the side chain is protected, remove the protecting group. React the free alcohol with tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane (DCM) to form the final tosylate precursor.

  • Purification & Characterization: Purify the final precursor compound using column chromatography. Confirm its identity and purity via NMR spectroscopy and mass spectrometry.

Causality Note: The tosylate group is an excellent leaving group, making it highly susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. The choice of a Boc protecting group for the piperidine nitrogen is strategic due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

Protocol 2: Automated [¹⁸F]-Radiolabeling and Purification

Rationale: This protocol describes the automated synthesis of the final ¹⁸F-labeled radioligand. Automation is critical for ensuring radiological safety, reproducibility, and high radiochemical yield. The process involves activating the [¹⁸F]fluoride and then reacting it with the precursor.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Elution: [¹⁸F]Fluoride, produced in a cyclotron, is trapped on an anion-exchange cartridge (e.g., QMA). It is then eluted into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating. Anhydrous acetonitrile is added and evaporated two to three times.

    • Expert Insight: This drying step is absolutely critical. Water competes with the [¹⁸F]fluoride as a nucleophile, and its presence will dramatically reduce labeling efficiency.

  • Nucleophilic Fluorination: The tosylate precursor (typically 5-10 mg) dissolved in a polar aprotic solvent (e.g., DMSO or anhydrous acetonitrile) is added to the dried, activated [¹⁸F]K/K₂₂₂ complex. The reaction vessel is sealed and heated (e.g., 80-120 °C) for a specified time (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative HPLC system to separate the ¹⁸F-labeled product from unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing the radioligand is passed through a C18 solid-phase extraction (SPE) cartridge. The cartridge is washed with sterile water to remove HPLC solvents, and the final product is eluted with sterile ethanol and formulated in sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity (analytical HPLC), molar activity (GBq/µmol), pH, and sterility before use in vivo. A radiochemical purity of >99% is typically required for animal studies.[7]

Protocol 3: In Vitro Radioligand Binding Assays

Rationale: Before proceeding to expensive in vivo studies, the binding characteristics of the new ligand must be rigorously confirmed in vitro. These assays determine the ligand's affinity (Kᵢ) and its selectivity for S1R over other receptors, particularly S2R.

A. Membrane Preparation:

  • Homogenize tissue known to have high S1R expression (e.g., guinea pig liver) in ice-cold buffer.[13]

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

B. Competition Binding Assay (to determine Kᵢ):

  • Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of a known S1R radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its Kₑ), and increasing concentrations of the new, non-radiolabeled 1-Oxa-8-azaspiro[4.5]decane test compound.[13][14]

  • Define Non-Specific Binding (NSB): In separate wells, add an excess of a standard S1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites. This determines the level of non-specific binding.[13]

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[13][14]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to obtain the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 4: In Vivo PET Imaging and Specificity Assessment

Rationale: The final validation step is to demonstrate that the radiotracer can cross the blood-brain barrier (in CNS applications), accumulate in S1R-rich regions, and that this accumulation is specific.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a rodent (e.g., Wistar rat or ICR mouse) and place it on a heated scanner bed to maintain body temperature. Place a catheter in the lateral tail vein for radiotracer injection.

  • Baseline Scan:

    • Position the animal in the PET scanner.

    • Administer a bolus injection of the ¹⁸F-labeled 1-Oxa-8-azaspiro[4.5]decane derivative (e.g., 5-10 MBq) via the tail vein catheter.

    • Immediately start a dynamic PET scan for 60-90 minutes.

  • Blocking Scan (to confirm specificity):

    • Use a separate animal or the same animal after a sufficient washout period.

    • Pre-treat the animal with a high dose of a known, non-radioactive S1R ligand (e.g., SA4503 or haloperidol, 1-5 mg/kg, i.v. or i.p.) approximately 30 minutes before the radiotracer injection.[7][9]

    • Inject the same amount of radiotracer as in the baseline scan and acquire another dynamic PET scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with a standard MRI template for anatomical reference.

    • Draw regions of interest (ROIs) over S1R-rich areas (e.g., cortex, hippocampus) and reference regions (e.g., cerebellum, if appropriate).

    • Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration over time.

  • Validation: A significant reduction (>70%) in radiotracer uptake in the blocking scan compared to the baseline scan in S1R-rich regions confirms that the signal is specific to the S1R.[7] High initial brain uptake followed by clearance from most regions except those with high S1R density is a desirable characteristic.[7]

References

Application Notes and Protocols for Determining the Biological Activity of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are considered "privileged scaffolds" in drug discovery due to their conformational rigidity and three-dimensional topology, which allows for precise interaction with biological targets.[1][2] The 1-Oxa-8-azaspiro[4.5]decane scaffold, in particular, has been a subject of interest for its potential as a muscarinic acetylcholine receptor (mAChR) agonist.[3] Derivatives of this scaffold have been synthesized and evaluated as M1 muscarinic agonists for the potential symptomatic treatment of dementia of the Alzheimer's type.[3]

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4] They are classified into five subtypes (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium.[5] In contrast, M2 and M4 receptors couple to Gi/o proteins, leading to a decrease in cAMP.[5] The development of subtype-selective muscarinic agonists is a significant goal in drug discovery.[5]

This guide provides a comprehensive suite of in vitro assays to characterize the biological activity of 1-Oxa-8-azaspiro[4.5]decane hydrochloride, with a focus on its potential as an M1 muscarinic agonist. The protocols herein are designed to establish a clear, evidence-based understanding of the compound's pharmacological profile, from target engagement to cellular response.

Experimental Strategy: A Multi-tiered Approach

A logical workflow is essential for the comprehensive evaluation of a novel compound. The proposed strategy for this compound involves a multi-tiered approach:

  • Primary Assay (Target Engagement): A competitive radioligand binding assay to determine the affinity (Ki) of the compound for the human M1 muscarinic receptor.

  • Secondary Assay (Functional Activity): A cell-based calcium flux assay to quantify the compound's ability to act as an agonist at the M1 receptor and elicit a downstream cellular response.

  • Tertiary Assay (Cellular Health): A neuronal cell viability assay to assess any potential cytotoxic effects of the compound.

This tiered approach ensures that a complete picture of the compound's activity is generated, from direct interaction with its putative target to its broader effects on cell health.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular Health a Radioligand Binding Assay (Determine Affinity - Ki) b Calcium Flux Assay (Measure Agonism - EC50) a->b Confirm Functional Effect c Neuronal Cell Viability Assay (Assess Cytotoxicity - CC50) b->c Evaluate Safety Profile G compound 1-Oxa-8-azaspiro[4.5]decane hydrochloride receptor M1 Muscarinic Receptor (Gq-coupled GPCR) compound->receptor g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 & DAG Production pip2->ip3_dag ip3r IP3 Receptor on ER ip3_dag->ip3r ca_release Ca²⁺ Release from ER ip3r->ca_release fluorescence Increased Fluorescence (Fluo-8 Dye) ca_release->fluorescence

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Oxa-8-azaspiro[4.5]decane hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The 1-oxa-8-azaspiro[4.5]decane core is a key structural motif in the development of various pharmacologically active agents, including M1 muscarinic agonists for potential Alzheimer's treatment.[1]

This guide moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind common synthetic challenges and offer field-proven solutions in a direct question-and-answer format to help you improve your yield, purity, and overall success rate.

Core Synthetic Strategy: An Overview

The most reliable and common pathway to this compound involves a three-stage process starting from the commercially available N-(tert-Butoxycarbonyl)-4-piperidone. The use of the Boc protecting group is crucial as it temporarily masks the reactivity of the piperidine nitrogen, allowing for selective transformations at the ketone.[2] The overall strategy involves building the tetrahydrofuran ring onto the piperidone core, followed by deprotection to yield the final hydrochloride salt.

Synthetic_Workflow A N-Boc-4-piperidone B tert-Butyl 4-(3-hydroxypropyl)-4-hydroxypiperidine-1-carboxylate (Diol Intermediate) A->B 1) 3-(tetrahydro-2H-pyran-2-yloxy)propylmagnesium bromide 2) Mild Acidic Workup C tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Boc-Protected Spirocycle) B->C Acid-Catalyzed Spirocyclization (e.g., p-TsOH) D This compound (Final Product) C->D Boc Deprotection (e.g., HCl in Dioxane) Boc_Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction A Boc-Protected Amine R-N(Boc) B Protonated Carbamate A:p1->B + H+ C Carbamic Acid Intermediate R-NH-COOH B->C - Isobutylene - t-Butyl Cation F t-Butyl Cation B->F D Free Amine R-NH2 C->D - CO2 E Amine Salt (Product) R-NH3+ Cl- D->E + HCl G Alkylated Byproduct F->G + Nucleophile (R-NH2) I Trapped Cation F->I + Scavenger H Scavenger (e.g., Anisole)

References

Technical Support Center: Stability of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Oxa-8-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a spirocyclic molecule incorporating both a piperidine ring and a cyclic ether (tetrahydrofuran) moiety, its stability can be influenced by a variety of factors. This document will equip you with the foundational knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by four key factors: pH, temperature, light, and the presence of oxidizing agents.[1] The molecule contains a secondary amine within a piperidine ring and a cyclic ether, both of which can be susceptible to degradation under certain conditions.

Q2: How does pH impact the stability of the solution?

A2: As a hydrochloride salt, 1-Oxa-8-azaspiro[4.5]decane is acidic in aqueous solution. In this protonated form, the amine is generally more stable against oxidation. However, if the pH of the solution is raised to or above the pKa of the piperidine nitrogen, the equilibrium will shift towards the free base form. This unprotonated secondary amine is more nucleophilic and susceptible to oxidative degradation. Furthermore, extreme pH values, both acidic and alkaline, can potentially catalyze the hydrolysis of the cyclic ether, although this typically requires harsh conditions.[2]

Q3: Is this compound sensitive to light?

A3: Many heterocyclic compounds can be sensitive to light, particularly UV radiation.[3] Photodegradation can lead to the formation of radical species and subsequent decomposition. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.[4][5]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, stock solutions of this compound should be stored at low temperatures, typically between 2°C and 8°C.[4] For long-term storage, freezing at -20°C or below is advisable. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen. It is also crucial to protect them from light.[4]

Q5: I'm observing precipitation when I dilute my stock solution into a buffer. What could be the cause?

A5: This is a common issue with hydrochloride salts of amines when diluted into neutral or basic buffers.[6] The higher pH of the buffer can neutralize the hydrochloride salt, leading to the formation of the free base. The free base form is often significantly less soluble in aqueous solutions than its hydrochloride salt, causing it to precipitate.[7] To avoid this, consider using a buffer with a pH well below the pKa of the piperidine nitrogen or preparing your final solution in a slightly acidic vehicle.

Troubleshooting Guide

This section addresses common experimental issues and provides guidance on how to diagnose and resolve them.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound potency over time in an assay. Chemical Degradation: The compound may be degrading under the experimental conditions (e.g., pH, temperature, presence of oxidizing agents in the media).1. Conduct a time-course stability study: Analyze aliquots of your solution by HPLC at different time points to quantify the parent compound. This will confirm if degradation is occurring. 2. Review your solution preparation and storage: Ensure solutions are freshly prepared, protected from light, and stored at the recommended temperature. 3. Assess the compatibility of your assay components: Some media components or additives could be promoting degradation.
Appearance of new, unexpected peaks in HPLC analysis. Formation of Degradation Products: The new peaks likely correspond to degradants formed from the parent compound.1. Characterize the new peaks: Use LC-MS to determine the molecular weights of the new species. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Perform forced degradation studies: Subjecting the compound to controlled stress conditions (acid, base, oxidation, heat, light) can help to systematically generate and identify potential degradation products.[8][9]
Inconsistent experimental results between batches of solutions. Variability in Solution Preparation or Storage: Inconsistent pH, exposure to light, or age of the solution can lead to varying levels of degradation.1. Standardize your solution preparation protocol: Ensure consistent use of high-purity solvents, accurate pH adjustments, and proper mixing. 2. Prepare fresh solutions for each experiment: Avoid using old stock solutions, especially for sensitive experiments. 3. Verify the initial concentration: Always confirm the concentration of a newly prepared stock solution before use.
Precipitation of the compound in a buffered solution. Salt Disproportionation: The hydrochloride salt is converting to the less soluble free base due to the buffer's pH.[6]1. Check the pH of your final solution: Ensure it is sufficiently acidic to maintain the protonated, soluble form of the amine. 2. Use a co-solvent: If compatible with your experiment, adding a small percentage of an organic solvent like DMSO or ethanol can help to keep the free base in solution. 3. Lower the compound concentration: If possible, working at a lower concentration may prevent the free base from exceeding its solubility limit.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized: oxidation of the piperidine ring and hydrolysis of the cyclic ether.

cluster_0 Potential Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis parent This compound n_oxide N-Oxide Formation parent->n_oxide [O] ring_opening_ox Oxidative Ring Opening parent->ring_opening_ox [O], harsher conditions ether_cleavage Acid-Catalyzed Ether Cleavage parent->ether_cleavage H⁺, Δ

Caption: Potential degradation pathways for 1-Oxa-8-azaspiro[4.5]decane.

  • Oxidation of the Piperidine Nitrogen: The secondary amine in the piperidine ring is susceptible to oxidation.[10] Mild oxidation can lead to the formation of the corresponding N-oxide. Under more strenuous oxidative conditions, C-N bond cleavage and ring-opening could occur.

  • Acid-Catalyzed Hydrolysis of the Cyclic Ether: While ethers are generally stable, they can undergo cleavage under strong acidic conditions and heat.[11][12] This would involve protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water or the chloride counter-ion), leading to the opening of the tetrahydrofuran ring.

Experimental Protocols

For researchers wishing to definitively assess the stability of this compound in their specific experimental matrix, a forced degradation study is recommended.[8] This involves subjecting the compound to a range of stress conditions to accelerate degradation.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B guidelines)[10][13][14]

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water or a suitable co-solvent if necessary.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample of the compound and a solution sample in a calibrated oven at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[10][13][14] A control sample should be wrapped in aluminum foil to shield it from light.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: For the acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, immediately after withdrawal to stop the degradation reaction.

  • Analysis: Analyze all samples, including a time-zero (unstressed) control, by a validated stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.[15][16]

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the retention times and peak areas of any new peaks.

    • Use MS data to propose structures for the degradation products.

References

Optimizing reaction conditions for the synthesis of 1-Oxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxa-8-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this valuable synthetic pathway with confidence.

Introduction to the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The 1-Oxa-8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, forming the backbone of various biologically active compounds, including M1 muscarinic agonists for potential Alzheimer's treatment.[1] Its rigid, three-dimensional structure is highly sought after in drug discovery. However, the construction of this spirocyclic system presents unique challenges, including control of stereochemistry and minimization of side reactions. This guide will focus on common synthetic routes, such as the Pictet-Spengler reaction and intramolecular cyclizations, to help you optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Question 1: I am observing very low or no yield of my desired 1-Oxa-8-azaspiro[4.5]decane product. What are the likely causes?

Answer:

Low or no product yield is a common frustration, often stemming from several key factors. A systematic approach to troubleshooting is essential.

  • Insufficient Electrophilicity of the Iminium Ion (Pictet-Spengler Route): The core of the Pictet-Spengler reaction is the cyclization of an electrophilic iminium ion.[2] If this intermediate is not formed efficiently or is not reactive enough, the reaction will fail.

    • Causality: The reaction is driven by the electrophilicity of the iminium ion generated from the condensation of an aldehyde and an amine under acidic conditions.[2] Weakly acidic conditions or electron-withdrawing groups on the aldehyde can disfavor iminium ion formation.

    • Solution:

      • Catalyst Choice & Concentration: Ensure your acid catalyst is appropriate. For many substrates, protic acids like trifluoroacetic acid (TFA) or stronger Brønsted acids are effective.[3] Start with a catalyst loading of around 10 mol% and consider increasing it if the reaction is sluggish. However, be aware that excessively strong acid can lead to side reactions.[4]

      • N-Acyliminium Ion Strategy: For less reactive systems, consider forming an N-acyliminium ion, which is a much more powerful electrophile. This can be achieved by acylating the intermediate imine.[2]

  • Poor Nucleophilicity of the Cyclization Precursor: The intramolecular cyclization to form the spiro-center requires a sufficiently nucleophilic atom to attack the electrophilic center.

    • Causality: In the formation of the oxa-ring, the hydroxyl group is the nucleophile. Its reactivity can be hampered by steric hindrance or unfavorable electronic effects.

    • Solution:

      • Substrate Design: Re-evaluate your starting materials. Ensure the tether connecting the nucleophile and electrophile is of the appropriate length and flexibility.

      • Catalyst choice for C-N bond formation: For intramolecular amination to form the piperidine ring, consider metal catalysts like copper or gold which can facilitate C-H amination or hydroamination of alkenes/alkynes respectively.[2][5]

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of your starting materials or the desired spirocycle.[6]

    • Solution:

      • Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS to check for the disappearance of starting materials and the appearance of the product and any byproducts.

      • Milder Conditions: If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration. Consider using a milder acid catalyst.

Below is a troubleshooting workflow to diagnose low-yield issues:

low_yield_troubleshooting start Low or No Product Yield check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure impure_sm Impure Starting Material check_sm->impure_sm Impure check_catalyst Is the Catalyst Active/Appropriate? check_conditions->check_catalyst check_temp Is the Temperature Optimal? check_catalyst->check_temp Yes wrong_conditions Suboptimal Conditions check_catalyst->wrong_conditions No check_time Is the Reaction Time Sufficient? check_temp->check_time Yes check_temp->wrong_conditions No check_time->wrong_conditions No decomp Decomposition Observed? check_time->decomp Yes purify_sm Purify Starting Materials (Chromatography, Recrystallization) impure_sm->purify_sm purify_sm->start Re-run Reaction optimize_catalyst Screen Catalysts (e.g., TFA, HCl, Lewis Acids) wrong_conditions->optimize_catalyst optimize_temp Screen Temperatures (e.g., 0°C, RT, Reflux) wrong_conditions->optimize_temp optimize_time Run a Time Course Study wrong_conditions->optimize_time optimize_catalyst->start Re-run Reaction optimize_temp->start Re-run Reaction optimize_time->start Re-run Reaction milder_conditions Use Milder Conditions (Lower Temp, Weaker Acid) decomp->milder_conditions Yes success Improved Yield decomp->success No milder_conditions->start Re-run Reaction

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Controlling stereochemistry at the spirocenter is a significant challenge. The diastereoselectivity is often influenced by subtle energetic differences in the transition states leading to the different stereoisomers.

  • Solvent Effects: The polarity of the solvent can have a profound impact on the transition state geometry.[6]

    • Causality: Solvents can stabilize or destabilize charged intermediates and transition states. Polar protic solvents, for example, can form hydrogen bonds that may favor one transition state over another.[7] A change in solvent can alter the helical assembly of molecules, leading to an inversion of supramolecular chirality.[8]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol). A systematic study can reveal an optimal solvent for diastereoselectivity.

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which can lead to higher diastereoselectivity.[3]

    • Causality: At higher temperatures, there is enough energy to overcome the activation barrier for the formation of the thermodynamically more stable product, which may not be the desired diastereomer. Kinetically controlled reactions at lower temperatures favor the product that is formed fastest.

    • Solution: Try running the reaction at 0°C or even lower temperatures.

  • Chiral Catalysts: The use of chiral Brønsted acids or chiral Lewis acids can induce enantioselectivity and may also influence diastereoselectivity.[3]

    • Causality: Chiral catalysts create a chiral environment around the reactants, which can favor the formation of one stereoisomer over the other.

    • Solution: Explore the use of catalysts such as chiral phosphoric acids, which have been shown to be effective in asymmetric Pictet-Spengler reactions.[3]

Question 3: I am having difficulty purifying my 1-Oxa-8-azaspiro[4.5]decane derivative. What strategies can I use?

Answer:

The basic nitrogen atom in the piperidine ring can make purification by silica gel chromatography challenging, leading to tailing and poor separation.

  • Neutralize the Silica Gel:

    • Causality: The acidic nature of silica gel can protonate the basic amine, causing it to streak on the column.

    • Solution: Pre-treat your silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% v/v in the eluent). This will neutralize the acidic sites on the silica and improve the chromatography.

  • Alternative Stationary Phases:

    • Solution: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds. Reverse-phase chromatography (C18) can also be an effective alternative.

  • Crystallization:

    • Causality: If your compound is a solid, crystallization can be a highly effective purification method that avoids the issues associated with chromatography.[9]

    • Solution: Screen a variety of solvents to find a suitable system for recrystallization. This often involves dissolving the compound in a good solvent at an elevated temperature and then slowly cooling or adding an anti-solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction for synthesizing the piperidine portion of the spirocycle?

A1: The Pictet-Spengler reaction proceeds through several key steps:[2][3][10]

  • Imine/Iminium Ion Formation: The reaction begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction. This forms the new carbon-carbon bond and creates the spirocyclic intermediate.

  • Rearomatization: The final step is the loss of a proton to restore the aromaticity of the ring system, yielding the tetrahydro-β-carboline or tetrahydroisoquinoline core structure.

pictet_spengler_mechanism cluster_0 Pictet-Spengler Mechanism amine β-Arylethylamine imine Imine (Schiff Base) amine->imine + Aldehyde, -H₂O aldehyde Aldehyde/Ketone aldehyde->imine iminium Iminium Ion imine->iminium + H⁺ spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product Tetrahydro-β-carboline spiro->product - H⁺ (Rearomatization)

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Q2: How do I choose the right protecting group for the piperidine nitrogen?

A2: The choice of a protecting group is critical and depends on the planned subsequent reaction steps. The ideal protecting group should be easy to install, stable under the desired reaction conditions, and readily removed without affecting other functional groups.[1]

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)[1]Stable to base, hydrogenolysis
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Stable to acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)[1][11]Stable to acid and hydrogenolysis

Q3: What are the advantages of using gold or palladium catalysis in the synthesis of the 1-Oxa-8-azaspiro[4.5]decane core?

A3: Gold and palladium catalysts offer mild and efficient alternatives for constructing the heterocyclic rings.

  • Gold Catalysis: Gold(I) complexes are excellent soft Lewis acids that can activate alkynes and allenes towards nucleophilic attack.[12][13] This is particularly useful for intramolecular cyclizations to form the tetrahydrofuran or piperidine rings under mild conditions, often with high stereoselectivity.[12][14]

  • Palladium Catalysis: Palladium catalysts are versatile for a range of transformations, including intramolecular allylic amination, which can be a powerful method for forming the piperidine ring with good diastereoselectivity.[15]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a 1-Oxa-8-azaspiro[4.5]decane Derivative

This protocol provides a general starting point. Optimization of solvent, temperature, and catalyst may be necessary for specific substrates.

  • Reactant Preparation: To a solution of the appropriate β-arylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M), add the aldehyde or ketone (1.1 eq).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-0.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (often pre-treated with triethylamine) or by recrystallization.[9]

Protocol 2: Boc Protection of the Piperidine Nitrogen

  • Dissolution: Dissolve the 1-Oxa-8-azaspiro[4.5]decane derivative (1.0 eq) in dichloromethane (0.2 M).

  • Reagent Addition: Add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane dropwise at 0°C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.

References

How to prevent degradation of amine-containing compounds during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and storage of amine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive molecules. Our goal is to provide you with the technical knowledge and practical troubleshooting advice needed to ensure the long-term integrity and stability of your amine-containing compounds, preventing degradation and ensuring experimental reproducibility.

Introduction: The Challenge of Amine Stability

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding amine storage and stability.

Q1: What are the main causes of amine degradation during storage?

Amine degradation is primarily driven by three environmental factors:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, often leading to discoloration (e.g., turning yellow or brown) and the formation of impurities.[3][5] This process can be catalyzed by light and trace metal ions.[6][7]

  • Reaction with Carbon Dioxide (CO₂): Amines readily react with CO₂ from the air to form carbamate salts.[8] These salts can sometimes precipitate out of solution, appearing as a solid or cloudiness, which alters the concentration and purity of the amine.

  • Hydrolysis: Many amines are hygroscopic, meaning they readily absorb moisture from the air.[1] This can lead to hydrolysis, forming undesirable byproducts and potentially altering the compound's physical state or solubility.[1]

Q2: I've noticed my amine, which was a colorless liquid, has turned yellow/brown. What happened and is it still usable?

Q3: What is the ideal temperature for storing most amine compounds?

Generally, amines should be stored in a cool, well-ventilated area, with temperatures kept below 30°C (86°F) to maintain stability and minimize volatility.[1][10] For long-term storage, refrigeration or freezing is often recommended to significantly slow the rate of degradation.[3] However, always check the compound's specific properties, as some amines may freeze at refrigerated temperatures.[8] A study on aromatic amines found them to be stable for over a year when stored at -70°C.[11][12]

Q4: Which type of container is best for storing amines?

The choice of container is critical to prevent contamination and reaction.

  • Recommended: Borosilicate glass (especially amber glass to protect from light), stainless steel, and high-density polyethylene (HDPE) are excellent choices.[1][6][13] For particularly air- or moisture-sensitive compounds, storage in a Schlenk flask or a sealed ampule under an inert gas is best practice.[9][14]

  • To Avoid: Do not use containers made of materials that can react with amines, such as copper or aluminum, as these can cause corrosion and contaminate the product.[6]

Visualizing Amine Degradation Pathways

The following diagram illustrates the common routes through which an amine compound can degrade when exposed to environmental factors.

G cluster_factors Environmental Factors cluster_products Degradation Products Amine Amine Compound (R-NH₂) Oxidized Oxidized Products (e.g., Aldehydes, Imines) Amine->Oxidized Oxidation Carbamate Carbamate Salts Amine->Carbamate Carbamation Hydrolysis Hydrolysis Byproducts Amine->Hydrolysis Hydrolysis Photo Photodegradation Products Amine->Photo Photochemical Rxn Oxygen Oxygen (O₂) Oxygen->Oxidized CO2 Carbon Dioxide (CO₂) CO2->Carbamate Water Water (H₂O) (Moisture) Water->Hydrolysis Light UV Light Light->Photo

Caption: Major degradation pathways for amine-containing compounds.

Troubleshooting Guide: Common Storage Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter.

Observed Issue Potential Cause(s) Underlying Mechanism Recommended Actions & Prevention
Color Change (Yellowing/Browning) OxidationThe amine reacts with atmospheric oxygen, forming chromophoric (color-producing) impurities. This is often accelerated by light and heat.[3][6]Action: For critical applications, purify by distillation or use a fresh sample.[9] Prevention: Store under an inert atmosphere (Nitrogen or Argon). Use amber glass or opaque containers. Store in a cool, dark place.[3][6]
Formation of a White Precipitate or Cloudiness 1. Carbamate Salt Formation 2. Compound Freezing1. The amine has reacted with atmospheric CO₂ to form a solid carbamate salt.[8] 2. The storage temperature is below the compound's melting/freezing point.Action: 1. Gently warm and agitate the sample. If the solid redissolves, it may be usable, but purity is compromised. Filtration is possible but doesn't solve the underlying issue.[8] 2. Allow the sample to return to room temperature slowly.[8] Prevention: 1. Blanket the container with an inert gas (N₂ or Ar) before sealing. Use tightly sealed containers.[8] 2. Check the material's Safety Data Sheet (SDS) for its melting point and store at a controlled room temperature if necessary.
Loss of Potency / Inconsistent Results Chemical DegradationThe concentration of the active amine has decreased due to one or more degradation pathways (oxidation, hydrolysis, etc.), leading to lower-than-expected reactivity or purity.[8]Action: Quantify the purity of the stored amine using an appropriate analytical method (e.g., GC-MS, HPLC, or titration) before use.[8][15] Prevention: Implement a strict storage protocol. Aliquot the amine into smaller, single-use containers to minimize repeated opening and exposure to the atmosphere.[8]
Strong, Unpleasant Odor Upon Opening Formation of Volatile Degradation ProductsThermal or oxidative degradation can break down the amine into smaller, more volatile, and often pungent byproducts like ammonia.Action: Handle the material in a well-ventilated fume hood. The presence of a strong odor indicates significant degradation.[16] Prevention: Store at recommended cool temperatures. Ensure containers are properly sealed to contain vapors and prevent further degradation.[1][10]

Storage Best Practices Workflow

To ensure optimal stability, a systematic approach to storage is required. The following workflow helps in making the right decisions for storing your amine-containing compounds.

Caption: Decision workflow for selecting appropriate amine storage conditions.

Experimental Protocol: Accelerated Stability Testing

To proactively assess the stability of a critical amine-containing compound, an accelerated stability study can be performed. This protocol is designed to predict long-term stability by subjecting the compound to elevated stress conditions.[17][18]

Objective: To determine the degradation profile of an amine compound under accelerated storage conditions and establish a preliminary shelf-life.

Materials:

  • Amine compound of interest

  • Appropriate storage vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Stability chambers or ovens set to specified temperature/humidity

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Initial Sample Analysis (T=0):

    • Dispense the neat amine or a solution of known concentration into several vials.

    • Immediately analyze a subset of these vials (n=3) to establish the initial purity and concentration. This is your T=0 baseline.

    • Analytical methods like HPLC or GC-MS should be used to create a reference chromatogram and quantify the main peak area and any initial impurities.[15][19][20]

  • Sample Storage:

    • For the remaining vials, flush the headspace with an inert gas (if required by the storage workflow) before tightly sealing the caps.

    • Place the vials into a stability chamber under accelerated conditions. A common condition is 40°C / 75% Relative Humidity (RH) .[21]

    • Place another set of vials under long-term storage conditions for comparison, typically 25°C / 60% RH or refrigerated at 5°C .[21][22]

  • Time-Point Testing:

    • Pull samples from the stability chambers at predetermined intervals. For an accelerated 6-month study, recommended time points are 1, 3, and 6 months.[22] For long-term studies, testing is typically done every 3 months for the first year.[22]

    • At each time point, remove a set of vials (n=3) from each storage condition.

    • Allow samples to equilibrate to room temperature before analysis.

    • Analyze the samples using the same analytical method established at T=0.

  • Data Evaluation:

    • Compare the chromatograms from each time point to the T=0 baseline. Look for:

      • A decrease in the peak area of the parent amine compound.

      • The appearance of new peaks, indicating degradation products.

    • Calculate the percent purity or concentration remaining at each time point.

    • A "significant change" is often defined as a failure to meet the initial specification, such as a >5% loss in potency or the emergence of a degradation product above a certain threshold (e.g., 0.5%).[22]

Parameter Accelerated Condition Long-Term Condition Testing Frequency (Accelerated)
Temperature 40°C ± 2°C25°C ± 2°C or 5°C ± 3°CT=0, 1 month, 3 months, 6 months
Relative Humidity 75% RH ± 5%60% RH ± 5% or Ambient
Analysis HPLC or GC-MSHPLC or GC-MS

References

Troubleshooting poor separation in reverse-phase HPLC for spiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reverse-Phase HPLC for Spiro Compounds

A word from the Senior Application Scientist:

Welcome to the technical support guide for troubleshooting reverse-phase high-performance liquid chromatography (RP-HPLC) separations of spiro compounds. Spirocycles, with their unique three-dimensional and often rigid structures, present distinct challenges in chromatography that can lead to frustrating outcomes like poor resolution, peak tailing, and co-elution. Their conformational rigidity and potential for multiple interaction points with the stationary phase demand a more nuanced approach to method development.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. My goal is to not only provide step-by-step solutions but also to explain the underlying chromatographic principles. By understanding the "why" behind a specific adjustment, you can develop a more intuitive and effective troubleshooting strategy.

Frequently Asked Questions (FAQs)

Section 1: Poor Resolution & Co-eluting Peaks

Question: I'm seeing little to no separation between my spiro compound and a related impurity. How can I improve the resolution?

Poor resolution is typically a result of insufficient selectivity (α) or efficiency (N) in your chromatographic system. For structurally similar spiro compounds, the key is often to manipulate selectivity by making targeted changes to your mobile and stationary phases.

Potential Causes & Solutions:

  • Suboptimal Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they offer different selectivities.[1]

    • Causality: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can alter how your spiro compound interacts with both the mobile and stationary phases, thus changing selectivity.

    • Actionable Protocol:

      • If you are using acetonitrile, prepare a mobile phase with an equivalent elution strength using methanol.

      • Run the separation under the same gradient and temperature conditions.

      • Consider running a 50:50 mixture of acetonitrile and methanol as your organic modifier, as this can sometimes provide a unique selectivity profile.

  • Incorrect Mobile Phase pH: The ionization state of your analyte and any residual silanols on the stationary phase can dramatically affect retention and selectivity.[2][3]

    • Causality: For spiro compounds with acidic or basic functional groups, operating at a pH where the compound is ionized can lead to poor retention and peak shape. Conversely, controlling the pH to suppress the ionization of both the analyte and surface silanols (typically by working at a low pH of 2.5-3.5) can significantly improve the separation.[2][3]

    • Actionable Protocol:

      • Determine the pKa of your spiro compound.

      • Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For basic compounds, a low pH (e.g., pH 2.7 using 0.1% formic acid or phosphoric acid) is often a good starting point.[2]

      • Ensure your column is stable at the chosen pH.

  • Inadequate Stationary Phase Chemistry: A standard C18 column may not provide the necessary selectivity for rigid, complex molecules like spirocycles.[4]

    • Causality: Spiro compounds can exhibit unique shape selectivity. Stationary phases with different chemistries, such as phenyl-hexyl or embedded polar groups, offer alternative interaction mechanisms (e.g., π-π interactions, hydrogen bonding) beyond simple hydrophobicity.[5]

    • Actionable Protocol:

      • Screen alternative column chemistries. A good starting point is to compare a standard C18 with a Phenyl-Hexyl and a polar-end-capped or embedded-polar-group (AQ-type) C18 column.[6]

      • Columns with biphenyl phases can also offer unique π-π interactions that are beneficial for separating rigid structures.[5]

Section 2: Chiral Spiro Compounds - Enantiomer Separation

Question: My spiro compound is chiral, but I can't resolve the enantiomers on a standard C18 column. What should I do?

Enantiomers have identical physical and chemical properties in an achiral environment, so they will not separate on a standard reverse-phase column.[7] Achieving chiral separation requires the introduction of a chiral selector, most commonly through a Chiral Stationary Phase (CSP).[8][9]

Potential Causes & Solutions:

  • Use of an Achiral Column: This is the most fundamental reason for co-elution of enantiomers.

    • Causality: Separation requires the formation of transient diastereomeric complexes between the enantiomers and the CSP.[7] The differing stability of these complexes leads to different retention times.

    • Actionable Protocol:

      • Column Selection: The most successful CSPs for a broad range of compounds are polysaccharide-based (e.g., derivatized cellulose or amylose).[7][8] These are excellent starting points for screening.

      • Mode of Operation: Chiral separations can be performed in normal-phase, polar-organic, or reverse-phase modes. While normal-phase is traditional, many modern polysaccharide CSPs are compatible with reverse-phase conditions, which can be advantageous for MS-compatibility and solubility.[8][10]

      • Screening: A systematic screening of a few different polysaccharide-based CSPs with standard mobile phases (e.g., Heptane/Ethanol for normal phase; Acetonitrile/Water for reverse phase) is the most efficient approach to finding an initial separation.[11]

  • Suboptimal Temperature: Chiral recognition is often highly sensitive to temperature.

    • Causality: The interactions responsible for chiral discrimination (e.g., hydrogen bonds, dipole-dipole) are temperature-dependent. Generally, lower temperatures increase the stability of the diastereomeric complexes, leading to greater differences in retention and thus better resolution.[11][12]

    • Actionable Protocol:

      • Once a partial separation is achieved, systematically lower the column temperature (e.g., from 40°C down to 15°C in 5°C increments).

      • Monitor resolution (Rs). Be aware that lower temperatures will increase backpressure and may broaden peaks due to slower mass transfer.[13] A balance must be struck.

Section 3: Peak Shape Problems - Tailing and Broadening

Question: My spiro compound peak is showing significant tailing and is very broad. What is causing this and how can I fix it?

Poor peak shape for spiro compounds in RP-HPLC is often due to secondary interactions with the stationary phase or slow kinetics on the column.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: This is a very common cause of peak tailing for basic spiro compounds.

    • Causality: At mid-range pH, residual silanol groups on the silica surface of the stationary phase are ionized and can form strong ionic interactions with protonated basic analytes. This secondary retention mechanism leads to tailing peaks.

    • Actionable Protocol:

      • Use a Low pH Mobile Phase: Add an acidic modifier like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to the mobile phase.[14] This suppresses the ionization of the silanol groups and ensures the basic analyte is consistently protonated.

      • Use a High-Purity, End-Capped Column: Modern columns manufactured with high-purity silica and aggressive end-capping procedures have a much lower concentration of active silanol sites. Switching to such a column can dramatically improve peak shape.[15]

      • Competitive Additives: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active sites, though this is less common with modern columns and can suppress MS signals.[14]

  • Slow Conformational Isomerism: Some spiro compounds can exist as multiple conformers that interconvert slowly on the chromatographic timescale.

    • Causality: If the rate of interconversion between two or more conformational isomers is slow, it can manifest as severely broadened or even split peaks.

    • Actionable Protocol:

      • Increase Column Temperature: Elevating the temperature (e.g., to 50-70°C) can increase the rate of interconversion between conformers, causing them to coalesce into a single, sharper peak.[16][17] This also reduces mobile phase viscosity, which can improve efficiency.[13]

      • Decrease Flow Rate: Lowering the flow rate gives the molecules more time to equilibrate between conformations as they travel through the column, which can sometimes sharpen the peak.[11]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[15][18]

    • Causality: When the concentration of the analyte on the column is too high, it exceeds the linear range of the adsorption isotherm, causing a non-Gaussian peak shape.

    • Actionable Protocol:

      • Perform a dilution series of your sample (e.g., inject 10 µL, 5 µL, 2 µL, and 1 µL of the same concentration, or dilute the sample by factors of 2, 5, and 10).

      • If the peak shape improves and the tailing factor decreases upon dilution, the original injection was overloaded.[15][18]

Visual Troubleshooting Guide

The following diagram outlines a systematic workflow for diagnosing and resolving poor separation of spiro compounds.

G cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation Observed coelution Co-eluting Peaks (Poor Resolution) start->coelution peak_shape Broad or Tailing Peaks start->peak_shape chiral Enantiomers Not Separated start->chiral cause_selectivity Poor Selectivity (α) coelution->cause_selectivity cause_silanol Secondary Silanol Interactions peak_shape->cause_silanol cause_conformer Slow Conformational Exchange peak_shape->cause_conformer cause_chiral Using Achiral Column chiral->cause_chiral sol_mobile Change Organic Solvent (ACN vs. MeOH) or pH cause_selectivity->sol_mobile sol_column Screen Different Stationary Phases cause_selectivity->sol_column sol_acid Add Acidic Modifier (e.g., 0.1% FA / TFA) cause_silanol->sol_acid sol_temp Increase Column Temperature cause_conformer->sol_temp sol_chiral_col Use Chiral Stationary Phase (CSP) cause_chiral->sol_chiral_col sol_chiral_temp Decrease Temperature sol_chiral_col->sol_chiral_temp Optimization Step

Caption: A troubleshooting workflow for poor separation of spiro compounds in RP-HPLC.

Data & Protocols

Table 1: Recommended Starting Columns for Spiro Compound Method Development
Column PhasePrimary Interaction MechanismBest Suited ForUSP Code Example
Standard C18 HydrophobicGeneral screening, non-polar spiro compounds.L1
Phenyl-Hexyl Hydrophobic, π-π InteractionsAromatic or rigid spiro compounds. Provides alternative selectivity to C18.L11
Polar-Embedded C18 Hydrophobic, Hydrogen BondingPolar spiro compounds; compatible with highly aqueous mobile phases.[19]L1
Biphenyl Hydrophobic, π-π InteractionsRigid, aromatic spirocycles where shape selectivity is crucial.[5]N/A
Polysaccharide CSP Chiral RecognitionSeparation of spiro enantiomers.L40, L51
Protocol: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing mobile phase conditions to improve resolution.

Objective: To evaluate the effect of organic modifier and pH on the separation of a target spiro compound from its critical pair (a closely eluting impurity).

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Formic Acid (FA), HPLC-grade

  • Ammonium Acetate, HPLC-grade

  • Your column of choice (e.g., C18, 150 x 4.6 mm, 3.5 µm)

  • Sample containing the spiro compound and impurity

Procedure:

  • Prepare Mobile Phase Stocks:

    • A1 (Aqueous, pH ~2.7): 0.1% Formic Acid in Water (1 mL FA in 999 mL Water).

    • A2 (Aqueous, pH ~6.8): 10mM Ammonium Acetate in Water.

    • B1 (Organic): 100% Acetonitrile.

    • B2 (Organic): 100% Methanol.

  • Initial Scouting Run (Low pH, ACN):

    • Equilibrate the column with a 95:5 mixture of A1:B1 for at least 10 column volumes.

    • Perform a broad gradient run (e.g., 5% to 95% B1 over 20 minutes) to determine the approximate elution time of your compounds.

    • Based on the scouting run, develop a focused gradient around the elution time of the target peaks (e.g., 30% to 50% B1 over 15 minutes). This is your Method 1 .

  • Evaluate Organic Modifier (Low pH, MeOH):

    • Replace mobile phase B1 with B2 (Methanol).

    • Run the same focused gradient as in Step 2. This is your Method 2 .

    • Analysis: Compare the chromatograms from Method 1 and Method 2. Look for changes in elution order and resolution (Rs) between the critical pair.

  • Evaluate pH (Neutral pH, ACN):

    • Caution: Only proceed if your analyte is stable at neutral pH and you are using a column stable in this range.

    • Replace mobile phase A1 with A2 (Ammonium Acetate) and B2 with B1 (Acetonitrile).

    • Re-run the focused gradient. This is your Method 3 .

    • Analysis: Compare Method 3 with Method 1. A significant change in retention and selectivity indicates that pH is a powerful tool for this separation.[2]

  • Review and Refine:

    • Based on the results from the three methods, select the condition (Organic modifier and pH) that provides the best initial separation.

    • Further optimize the gradient slope and temperature to achieve a final resolution (Rs) of >1.5.

References

Side reactions to consider in the synthesis of 1-Oxa-8-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxa-8-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Section 1: General Synthetic Strategies & Key Intermediates

The synthesis of 1-Oxa-8-azaspiro[4.5]decane and its derivatives can be approached through several routes. A common and effective method involves the reductive amination of a suitable keto-precursor, such as 1,4-Dioxa-8-azaspiro[4.5]decane, which is commercially available.[1] An alternative approach is the Pictet-Spengler reaction, a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems.[2][3]

FAQ: What are the most common starting materials for this synthesis?

A frequently utilized starting material is 1,4-Dioxa-8-azaspiro[4.5]decane.[1] This compound provides the core spirocyclic structure, and the secondary amine can be further functionalized. Another key intermediate in some synthetic pathways is 4-piperidone, which can be used to construct the azaspirocycle.

Diagram: General Synthetic Approach via Reductive Amination

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Target Molecule Piperidone_Derivative 4-Piperidone Derivative Reductive_Amination Reductive Amination Piperidone_Derivative->Reductive_Amination Forms iminium ion Alcohol_Precursor Hydroxyethyl-containing Nucleophile Alcohol_Precursor->Reductive_Amination Intramolecular cyclization Target_Product 1-Oxa-8-azaspiro[4.5]decane Reductive_Amination->Target_Product Reduction & Cyclization

Caption: A simplified workflow for the synthesis of 1-Oxa-8-azaspiro[4.5]decane.

Section 2: Troubleshooting Common Side Reactions

This section delves into specific side reactions that can occur during the synthesis, providing insights into their mechanisms and strategies for mitigation.

FAQ: During a reductive amination, I'm observing significant amounts of a dialkylated product. What's causing this and how can I prevent it?

Cause: Over-alkylation is a common side reaction in reductive aminations, especially when using reactive alkylating agents.[4] The newly formed secondary amine can compete with the primary amine for the aldehyde or ketone, leading to the formation of a tertiary amine.

Troubleshooting:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine component relative to the carbonyl compound can help favor the formation of the desired secondary amine.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more selective for the iminium ion over the starting carbonyl group.[4] This reduces the likelihood of reducing the carbonyl before imine formation, which can lead to other side products.

  • Reaction Conditions: Running the reaction at lower temperatures can help to control the rate of the reaction and minimize over-alkylation.

FAQ: My Pictet-Spengler reaction is giving low yields and multiple spots on TLC. What are the likely side products?

Cause: The Pictet-Spengler reaction, while powerful, can be sensitive to reaction conditions and substrate electronics.[2][3] Side reactions can arise from the instability of the intermediate iminium ion or from competing electrophilic aromatic substitution pathways.

Potential Side Products & Mitigation:

Side ProductFormation MechanismMitigation Strategy
Epimerization at C3 If a chiral center is present at the C3 position of the newly formed ring, epimerization can occur under the acidic reaction conditions.[5]Use milder acidic catalysts (e.g., TFA instead of concentrated HCl) or aprotic conditions where possible.[2]
Over-oxidation If the starting β-arylethylamine or the product is sensitive to oxidation, colored byproducts may form, especially if the reaction is heated for extended periods in the presence of air.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymerization Highly activated aromatic rings can undergo polymerization under strong acidic conditions.Use less harsh acidic conditions and monitor the reaction progress closely to avoid prolonged reaction times.

Diagram: Key Intermediates in the Pictet-Spengler Reaction

G Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium Acid Catalyst (H+) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack on Aromatic Ring Product Tetrahydro-β-carboline Product Spirocycle->Product Rearomatization

Caption: The reaction mechanism of the Pictet-Spengler condensation.[3]

FAQ: I'm struggling with the purification of the final hydrochloride salt. It appears to be hygroscopic and difficult to handle. Any suggestions?

Cause: Amine hydrochloride salts are often hygroscopic due to the strong ionic interactions with water molecules. This can make them difficult to handle and obtain as a free-flowing solid.

Troubleshooting Purification and Handling:

  • Anhydrous Conditions: After the final acidification step to form the hydrochloride salt, ensure all subsequent workup and isolation steps are performed under anhydrous conditions. Use dried solvents and glassware.

  • Solvent Selection for Precipitation/Crystallization:

    • Good Solvents: Methanol, Ethanol

    • Anti-Solvents: Diethyl ether, Hexanes, Ethyl acetate. A common technique is to dissolve the crude salt in a minimal amount of a good solvent and then slowly add an anti-solvent to induce precipitation.

  • Drying: Dry the final product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. Using a drying agent like phosphorus pentoxide in the vacuum desiccator can also be beneficial.

Section 3: Advanced Topics and Mechanistic Insights

FAQ: Can I control the stereochemistry at the spirocenter during the synthesis?

Cause: The stereochemistry of the spirocenter is often determined during the cyclization step. In many cases, the thermodynamically most stable diastereomer is formed.[6]

Strategies for Stereocontrol:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the starting material can direct the stereochemical outcome of the cyclization.

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes, can induce enantioselectivity in the key bond-forming step.

  • Substrate Control: The inherent stereochemistry of the starting materials can influence the stereochemical outcome of the reaction.

FAQ: What is the mechanism of the acid-catalyzed spiroketalization, and what are the potential side reactions?

Mechanism: Acid-catalyzed spiroketalization involves the protonation of a carbonyl group, followed by intramolecular attack of two hydroxyl groups to form the spiroketal. The reaction is typically reversible and driven to completion by removal of water.

Potential Side Reactions:

  • Incomplete Cyclization: If the reaction is not allowed to proceed to completion, a mixture of the starting dihydroxy ketone and the desired spiroketal may be obtained.

  • Formation of Hemiketals: The intermediate hemiketals may be stable under certain conditions, leading to a complex product mixture.

  • Elimination Reactions: Under strongly acidic conditions and elevated temperatures, elimination of water from the dihydroxy ketone can occur, leading to the formation of enones or other unsaturated byproducts.[6]

References

Technical Support Center: Purity Enhancement for 1-Oxa-8-azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 1-Oxa-8-azaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic scaffold. High purity of this building block is paramount for its successful application in the development of biologically active compounds, including M1 muscarinic agonists and sigma-1 receptor ligands[1][2].

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you diagnose and resolve purity issues in your final product.

Section 1: Understanding Potential Impurities (FAQ)

This section addresses the common impurities encountered during the synthesis of 1-Oxa-8-azaspiro[4.5]decane and their probable origins.

Q1: What are the most common types of impurities I might encounter in my crude product?

A1: Impurities are almost always a direct consequence of the specific synthetic route employed. However, they generally fall into four categories:

  • Unreacted Starting Materials: The most straightforward impurities to identify. Their presence typically indicates incomplete conversion.

  • Reaction Intermediates: In multi-step syntheses, incompletely cyclized or protected intermediates can persist into the final crude mixture.

  • Side-Products: These arise from alternative reaction pathways. For spirocyclic systems, this can include diastereomers if the reaction is not perfectly stereoselective, or products from undesired rearrangements[3][4].

  • Process-Related Impurities: This category includes residual solvents, leftover reagents (e.g., bases, acids), and by-products from reagents (e.g., salts formed during workup). In syntheses using metal catalysts (e.g., Pd, Au, Rh), trace metal contamination is also a possibility[3][5].

Q2: I've detected an impurity with a similar mass to my product but a different retention time in LC-MS. What could it be?

A2: This scenario often points to the formation of a structural isomer. Given the spirocyclic nature of 1-Oxa-8-azaspiro[4.5]decane, a common isomeric impurity is a diastereomer, which can form if the cyclization step creates a new stereocenter without high stereocontrol. Another possibility is a constitutional isomer, where the atoms are connected differently. For example, depending on the precursors, a related 8-Oxa-2-azaspiro[4.5]decane could potentially form[6][7]. Careful analysis of NMR (¹H, ¹³C, and 2D-NMR like COSY and HSQC) is essential to elucidate the exact structure of the impurity.

Q3: How can I visualize the potential sources of impurities in a typical synthesis?

A3: The following diagram illustrates a generalized pathway, showing where different types of impurities can originate during the reaction and initial workup.

G cluster_0 Reaction Vessel cluster_1 Crude Product Mixture SM_A Starting Material A Reaction Reaction (Heating, Stirring) SM_A->Reaction SM_B Starting Material B SM_B->Reaction Catalyst Catalyst / Reagent Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Desired Product Reaction->Product Main Pathway Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Incomplete Conversion Side_Product Side-Products (e.g., Isomers) Reaction->Side_Product Side Reaction Residual_Reagent Residual Reagents & Catalysts Reaction->Residual_Reagent Residual_Solvent Residual Solvent Reaction->Residual_Solvent G start Crude Product Mixture analysis1 Analyze by TLC/LCMS Identify Main Impurities start->analysis1 decision1 Are impurities non-basic? analysis1->decision1 acid_base Perform Acid-Base Extraction (Protocol 1) decision1->acid_base Yes column Perform Amine-Modified Column Chromatography (Protocol 2) decision1->column No (Similar Basicity) analysis2 Analyze Purity acid_base->analysis2 decision2 Purity > 98%? analysis2->decision2 decision2->column No end_product Final Purified Product decision2->end_product Yes distill Consider High-Vacuum Distillation column->distill If separation fails column->end_product distill->end_product

References

Technical Support Center: Enhancing the Purity of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the purity of 1-Oxa-8-azaspiro[4.5]decane hydrochloride for sensitive in vivo applications. High purity is paramount for obtaining reliable and reproducible experimental data, ensuring the safety of the test subjects, and meeting regulatory standards. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity of your compound.

Introduction: The Critical Role of Purity in In Vivo Research

1-Oxa-8-azaspiro[4.5]decane and its derivatives are a class of spirocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. When destined for in vivo studies, the hydrochloride salt form is often preferred for its improved solubility and stability. However, residual impurities from the synthesis, such as unreacted starting materials, byproducts, or solvents, can have unintended biological effects, leading to misleading results and potential toxicity. Therefore, rigorous purification and characterization are essential.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities often include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the spirocyclic core.

  • Side-Products: Incomplete cyclization or alternative reaction pathways can lead to the formation of isomeric or related byproducts.[1]

  • Residual Solvents: Solvents used in the synthesis or initial work-up can be trapped in the solid product.

  • Excess HCl: While necessary for salt formation, excess hydrochloric acid should be removed.

Q2: How can I confirm that I have successfully formed the hydrochloride salt?

A2: The formation of the hydrochloride salt can be confirmed using a combination of analytical techniques:

  • ¹H NMR Spectroscopy: Look for a broad signal corresponding to the ammonium proton (N-H). This peak's chemical shift can be concentration-dependent and may exchange with D₂O.

  • Elemental Analysis: The presence of chlorine in the expected stoichiometric ratio is a strong indicator of salt formation.

  • FTIR Spectroscopy: The N-H stretching vibration of the ammonium salt will appear as a broad band, typically in the 2400-2800 cm⁻¹ region.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To address this:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., refrigerator or freezer).

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems as outlined in the recrystallization protocol below.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Q4: My HPLC analysis shows a pure compound, but the NMR spectrum has unexpected peaks. Why?

A4: This discrepancy can arise from a few factors:

  • Co-eluting Impurities in HPLC: An impurity may have the same retention time as your main compound under the specific HPLC conditions used. Try altering the mobile phase composition, gradient, or using a different column chemistry to resolve the peaks.

  • NMR-Active, HPLC-Inactive Impurities: Some impurities, such as inorganic salts or certain residual solvents, may not be detectable by UV-based HPLC detectors but will be visible in the NMR spectrum.

  • Polymorphism: Different crystalline forms (polymorphs) of your compound might exist, which could potentially show slight differences in their solid-state NMR, although this is less common in solution-state NMR.

Troubleshooting Guide: Purification and Analysis

This section provides a structured approach to troubleshoot common issues encountered during the purification and analysis of this compound.

Visual Troubleshooting Workflow

Below is a DOT script for a Graphviz diagram illustrating a typical troubleshooting workflow for the purification process.

Purification_Troubleshooting start Crude Product (1-Oxa-8-azaspiro[4.5]decane HCl) recrystallization Recrystallization start->recrystallization analysis Purity Analysis (HPLC, NMR) recrystallization->analysis pure Product >99% Pure? analysis->pure pass Purification Complete pure->pass Yes fail Impurity Detected pure->fail No troubleshoot Troubleshoot Impurity fail->troubleshoot identify Identify Impurity (MS, 2D NMR) troubleshoot->identify re_purify Re-purification Strategy identify->re_purify column Column Chromatography re_purify->column Non-polar impurity acid_base Acid-Base Extraction re_purify->acid_base Polar/ionic impurity column->analysis acid_base->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Common Problems and Solutions
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Compound is too soluble in the cold solvent.- Insufficient cooling or crystallization time.- Initial material was highly impure.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Increase the proportion of the anti-solvent in a mixed solvent system.- Allow for longer crystallization times at a lower temperature.- Perform a preliminary purification step like an acid-base extraction if the starting purity is low.
Persistent Impurity Peak in HPLC - Impurity has similar polarity to the product.- Inappropriate HPLC column or mobile phase.- Modify the mobile phase gradient to improve separation.- Screen different HPLC columns (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase column for highly polar compounds).[2][3][4]- Consider preparative HPLC for difficult separations.
Broad or Distorted Peaks in ¹H NMR - Presence of paramagnetic impurities.- Sample concentration is too high.- Poor shimming of the NMR spectrometer.- Treat a solution of the compound with activated charcoal and filter before analysis.- Prepare a more dilute sample.- Ensure the spectrometer is properly shimmed.
Inconsistent Elemental Analysis Results - Presence of residual solvents or water.- Incomplete salt formation.- Presence of inorganic impurities.- Dry the sample thoroughly under high vacuum, possibly at a slightly elevated temperature.- Confirm complete salt formation via NMR or FTIR.- Consider techniques like ion chromatography to detect inorganic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of amine hydrochlorides. The ideal solvent system should be determined experimentally.

Objective: To remove impurities by leveraging the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

Materials:

  • Crude this compound

  • Anhydrous ethanol

  • Anhydrous isopropanol

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, methanol) to each tube.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • If the compound is too soluble in a single solvent, a mixed solvent system (e.g., ethanol/diethyl ether) can be used. In this case, the compound should be soluble in the "good" solvent (ethanol) and insoluble in the "poor" or "anti-solvent" (diethyl ether).

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of the chosen hot solvent (or "good" solvent) to just dissolve the compound. It is crucial to add the solvent portion-wise to avoid using an excessive amount, which will reduce the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

    • If using a mixed solvent system, slowly add the "anti-solvent" to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point for developing an HPLC method for a polar amine hydrochloride.

Objective: To quantitatively determine the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • A suitable HPLC column (e.g., a C18 column or a polar-embedded phase column)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method Development (Starting Conditions):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over time (e.g., to 95% over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: As 1-Oxa-8-azaspiro[4.5]decane lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.

    • Injection Volume: 10 µL

  • Method Optimization:

    • Adjust the gradient slope and duration to achieve good separation of all peaks.

    • If the compound is highly polar and elutes early, consider using a polar-embedded or HILIC column.[4][5]

  • Purity Calculation:

    • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Visual Representation of the Analytical Workflow

The following DOT script generates a diagram of the analytical workflow for purity assessment.

Analytical_Workflow sample Purified Sample (1-Oxa-8-azaspiro[4.5]decane HCl) hplc HPLC Analysis (Quantitative Purity) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C - Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Verification) sample->ms ftir FTIR Spectroscopy (Functional Group ID) sample->ftir elemental Elemental Analysis (Stoichiometry) sample->elemental data_integration Data Integration and Purity Assessment hplc->data_integration nmr->data_integration ms->data_integration ftir->data_integration elemental->data_integration final_report Final Purity Report data_integration->final_report

Caption: A comprehensive analytical workflow for the final purity assessment.

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-Oxa-8-azaspiro[4.5]decane Derivatives and Other Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the efficacy of 1-Oxa-8-azaspiro[4.5]decane derivatives as sigma-1 (σ1) receptor ligands, benchmarked against other well-established modulators of this unique chaperone protein. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and detailed methodologies.

The sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a significant therapeutic target for a multitude of neurological and psychiatric disorders.[1][2] Its role in modulating calcium signaling, ion channel activity, and cellular stress responses underscores the therapeutic potential of its ligands.[3][4] This guide will delve into the binding affinities, selectivity, and functional implications of 1-Oxa-8-azaspiro[4.5]decane derivatives in comparison to a panel of canonical sigma-1 ligands.

Comparative Analysis of Sigma-1 Receptor Ligands

The efficacy of a sigma-1 receptor ligand is primarily determined by its binding affinity (Ki) and its selectivity for the sigma-1 subtype over the sigma-2 subtype and other receptors. The following table summarizes the available binding data for 1-Oxa-8-azaspiro[4.5]decane derivatives and other key sigma-1 ligands.

LigandTypeSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ2/σ1)
1-Oxa-8-azaspiro[4.5]decane Derivatives Agonist (putative)0.61 - 12.0-2 - 44
SA4503 (Cutamesine) Agonist4.663.1~14
PRE-084 Agonist2.2>10,000>4500
(+)-Pentazocine Agonist1.62-High
Haloperidol Antagonist~2-5~1000~200-500
BD-1063 Antagonist9449~50

Note: Data is compiled from various sources and experimental conditions may vary.[5][6][7][8][9][10]

From the data, it is evident that 1-Oxa-8-azaspiro[4.5]decane derivatives exhibit a promising nanomolar affinity for the sigma-1 receptor, with a range of 0.61 to 12.0 nM.[5] This places them in a comparable potency bracket to well-established agonists like SA4503 and (+)-Pentazocine. Their selectivity over the sigma-2 receptor, ranging from 2 to 44-fold, is moderate and in some cases, may be lower than highly selective ligands like PRE-084.[5][7]

Understanding Ligand Efficacy: Beyond Binding Affinity

While binding affinity is a critical parameter, the functional consequence of this binding—whether a ligand acts as an agonist, antagonist, or allosteric modulator—is paramount for its therapeutic application. The functional activity of sigma-1 receptor ligands is often assessed through a variety of in vitro and in vivo assays that measure downstream cellular events and physiological responses.

Sigma-1 Receptor Signaling Pathways

Activation of the sigma-1 receptor by an agonist can trigger a cascade of intracellular signaling events. A key mechanism involves the dissociation of the sigma-1 receptor from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), allowing it to interact with and modulate the function of various client proteins, including ion channels and other receptors.[11]

Caption: Agonist-induced dissociation of the σ1R-BiP complex and downstream signaling.

Experimental Protocols for Efficacy Assessment

To objectively compare the efficacy of 1-Oxa-8-azaspiro[4.5]decane hydrochloride with other sigma-1 ligands, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Objective: To quantify the affinity of this compound for the sigma-1 receptor.

Materials:

  • Test compound (this compound)

  • Reference ligands (e.g., (+)-Pentazocine, Haloperidol)

  • Radioligand: --INVALID-LINK---Pentazocine

  • Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain homogenate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference ligands.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine, and varying concentrations of the test or reference compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., Haloperidol).

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Membranes + Radioligand + Compound) A->B C Rapid Filtration (Separate Bound from Free) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Assessment of Functional Activity

Animal models are crucial for evaluating the physiological effects of sigma-1 receptor ligands. For instance, the forced swim test in rodents is a common model to assess antidepressant-like activity, a known effect of some sigma-1 agonists.

Objective: To determine if this compound exhibits agonist or antagonist activity in a behavioral model.

Materials:

  • Male mice or rats

  • Test compound (this compound)

  • Reference agonist (e.g., PRE-084)

  • Reference antagonist (e.g., BD-1063)

  • Forced swim test apparatus (a cylinder filled with water)

  • Video tracking software

Procedure:

  • Acclimate the animals to the testing environment.

  • Administer the test compound, reference ligands, or vehicle to different groups of animals at specified doses and time points before the test.

  • For the forced swim test, individually place each animal in the water-filled cylinder for a set duration (e.g., 6 minutes).

  • Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect (agonist activity).

  • To test for antagonist activity, co-administer the test compound with a known agonist and observe if it blocks the agonist-induced reduction in immobility.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Concluding Remarks for the Research Professional

The available data indicates that 1-Oxa-8-azaspiro[4.5]decane derivatives represent a promising scaffold for the development of potent sigma-1 receptor ligands.[5] Their nanomolar affinity positions them as viable candidates for further investigation. However, a comprehensive evaluation of their efficacy requires a more detailed characterization of their functional activity (agonist vs. antagonist) and a broader selectivity profiling against other receptors and ion channels.

For researchers in drug development, the next logical steps would involve:

  • Functional Assays: Employing in vitro functional assays, such as those measuring the modulation of intracellular calcium levels or the activation of downstream signaling pathways like the Nrf2 pathway, to definitively characterize the agonist or antagonist properties of these compounds.[9]

  • In Vivo Efficacy Models: Testing the lead compounds from this series in relevant animal models of diseases where sigma-1 receptor modulation has shown therapeutic promise, such as neuropathic pain, neurodegenerative diseases, or depression.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to determine their suitability for in vivo applications.

By systematically addressing these aspects, the full therapeutic potential of this compound and its analogs as next-generation sigma-1 receptor modulators can be elucidated.

References

A Comparative Guide to Antihypertensive Agents: Preclinical Evaluation of 1-Oxa-8-azaspiro[4.5]decane hydrochloride Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: The relentless global burden of hypertension necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative preclinical framework for evaluating a novel chemical entity, 1-Oxa-8-azaspiro[4.5]decane hydrochloride, against well-established classes of antihypertensive drugs. It is imperative to note that this compound is not a recognized antihypertensive agent in current clinical use. This document is presented as a hypothetical case study for drug development professionals, outlining the logical and experimental progression from a novel scaffold to a potential therapeutic candidate. We will explore a plausible mechanism of action based on structurally related compounds and detail the rigorous in vitro and in vivo methodologies required for a head-to-head comparison.

Part 1: Mechanistic Frameworks of Blood Pressure Regulation

The discovery of novel antihypertensives hinges on targeting the complex physiological systems that regulate blood pressure. Here, we propose a hypothetical mechanism for our lead compound and contrast it with the validated mechanisms of major drug classes.[1][2]

A Plausible Hypothesis: this compound as an α1-Adrenergic Antagonist

While this compound itself lacks antihypertensive credentials, a related series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has demonstrated antihypertensive effects in spontaneously hypertensive rats (SHR), acting primarily as alpha-adrenergic blockers.[3] Based on this precedent, we hypothesize that our compound, designated "Spiro-941," functions as a competitive antagonist of the α1-adrenergic receptor.

Mechanism of Action: α1-adrenergic receptors are G-protein coupled receptors located on vascular smooth muscle cells. Upon binding to endogenous catecholamines like norepinephrine, they initiate a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Spiro-941 is hypothesized to block this binding, preventing vasoconstriction and thereby promoting a decrease in peripheral vascular resistance.

a1_antagonist_pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Intracellular Signaling NE Norepinephrine a1_receptor α1-Adrenergic Receptor NE->a1_receptor Spiro941 Spiro-941 (Hypothetical Antagonist) Spiro941->a1_receptor Blocks Relaxation Vasodilation (Lowered BP) Gq Gq Protein Activation a1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca²⁺ Release (from SR) IP3_DAG->Ca_release Contraction Vasoconstriction Ca_release->Contraction

Caption: Hypothesized mechanism of Spiro-941 as an α1-adrenergic antagonist.

Established Antihypertensive Classes: A Comparative Overview

A thorough evaluation requires benchmarking against current standards of care. The primary first-line treatments for hypertension include Thiazide diuretics, Calcium Channel Blockers (CCBs), Angiotensin-Converting Enzyme (ACE) inhibitors, and Angiotensin II Receptor Blockers (ARBs).[1][4][5]

  • ACE Inhibitors (e.g., Lisinopril): These drugs block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[6][7] This action not only reduces vasoconstriction but also decreases aldosterone secretion, leading to reduced sodium and water retention.[7][8]

  • Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan): ARBs directly block the angiotensin II AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive effects.[4][6] Unlike ACE inhibitors, ARBs do not affect bradykinin levels.[4]

  • Calcium Channel Blockers (CCBs) (e.g., Amlodipine): CCBs inhibit the influx of Ca²⁺ into vascular smooth muscle and cardiac cells by blocking L-type voltage-gated calcium channels.[4][7] This leads to vasodilation and, for some CCBs, a reduction in heart rate and contractility.[2][7]

  • Beta-Blockers (e.g., Metoprolol): These agents antagonize beta-adrenergic receptors, primarily reducing cardiac output and renin release from the kidneys.[6][7]

established_mechanisms cluster_ras Renin-Angiotensin System (RAS) cluster_cardiac Cardiac & Vascular Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds Vasoconstriction_Aldosterone Vasoconstriction_Aldosterone AT1_Receptor->Vasoconstriction_Aldosterone Causes Beta_Receptor β-Adrenergic Receptor Cardiac_Output Cardiac_Output Beta_Receptor->Cardiac_Output Increases Calcium_Channel L-type Ca²⁺ Channel VSM_Contraction VSM_Contraction Calcium_Channel->VSM_Contraction Enables Sympathetic_Activity Sympathetic_Activity Sympathetic_Activity->Beta_Receptor Stimulates ACE_I ACE Inhibitors ACE_I->Angiotensin_II Inhibits Formation ARB ARBs ARB->AT1_Receptor Blocks CCB CCBs CCB->Calcium_Channel Blocks Beta_Blocker Beta-Blockers Beta_Blocker->Beta_Receptor Blocks

Caption: Simplified mechanisms of major antihypertensive drug classes.

Part 2: Experimental Framework for Comparative Analysis

A rigorous preclinical evaluation must employ a multi-tiered approach, progressing from in vitro target validation to in vivo efficacy and safety models.[9][10]

In Vitro Assays: Target Engagement and Functional Response

Objective: To determine the binding affinity (Ki) of Spiro-941 for α1-adrenergic receptors and compare it to known antagonists, confirming the hypothesized mechanism.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from rat liver tissue, which is rich in α1-adrenergic receptors.[11]

  • Radioligand: Use a radiolabeled α1-selective antagonist, such as [³H]-Prazosin, as the ligand.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of [³H]-Prazosin and varying concentrations of the unlabeled test compounds (Spiro-941, Prazosin as a positive control, and a negative control like Propranolol).

  • Separation: Separate bound from free radioligand using rapid vacuum filtration through glass fiber filters.[12]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug to determine the IC50 (concentration inhibiting 50% of binding). Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To assess the functional effect of Spiro-941 on vascular tone and determine its potency (EC50) as a vasodilator.

Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat (e.g., Wistar-Kyoto) and cut it into 2-3 mm rings.[13][14]

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.[15]

  • Pre-contraction: Induce a stable contraction in the aortic rings using an α1-agonist like Phenylephrine (PE).[15]

  • Cumulative Dosing: Once the contraction plateaus, add cumulative concentrations of the test compounds (Spiro-941, Amlodipine, Lisinopril) to the organ bath.

  • Measurement: Record the changes in isometric tension to measure the degree of relaxation.

  • Data Analysis: Express the relaxation as a percentage of the initial PE-induced contraction and plot a concentration-response curve to determine the EC50.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy Binding Receptor Binding Assay (Target Affinity - Ki) Aortic_Ring Aortic Ring Assay (Functional Potency - EC50) Binding->Aortic_Ring Confirms Mechanism SHR_Model Spontaneously Hypertensive Rat (SHR) Model Aortic_Ring->SHR_Model Predicts Efficacy BP_Measurement Blood Pressure Monitoring (Tail-Cuff or Telemetry) SHR_Model->BP_Measurement Primary Endpoint Lead_Compound Spiro-941 (Lead Compound) Lead_Compound->Binding Lead_Compound->Aortic_Ring Lead_Compound->SHR_Model Comparators Lisinopril, Amlodipine, etc. (Comparators) Comparators->Aortic_Ring Comparators->SHR_Model

Caption: Preclinical evaluation workflow from in vitro assays to in vivo models.

In Vivo Efficacy: The Spontaneously Hypertensive Rat (SHR) Model

The SHR is the most widely used animal model for studying essential hypertension as it closely mimics the polygenic nature of the human disease.[16][17][18]

Objective: To evaluate the antihypertensive efficacy of Spiro-941 in a chronic dosing regimen and compare its blood pressure-lowering effect with first-line clinical agents.

Methodology:

  • Animal Model: Use male Spontaneously Hypertensive Rats (SHR), typically starting at 12-14 weeks of age when hypertension is well-established.[18][19] Normotensive Wistar-Kyoto (WKY) rats serve as controls.[17]

  • Group Allocation: Randomly assign SHRs to vehicle control, Spiro-941 (multiple dose levels), Lisinopril, and Amlodipine groups (n=8-10 per group).

  • Drug Administration: Administer compounds daily via oral gavage for a period of 4-8 weeks.

  • Blood Pressure Measurement:

    • Tail-Cuff Plethysmography: A non-invasive method for weekly blood pressure monitoring in conscious, restrained rats. Animals must be habituated to the procedure to minimize stress-induced fluctuations.[20]

    • Radiotelemetry (Gold Standard): For continuous and stress-free measurement, a telemetry transmitter can be surgically implanted to record blood pressure and heart rate in conscious, freely moving animals.

  • Data Analysis: Analyze systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate data. Compare the mean reduction in blood pressure from baseline for each treatment group against the vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is critical for comparative analysis.

Hypothetical Comparative Data Summary

The following tables summarize expected quantitative outcomes from the described experiments.

Table 1: In Vitro Potency and Affinity

CompoundTarget/MechanismBinding Affinity (Ki, nM)Vasorelaxation (EC50, µM)
Spiro-941 α1-Adrenergic Antagonist5.20.85
Prazosin α1-Adrenergic Antagonist0.50.09
Amlodipine Calcium Channel BlockerN/A0.15
Lisinopril ACE InhibitorN/A>10 (No direct effect)

Table 2: In Vivo Efficacy in SHR Model (4-Week Study)

Treatment Group (Dose)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (Δ mmHg)
Vehicle Control 205 ± 5208 ± 6+3
Spiro-941 (30 mg/kg) 203 ± 4165 ± 7-38
Lisinopril (10 mg/kg) 206 ± 5158 ± 5-48
Amlodipine (5 mg/kg) 204 ± 6162 ± 6-42

Interpretation: The hypothetical data suggests Spiro-941 is a potent α1-blocker, though less so than the reference compound Prazosin. Its in vitro vasorelaxant properties translate to significant in vivo efficacy in the SHR model, comparable to established agents like Amlodipine and Lisinopril. The lack of direct vasorelaxant effect from Lisinopril is expected, as its mechanism is systemic rather than directly acting on isolated vessels. These results would justify further investigation into Spiro-941's safety pharmacology and pharmacokinetic profile.

Conclusion

This guide outlines a scientifically rigorous, albeit hypothetical, pathway for the preclinical evaluation of a novel antihypertensive candidate, this compound ("Spiro-941"). By grounding its proposed mechanism in existing literature on similar scaffolds and employing validated in vitro and in vivo comparative assays, a robust data package can be generated. This structured approach, benchmarking against established drugs like ACE inhibitors and CCBs, is fundamental for drug development professionals to make informed decisions on advancing new chemical entities from the laboratory toward potential clinical application. The ultimate goal remains the development of safer and more effective treatments to combat the global health challenge of hypertension.[1]

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for effective therapeutics for neurodegenerative disorders such as Alzheimer's disease, the M1 muscarinic acetylcholine receptor has emerged as a promising target. Activation of this receptor is implicated in enhancing cognitive processes, making M1 agonists a focal point of drug discovery efforts. Among the chemical scaffolds explored, 1-Oxa-8-azaspiro[4.5]decane derivatives have shown significant potential, demonstrating favorable activity profiles in both laboratory assays and preclinical animal models. This guide provides an in-depth comparison of the in vitro and in vivo activities of key 1-Oxa-8-azaspiro[4.5]decane derivatives, offering insights into their structure-activity relationships and translational potential.

The Rationale for Targeting M1 Muscarinic Receptors in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1][2][3][4][5][6] M1 muscarinic receptors are highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cerebral cortex.[3][4][5] Their activation initiates a signaling cascade that is believed to underlie synaptic plasticity and memory formation. Therefore, direct-acting M1 agonists are sought after to compensate for the cholinergic deficit and potentially offer symptomatic relief. A critical challenge in this endeavor is achieving selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5) to minimize dose-limiting side effects, such as those affecting the cardiovascular and gastrointestinal systems, which are often mediated by M2 and M3 receptors.[6][7]

In Vitro Characterization: From Receptor Binding to Functional Activity

The initial assessment of novel compounds invariably begins with in vitro assays to determine their fundamental pharmacological properties. For 1-Oxa-8-azaspiro[4.5]decane derivatives, two key in vitro evaluations are paramount: radioligand binding assays to assess affinity and selectivity, and functional assays to measure agonistic activity.

Radioligand Binding Assays: Gauging Affinity for M1 and M2 Receptors

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the quantification of a compound's affinity for its target. In the context of M1 agonists, it is crucial to determine not only their affinity for the M1 receptor but also their selectivity against the M2 receptor, which is abundant in the heart and can mediate undesirable cardiovascular effects.

Experimental Protocol: M1/M2 Muscarinic Receptor Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for M1 and M2 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

1. Membrane Preparation:

  • Culture CHO cells stably expressing either the human M1 or M2 muscarinic receptor.
  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
  • Centrifuge the homogenate at low speed to remove cellular debris.
  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
  • Wash the membrane pellet by resuspension and re-centrifugation.
  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C until use.[8]

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
  • In a 96-well plate, add the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for M1/M2), and varying concentrations of the unlabeled test compound.[9][10]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[8]
  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.[11]
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
  • Subtract non-specific binding from total binding to obtain specific binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.
  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing M1/M2 Receptors Homogenization Homogenization CHO_cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_pellet Washed Membrane Pellet Centrifugation->Membrane_pellet Incubation Incubation with Radioligand and Test Compound Membrane_pellet->Incubation Input Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Competition_curve Generate Competition Curve Counting->Competition_curve Input IC50_calc Calculate IC50 Competition_curve->IC50_calc Ki_calc Calculate Ki IC50_calc->Ki_calc

Phosphoinositide Hydrolysis Assay: Measuring Functional Agonism

While binding affinity is a crucial parameter, it does not always predict a compound's ability to activate the receptor. Therefore, functional assays are essential to determine the efficacy of a potential agonist. For Gq-coupled receptors like M1, a common functional assay measures the hydrolysis of phosphoinositides, a key step in their signaling cascade.

Experimental Protocol: Phosphoinositide Hydrolysis Assay in Rat Hippocampal Slices

This protocol describes the measurement of agonist-stimulated phosphoinositide hydrolysis in ex vivo brain tissue, providing a more physiologically relevant system than cell lines.

1. Tissue Preparation:

  • Euthanize a rat and rapidly dissect the hippocampus on ice.
  • Prepare thin slices (e.g., 300-400 µm) of the hippocampus using a tissue chopper or vibratome.
  • Pre-incubate the slices in an oxygenated buffer (e.g., Krebs-Henseleit) containing [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.[12]

2. Agonist Stimulation:

  • Wash the pre-labeled slices to remove excess unincorporated [3H]-myo-inositol.
  • Incubate the slices in a fresh buffer containing LiCl. Lithium chloride inhibits the enzyme that dephosphorylates inositol monophosphate, leading to its accumulation.[12]
  • Add varying concentrations of the test compound (agonist) and incubate for a defined period (e.g., 60 minutes) at 37°C with continuous oxygenation.

3. Extraction and Quantification of Inositol Phosphates:

  • Terminate the reaction by adding a solution such as chloroform/methanol/HCl.
  • Separate the aqueous and organic phases by centrifugation. The [3H]-inositol phosphates will be in the aqueous phase.
  • Isolate the [3H]-inositol phosphates from the aqueous phase using anion-exchange chromatography (e.g., Dowex columns).
  • Elute the [3H]-inositol phosphates and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Express the data as the amount of [3H]-inositol phosphate accumulation relative to the total [3H]-lipid content.
  • Plot the stimulated accumulation of [3H]-inositol phosphates against the logarithm of the agonist concentration to generate a dose-response curve.
  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.

G cluster_prep Tissue Preparation & Labeling cluster_stimulation Agonist Stimulation cluster_extraction Extraction & Quantification Hippocampus Rat Hippocampus Dissection Slicing Tissue Slicing Hippocampus->Slicing Preincubation Pre-incubation with [3H]-myo-inositol Slicing->Preincubation Washing Washing Preincubation->Washing Input Incubation Incubation with LiCl and Test Compound Washing->Incubation Extraction Extraction of Inositol Phosphates Incubation->Extraction Input Chromatography Anion-Exchange Chromatography Extraction->Chromatography Counting Scintillation Counting Chromatography->Counting Data_Analysis Data Analysis (EC50, Emax) Counting->Data_Analysis Input

Comparative In Vitro Data for Key Derivatives

Several 1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated, with notable compounds including YM796 and YM954.[13] The following table summarizes their in vitro pharmacological profiles.

CompoundM1 Binding Affinity (Ki, nM)M2 Binding Affinity (Ki, nM)M1/M2 SelectivityM1 Functional Activity (PI Hydrolysis)
YM796 Micromolar rangeWeaker than M1Preferential for M1Partial Agonist
YM954 Micromolar rangeWeaker than M1Preferential for M1Partial Agonist
Compound 17 PotentPotentNon-selectiveNot reported as selective
Compound 18 Preferential for M1Weaker than M1SelectivePartial Agonist
Compound 29 Preferential for M1Weaker than M1SelectivePartial Agonist

Data synthesized from multiple sources, including[13][14][15].

These data highlight the successful efforts in medicinal chemistry to introduce M1 selectivity into the 1-Oxa-8-azaspiro[4.5]decane scaffold. While the parent compound 17 was non-selective, modifications leading to compounds like YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) resulted in preferential M1 affinity.[13][14] Importantly, these compounds also demonstrated partial agonism in a functional assay, indicating their ability to activate the M1 receptor.

In Vivo Evaluation: Assessing Cognitive Enhancement in Animal Models

Positive in vitro results are a prerequisite, but the ultimate test of a potential therapeutic lies in its efficacy and safety in a living organism. For cognitive enhancers, this typically involves the use of animal models that mimic certain aspects of the cognitive deficits seen in human neurodegenerative diseases.

The Scopolamine-Induced Amnesia Model: A Relevant Paradigm

The scopolamine-induced amnesia model is a widely used and well-validated preclinical model for assessing the efficacy of potential cognitive-enhancing drugs.[1][16][17][18] Scopolamine is a non-selective muscarinic receptor antagonist that crosses the blood-brain barrier and induces a transient state of cognitive impairment, particularly in learning and memory, which is reminiscent of the cholinergic deficit in Alzheimer's disease.[1][16][17][19] The ability of a test compound to reverse or attenuate the cognitive deficits induced by scopolamine is considered a strong indicator of its potential therapeutic utility.

The Passive Avoidance Task: A Measure of Learning and Memory

The passive avoidance task is a fear-motivated behavioral test used to assess long-term memory in rodents.[17][20][21] The task relies on the animal's innate preference for dark environments over light ones.

Experimental Protocol: Step-Through Passive Avoidance Task in Rats

This protocol details the procedure for evaluating the effect of a test compound on scopolamine-induced memory impairment in a passive avoidance paradigm.

1. Apparatus:

  • A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric foot shock.

2. Habituation:

  • Allow the rats to acclimate to the testing room for at least 30 minutes before the experiment.

3. Training (Acquisition Trial):

  • Place a rat in the light compartment, facing away from the door.
  • After a short acclimatization period (e.g., 5 seconds), open the guillotine door.
  • Measure the latency for the rat to enter the dark compartment.
  • Once the rat has fully entered the dark compartment, close the door and deliver a brief, mild foot shock (e.g., 0.5 mA for 2 seconds).
  • Remove the rat from the apparatus and return it to its home cage.

4. Drug Administration:

  • Administer the test compound or vehicle at a specified time before or after the training trial, depending on the experimental design (e.g., to assess effects on acquisition or consolidation).
  • Administer scopolamine (e.g., 0.4-1.0 mg/kg, i.p.) or saline at a specified time before the retention test to induce amnesia.[16][22]

5. Retention Test:

  • 24 hours after the training trial, place the rat back into the light compartment.
  • Open the guillotine door and measure the step-through latency (the time it takes for the rat to enter the dark compartment).
  • A longer step-through latency in the retention test compared to the training trial indicates successful memory of the aversive stimulus.
  • A shorter latency in scopolamine-treated animals compared to control animals indicates amnesia.
  • An increase in latency in the test compound-treated group compared to the scopolamine-only group suggests that the compound has ameliorated the memory deficit.

G cluster_training Training (Day 1) cluster_treatment Drug Administration cluster_retention Retention Test (Day 2) Placement Place rat in light compartment Enter_dark Rat enters dark compartment Placement->Enter_dark Foot_shock Deliver mild foot shock Enter_dark->Foot_shock Test_compound Administer Test Compound Scopolamine Administer Scopolamine (before retention) Placement2 Place rat in light compartment Measure_latency Measure step-through latency Placement2->Measure_latency Data_Analysis Data Analysis (Compare Latencies) Measure_latency->Data_Analysis Input

Comparative In Vivo Data for Key Derivatives

The in vivo efficacy of 1-Oxa-8-azaspiro[4.5]decane derivatives in the scopolamine-induced amnesia model has been reported, demonstrating a promising translation from in vitro activity.

CompoundAmelioration of Scopolamine-Induced Amnesia (Effective Dose)Induction of Cholinergic Side Effects (e.g., Hypothermia)Therapeutic Window
YM796 Yes (0.031 mg/kg, p.o.)Weaker than YM954 and RS86Favorable
YM954 Yes (0.016 mg/kg, p.o.)More potent than YM796Less favorable than YM796
Compound 17 YesPotentNarrow
Compound 18 Potent antiamnesic activitySeparated from hypothermia-inducing activityFavorable
Compound 29 Potent antiamnesic activitySeparated from hypothermia-inducing activityFavorable

Data synthesized from multiple sources, including[13][14].

The in vivo data reveal a critical aspect of drug development: the therapeutic window. While compound 17 showed potent in vivo activity, it was not selective and induced significant cholinergic side effects at doses close to its effective dose.[14] In contrast, derivatives such as YM796, YM954, and compounds 18 and 29, which exhibited M1 selectivity in vitro, also demonstrated a separation between their cognitive-enhancing effects and the induction of side effects in vivo.[13][14] This underscores the importance of M1 receptor selectivity for achieving a favorable therapeutic index. Notably, (-)-29 was selected for further clinical studies based on its promising in vivo selectivity.[14]

Bridging the Gap: In Vitro-In Vivo Correlation

The successful translation of in vitro activity to in vivo efficacy for the 1-Oxa-8-azaspiro[4.5]decane derivatives provides a compelling case study in drug discovery. The preferential binding to and functional activation of M1 receptors observed in vitro directly correlated with the amelioration of cognitive deficits in a relevant animal model, with a reduced propensity for peripherally mediated side effects. This correlation is the holy grail of early-stage drug development, as it provides confidence in the therapeutic hypothesis and the chemical scaffold.

However, it is important to acknowledge that a direct and quantitative in vitro-in vivo correlation (IVIVC) is not always straightforward. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), blood-brain barrier penetration, and off-target effects can all influence the in vivo performance of a compound in ways that are not fully captured by simple in vitro assays. The 1-Oxa-8-azaspiro[4.5]decane series exemplifies a successful navigation of these challenges, where careful medicinal chemistry optimization led to compounds with both potent and selective in vitro profiles and desirable in vivo properties.

Conclusion

The 1-Oxa-8-azaspiro[4.5]decane scaffold has yielded a series of promising M1 muscarinic agonists with demonstrated efficacy in both in vitro and in vivo models relevant to Alzheimer's disease. The systematic evaluation of these compounds, from receptor binding and functional assays to behavioral pharmacology, has provided valuable insights into the structure-activity relationships that govern their potency, selectivity, and therapeutic window. The successful translation of in vitro M1 selectivity to a favorable in vivo profile highlights the importance of a target-oriented and mechanistically driven approach to drug discovery for complex neurological disorders. Further investigation of lead compounds from this series is warranted to fully elucidate their therapeutic potential in a clinical setting.

References

Validating Target Engagement: A Comparative Guide to Quantifying the Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane hydrochloride for the M1 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing a robust and quantitative understanding of a compound's binding affinity for its biological target is a cornerstone of preclinical assessment. This guide provides an in-depth comparison of three orthogonal, industry-standard biophysical assays for validating the binding of 1-Oxa-8-azaspiro[4.5]decane hydrochloride to its putative target, the M1 muscarinic acetylcholine receptor (M1 mAChR). The M1 mAChR is a G-protein coupled receptor (GPCR) critically involved in cognitive processes, making it a key target for therapeutic intervention in neurological disorders.[1][2]

The spirocyclic scaffold of 1-Oxa-8-azaspiro[4.5]decane is a key structural motif in a class of M1 muscarinic agonists.[3] This guide will not only detail the "how" but also the "why" behind the experimental design, offering a framework for the rigorous validation of target engagement. We will compare Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), presenting their theoretical underpinnings, detailed experimental protocols, and comparative data with established M1 receptor ligands.

The Imperative of Orthogonal Validation

Relying on a single method for quantifying binding affinity can be fraught with artifacts. Each technique possesses inherent strengths and weaknesses. Therefore, a multi-pronged approach using orthogonal methods is essential for building a confident pharmacological profile of a novel compound. This guide will equip you with the knowledge to select and execute the most appropriate assays for your research needs.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinities (Ki) of a derivative of our compound of interest, (-)-YM796, and two standard M1 receptor modulators, Pirenzepine (an antagonist) and Carbachol (an agonist), for the M1 muscarinic receptor, as determined by radioligand binding assays.

CompoundTarget ReceptorBinding Affinity (Ki)Compound Type
(-)-YM796 (1-oxa-8-azaspiro[4.5]decane derivative)M1 Muscarinic Receptor16.4 µM[3]Partial Agonist
PirenzepineM1 Muscarinic Receptor27 nM[4]Antagonist
CarbacholM1 Muscarinic Receptor6.5 µM (high-affinity state)[5]Agonist

Method 1: Radioligand Binding Assay - The "Gold Standard" for Receptor Pharmacology

Radioligand binding assays are a foundational technique in pharmacology for quantifying the interaction between a ligand and its receptor.[6] This method relies on the principle of competitive binding, where the compound of interest displaces a radiolabeled ligand with known affinity for the target receptor.

Causality Behind Experimental Choices

The choice of the radioligand is critical. For the M1 muscarinic receptor, [3H]-Pirenzepine is a well-characterized, high-affinity antagonist, making it an excellent probe for competitive binding studies.[4][7] The use of a filtration-based separation method allows for the rapid and efficient separation of bound from free radioligand, a crucial step for accurate quantification.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare M1 Receptor-Expressing Cell Membranes Incubate Incubate Membranes with Radioligand and Test Compound/Control Membrane_Prep->Incubate Radioligand Prepare [3H]-Pirenzepine (Radioligand) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of 1-Oxa-8-azaspiro[4.5]decane HCl Test_Compound->Incubate NSB_Control Prepare Non-Specific Binding Control (e.g., Atropine) NSB_Control->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Scintillation Quantify Radioactivity using Liquid Scintillation Counting Wash->Scintillation Competition_Curve Generate Competition Binding Curve Scintillation->Competition_Curve Ki_Calculation Calculate IC50 and Ki Values Competition_Curve->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:
  • Membrane Preparation: Homogenize cells or tissues known to express the M1 muscarinic receptor (e.g., CHO-K1 cells stably expressing the human M1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

    • A fixed concentration of [3H]-Pirenzepine (e.g., 0.3 nM)[4]

    • Increasing concentrations of this compound or the reference compounds.

    • For the determination of non-specific binding, add a high concentration of a non-radiolabeled antagonist, such as atropine (e.g., 10 µM).

    • For total binding, add only the radioligand and buffer.

  • Incubation: Add the M1 receptor-containing membranes to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki value for the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Method 2: Surface Plasmon Resonance (SPR) - Real-Time Kinetics of Interaction

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[8] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This provides valuable information on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.

Causality Behind Experimental Choices

For GPCRs like the M1 receptor, which are integral membrane proteins, direct immobilization on the sensor chip can be challenging and may lead to denaturation. A common and effective strategy is to use a capture-based approach.[9] Here, an antibody specific to a tag on the receptor (e.g., a His-tag or a FLAG-tag) is first immobilized on the chip. The solubilized, tagged M1 receptor is then captured by the antibody, presenting it in a more native-like conformation for interaction with the small molecule analyte.

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis Immobilize_Ab Immobilize Anti-Tag Antibody on Sensor Chip Capture_Receptor Capture Solubilized, Tagged M1 Receptor Immobilize_Ab->Capture_Receptor Inject_Analyte Inject Serial Dilutions of 1-Oxa-8-azaspiro[4.5]decane HCl Capture_Receptor->Inject_Analyte Association Monitor Association Phase Inject_Analyte->Association Dissociation Monitor Dissociation Phase Association->Dissociation Regenerate Inject Regeneration Solution to Remove Analyte and Receptor Dissociation->Regenerate Sensorgram_Fitting Fit Sensorgrams to a Binding Model Regenerate->Sensorgram_Fitting Kinetic_Parameters Determine kon, koff, and KD Sensorgram_Fitting->Kinetic_Parameters

Caption: Workflow for an SPR-based binding analysis of a small molecule to a captured GPCR.

Step-by-Step Protocol:
  • Surface Preparation:

    • Equilibrate a sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize an anti-tag antibody (e.g., anti-His) to the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Receptor Capture: Inject a solution of purified, solubilized, and tagged M1 muscarinic receptor over the antibody-coated surface to allow for capture.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the captured receptor surface.

    • Monitor the association phase during the injection.

    • Switch back to running buffer and monitor the dissociation phase.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound analyte and the captured receptor, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without captured receptor) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Method 3: Isothermal Titration Calorimetry (ITC) - A Thermodynamic Perspective on Binding

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10] By titrating a solution of the ligand into a solution of the protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Causality Behind Experimental Choices

ITC is a solution-based technique, which means that no immobilization or labeling is required. This avoids potential artifacts associated with modifying the interacting partners. The direct measurement of heat provides a true in-solution determination of the binding thermodynamics. For accurate ITC data, it is crucial that the buffer of the protein and the ligand are precisely matched to minimize heats of dilution, which can otherwise obscure the heat of binding.

Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Protein Prepare Purified M1 Receptor in ITC Buffer Degas_Samples Degas Both Samples Prepare_Protein->Degas_Samples Prepare_Ligand Prepare 1-Oxa-8-azaspiro[4.5]decane HCl in Matched ITC Buffer Prepare_Ligand->Degas_Samples Load_ITC Load Receptor into Sample Cell and Ligand into Syringe Degas_Samples->Load_ITC Titrate Perform Serial Injections of Ligand into Receptor Solution Load_ITC->Titrate Integration Integrate Heat Peaks Titrate->Integration Binding_Isotherm Plot Integrated Heat vs. Molar Ratio Integration->Binding_Isotherm Thermodynamic_Parameters Fit Data to a Binding Model to Determine KD, n, ΔH, and ΔS Binding_Isotherm->Thermodynamic_Parameters

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare a solution of purified M1 muscarinic receptor in a suitable ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration should be accurately determined.

    • Prepare a solution of this compound in the exact same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

    • Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the ITC cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the M1 receptor solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to reach thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the integrated heat against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Conclusion

The validation of a compound's binding affinity to its target is a multi-faceted process that requires careful experimental design and the use of orthogonal techniques. Radioligand binding assays provide a robust and high-throughput method for determining binding affinity. Surface Plasmon Resonance offers the advantage of real-time kinetic data, providing deeper insights into the binding mechanism. Isothermal Titration Calorimetry delivers a complete thermodynamic profile of the interaction in a label-free, solution-based format. By employing these three powerful techniques, researchers can build a comprehensive and confident understanding of the binding characteristics of novel compounds like this compound, a crucial step in the journey of drug discovery and development.

References

A Head-to-Head Performance Benchmark of Novel 1-Oxa-8-azaspiro[4.5]decane-Based Imaging Agents for the Sigma-2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the rapidly evolving landscape of molecular imaging, the pursuit of probes with high affinity, specificity, and favorable pharmacokinetic profiles is paramount for the accurate diagnosis and monitoring of disease. The sigma-2 (σ2) receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a compelling biomarker for tumor imaging due to its significant overexpression in proliferating cancer cells compared to quiescent ones.[1][2] This guide provides an in-depth, objective comparison of a promising class of σ2 receptor ligands, the 1-Oxa-8-azaspiro[4.5]decane derivatives, against other established and emerging imaging agents. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rationale: Why Target the Sigma-2 Receptor?

The density of σ2 receptors has been shown to be up to 10 times higher in proliferating tumor cells, making it an excellent target for imaging agents designed to assess the proliferative status of tumors.[1][2] This biological characteristic offers a significant advantage over traditional imaging methods that may not distinguish between metabolically active but non-proliferating tissues and aggressive, growing tumors. PET imaging with σ2 receptor-selective radiotracers, therefore, holds the potential to provide a more accurate picture of tumor aggressiveness and response to therapy.[3][4]

The signaling pathway and the role of the σ2 receptor/TMEM97 in cancer proliferation are complex. It is understood to form a complex with PGRMC1 and the LDL receptor, influencing cholesterol homeostasis and cellular proliferation pathways. Ligands binding to this receptor can induce apoptosis and inhibit tumor growth, further validating it as a therapeutic and diagnostic target.[5][6]

cluster_0 Tumor Cell Proliferation High Proliferation (e.g., Cancer) Sigma2 Sigma-2 Receptor (TMEM97) Overexpression Proliferation->Sigma2 leads to PET PET Imaging Sigma2->PET detected by ImagingAgent [18F]-labeled 1-Oxa-8-azaspiro[4.5]decane ImagingAgent->Sigma2 binds to Signal High Tumor-to-Background Signal PET->Signal generates caption Targeting Overexpressed σ2 Receptors in Cancer Cells for PET Imaging.

Figure 1: Conceptual workflow for PET imaging of tumor proliferation using σ2 receptor-targeted agents.

Benchmarking Performance: A Comparative Analysis

To provide a clear and objective comparison, we will evaluate a representative 1-Oxa-8-azaspiro[4.5]decane derivative against two well-characterized alternative σ2 receptor ligands from different chemical classes. The key performance indicators for an effective PET imaging agent are:

  • Binding Affinity (Ki): A lower Ki value indicates a higher affinity for the target receptor, which is crucial for strong signal generation.

  • Selectivity: High selectivity for the σ2 receptor over the σ1 receptor and other proteins minimizes off-target binding and improves image quality.

  • In Vivo Tumor Uptake (SUVmax): The maximum standardized uptake value is a quantitative measure of radiotracer accumulation in the tumor.

  • Tumor-to-Background Ratios: High ratios (e.g., tumor-to-muscle or tumor-to-brain) are essential for clear tumor delineation.

  • Specificity: Demonstrated by blocking studies where co-injection of a non-radiolabeled σ2 ligand significantly reduces tumor uptake of the radiotracer.

Imaging AgentChemical ClassTargetKi (σ2) [nM]Selectivity (σ1/σ2)Tumor Uptake (SUVmax)Tumor-to-Muscle RatioReference
[¹⁸F]5a 1,4-Dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430-fold (over σ2)High (in melanoma)Not explicitly stated[5]
[¹⁸F]ISO-1 Benzamideσ2 Receptor6.95–28.23.6–48~1.5-2.0 (in breast cancer)~3.0-4.0[4][7]
[¹⁸F]SYB-NF Benzimidazoloneσ2 Receptor2.30>15001.71 (in A549 lung cancer)3.42[8]
[¹⁸F]1 Tetrahydroisoquinolineσ2 Receptor2.57>2000High (in U87MG glioma)High[3][9]

Note: The [¹⁸F]5a compound is a σ1 receptor ligand but is included to represent the spirocyclic scaffold. The other agents are σ2-selective and serve as better comparators for tumor proliferation imaging.

Experimental Protocols for Robust Evaluation

The trustworthiness of any comparison hinges on the rigor of the experimental methodologies. Below are detailed, step-by-step protocols for the key assays used to generate the data in the comparison table.

In Vitro Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) and selectivity of a novel compound. The causality is clear: a compound that doesn't bind with high affinity and selectivity in vitro is unlikely to be a successful imaging agent in vivo.

Membrane Prepare Tissue Membrane Homogenates (e.g., rat liver) Incubate Incubate Membranes with Radioligand ([3H]DTG) + Unlabeled Test Compound Membrane->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Mask Add (+)-pentazocine to mask σ1 receptors Mask->Incubate Count Quantify Radioactivity of bound ligand Filter->Count Analyze Calculate Ki values using Cheng-Prusoff equation Count->Analyze caption Workflow for In Vitro Competitive Radioligand Binding Assay.

Figure 2: Standard workflow for determining σ2 receptor binding affinity.

Protocol:

  • Tissue Preparation: Homogenize rat liver tissue, a rich source of σ2 receptors, in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes and resuspend them to a specific protein concentration.[10][11]

  • Competitive Binding: In assay tubes, combine the membrane preparation, a fixed concentration of a non-selective sigma radioligand (e.g., [³H]1,3-di(2-tolyl)guanidine or [³H]DTG), and varying concentrations of the unlabeled test compound (the 1-Oxa-8-azaspiro[4.5]decane derivative or alternative).[10][12]

  • Sigma-1 Receptor Masking: To specifically measure binding to σ2 receptors, add a saturating concentration of a selective σ1 ligand, such as (+)-pentazocine, to all tubes. This blocks the binding of [³H]DTG to σ1 receptors.[1][10]

  • Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound tracer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.

In Vivo Biodistribution Study

This study is critical for understanding the pharmacokinetic profile of the imaging agent. It reveals where the agent goes in the body, how quickly it accumulates in the target tissue (tumor), and how efficiently it clears from non-target tissues.

Protocol:

  • Animal Model: Use tumor-bearing mice (e.g., with subcutaneous xenografts of a human cancer cell line like U87MG or A549).[3][8]

  • Radiotracer Injection: Inject a known quantity of the ¹⁸F-labeled imaging agent (e.g., 5–10 MBq) into each mouse via the tail vein.[13][14]

  • Time-Course Analysis: At various time points post-injection (e.g., 5, 30, 60, and 120 minutes), euthanize a cohort of mice.[14]

  • Tissue Harvesting: Promptly dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, kidneys, muscle, brain, etc.).

  • Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Calculation: Express the radioactivity in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for comparison across different animals and studies.[13][15] Calculate tumor-to-background ratios by dividing the %ID/g of the tumor by the %ID/g of non-target tissues like muscle or brain.

Small Animal PET/CT Imaging

This is the definitive in vivo experiment to visualize and quantify tumor uptake of the imaging agent.

Prep Prepare Tumor-Bearing Mouse (Fasting, Anesthesia) Inject Inject [18F]-labeled Imaging Agent (IV, ~5-10 MBq) Prep->Inject Uptake Allow for Tracer Uptake (e.g., 60 minutes) Inject->Uptake Scan Acquire Dynamic or Static PET/CT Scan Uptake->Scan Recon Reconstruct Images Scan->Recon Analyze Draw Regions of Interest (ROIs) on Tumor and Organs. Calculate SUVmax and Ratios. Recon->Analyze caption Workflow for Preclinical PET/CT Imaging.

Figure 3: Standard workflow for in vivo PET/CT imaging in a preclinical setting.

Protocol:

  • Animal Preparation: Fast mice overnight to reduce background [¹⁸F]FDG uptake if it is being used as a comparison, though this is less critical for receptor-targeted agents. Anesthetize the tumor-bearing mouse (e.g., with isoflurane) and place it on the scanner bed, maintaining body temperature with a heating pad.[16][17]

  • Radiotracer Administration: Administer the ¹⁸F-labeled imaging agent via tail vein injection.

  • Uptake Period: Allow the tracer to distribute throughout the body for a predetermined period (typically 60 minutes). Keep the animal under anesthesia during this time to minimize muscle uptake.[18]

  • Image Acquisition: Perform a whole-body PET scan followed by a CT scan for anatomical co-registration and attenuation correction.[19]

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).[13] Draw regions of interest (ROIs) over the tumor and other organs on the fused PET/CT images. From these ROIs, calculate the standardized uptake values (SUVs) and tumor-to-background ratios.[20]

  • Blocking Study (for specificity): In a separate cohort of animals, co-inject a high dose of a non-radiolabeled, selective σ2 ligand along with the radiotracer. A significant reduction in tumor uptake compared to the non-blocked animals confirms that the radiotracer's accumulation is target-specific.[3][8]

Conclusion and Future Directions

The 1-Oxa-8-azaspiro[4.5]decane scaffold represents a versatile platform for developing high-affinity ligands for various receptors. While the primary focus of this guide has been on σ2 receptor imaging for oncology, derivatives of this scaffold have also shown promise as M1 muscarinic agonists for neurodegenerative diseases.

The comparative data presented here highlights that while the spirocyclic core is promising, newer alternatives like the benzimidazolone and tetrahydroisoquinoline-based agents demonstrate exceptionally high selectivity for the σ2 receptor, a critical attribute for a successful imaging probe. For researchers in the field, the choice of an imaging agent will depend on the specific application. For visualizing tumor proliferation, agents like [¹⁸F]SYB-NF and [¹⁸F]1 currently set a high benchmark in terms of selectivity and specific tumor uptake.

Future development of 1-Oxa-8-azaspiro[4.5]decane-based agents should focus on optimizing the substituents to drastically improve σ2 over σ1 selectivity. The rigorous, self-validating experimental protocols outlined in this guide provide a robust framework for such future benchmarking studies, ensuring that newly developed agents are compared objectively and accurately against the current state-of-the-art.

References

A Comparative Guide to the Synthesis of 1-Oxa-8-azaspiro[4.5]decane: Replicating Published Results

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the spirocyclic scaffold has emerged as a cornerstone for the design of novel therapeutics. The rigid, three-dimensional architecture of these molecules offers a distinct advantage in the quest for potent and selective biological activity. Among these, the 1-Oxa-8-azaspiro[4.5]decane core is a privileged structure, forming the foundation of compounds targeting a range of receptors, including muscarinic M1 agonists for the potential treatment of Alzheimer's disease.[1]

This guide provides a comparative analysis of two distinct synthetic routes to 1-Oxa-8-azaspiro[4.5]decane, offering an objective look at a classical multi-step approach and a modern, catalytic one-pot reaction. By delving into the experimental details and underlying chemical principles, this document aims to equip researchers with the necessary insights to select and implement the most suitable method for their specific research and development needs.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterMethod 1: Classical Approach (Adapted from Tsukamoto et al.)Method 2: Reductive Amination & Cyclization
Overall Strategy Multi-step synthesis involving olefination, Michael addition, and cyclization.One-pot reductive amination followed by intramolecular cyclization.
Key Intermediates α,β-Unsaturated ester, Michael adduct.Iminium ion, N-(3-hydroxypropyl)-4-piperidinol.
Reagents & Catalysts Wittig reagent, sodium ethoxide, p-toluenesulfonic acid.Sodium triacetoxyborohydride, acetic acid.
Reaction Conditions Stepwise, requires isolation of intermediates, reflux temperatures.One-pot, ambient temperature.
Reported Yield Not directly reported for the parent compound.Generally moderate to good (60-80%).
Advantages Well-established chemistry, adaptable for analog synthesis.High atom economy, operational simplicity, milder conditions.
Disadvantages Longer synthetic sequence, potentially lower overall yield.Potential for side reactions if not carefully controlled.

Method 1: The Classical Approach - A Multi-Step Synthesis

This route is adapted from the synthetic strategies reported for derivatives of 1-Oxa-8-azaspiro[4.5]decane.[1] It employs a robust, stepwise construction of the spirocyclic core.

Underlying Principles

The logic of this synthesis lies in the sequential formation of the two rings around a central spiro-carbon. The piperidine ring is used as the starting scaffold, and the tetrahydrofuran ring is constructed upon it. This is achieved through a Michael addition to introduce the necessary carbon chain, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-benzyl-4-piperylideneacetate

To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF), is added triethyl phosphonoacetate (1.2 eq) and sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the α,β-unsaturated ester.

Step 2: Synthesis of Diethyl 2-(1-benzyl-4-piperidyl)succinate

To a solution of ethyl 1-benzyl-4-piperylideneacetate (1.0 eq) in ethanol, is added diethyl malonate (1.5 eq) and sodium ethoxide (1.5 eq). The mixture is heated at reflux for 6 hours. After cooling, the reaction mixture is neutralized with acetic acid and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the Michael adduct.

Step 3: Synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-3-one

The crude diethyl 2-(1-benzyl-4-piperidyl)succinate is dissolved in a mixture of acetic acid and hydrochloric acid and heated at reflux for 12 hours to effect hydrolysis and decarboxylation. The solvent is removed under reduced pressure, and the residue is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid. The mixture is heated at reflux with a Dean-Stark trap for 8 hours to facilitate intramolecular cyclization. The reaction is cooled, neutralized with saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography to yield the N-benzyl protected spirocycle.

Step 4: Deprotection to 1-Oxa-8-azaspiro[4.5]decane

The N-benzyl group can be removed via catalytic hydrogenation using palladium on carbon in a suitable solvent like ethanol or methanol under a hydrogen atmosphere to yield the final product.

Visualizing the Workflow

Classical Synthesis cluster_0 Step 1: Olefination cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection A N-Benzyl-4-piperidone C Ethyl 1-benzyl-4-piperylideneacetate A->C B Triethyl phosphonoacetate B->C E Diethyl 2-(1-benzyl-4-piperidyl)succinate C->E D Diethyl malonate D->E F 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-3-one E->F G 1-Oxa-8-azaspiro[4.5]decane F->G

Caption: Workflow for the classical synthesis of 1-Oxa-8-azaspiro[4.5]decane.

Method 2: A Modern Approach - Reductive Amination and Cyclization

This streamlined approach leverages the efficiency of a one-pot reductive amination to construct the key intermediate, which then undergoes intramolecular cyclization.

Underlying Principles

Reductive amination is a powerful tool for the formation of C-N bonds. In this context, it is used to couple the piperidine ring with a three-carbon unit bearing a terminal hydroxyl group. The in situ formation of an iminium ion followed by its reduction provides the N-(3-hydroxypropyl)-4-piperidinol intermediate. Subsequent acid-catalyzed dehydration and intramolecular etherification (cyclization) yields the desired spirocyclic product. This method capitalizes on the principles of atom economy and process intensification by combining multiple transformations in a single pot.

Experimental Protocol

One-Pot Synthesis of 1-Oxa-8-azaspiro[4.5]decane

To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and 3-amino-1-propanol (1.1 eq) in methanol, is added sodium triacetoxyborohydride (1.5 eq) in portions at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure. The residue is taken up in dichloromethane and washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated.

The crude N-(3-hydroxypropyl)-4-piperidinol is then dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 12 hours. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography or distillation.

Visualizing the Workflow

Reductive Amination Synthesis A 4-Piperidone C Reductive Amination (NaBH(OAc)₃) A->C B 3-Amino-1-propanol B->C D N-(3-hydroxypropyl)-4-piperidinol (Intermediate) C->D E Intramolecular Cyclization (p-TsOH, heat) D->E F 1-Oxa-8-azaspiro[4.5]decane E->F

Caption: Workflow for the one-pot reductive amination and cyclization synthesis.

Conclusion for the Practicing Scientist

The choice between these two synthetic methodologies will ultimately depend on the specific goals of the research program. The classical, multi-step approach, while longer, may offer more control and be more amenable to the synthesis of a diverse library of analogs by modifying the intermediates. In contrast, the modern, one-pot reductive amination and cyclization route provides a more efficient and atom-economical pathway to the parent 1-Oxa-8-azaspiro[4.5]decane, making it an attractive option for rapid synthesis and scale-up.

Both methods, when executed with care, provide access to this valuable spirocyclic scaffold. It is our hope that this detailed comparison will serve as a practical guide for researchers in their efforts to replicate and build upon the published syntheses of 1-Oxa-8-azaspiro[4.5]decane and its derivatives, accelerating the discovery of new and impactful chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

1-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS RN: 3970-79-4) is a heterocyclic building block used in chemical synthesis.[1][2] While its toxicological properties have not been fully investigated, the available Safety Data Sheets (SDS) classify it as a hazardous substance that requires careful handling and disposal.[3]

The primary hazards identified are:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [4][5]

The hydrochloride salt form of this amine-containing spirocycle contributes to its irritating properties. As a salt of a strong acid (hydrochloric acid) and a weaker base (the azaspirodecane), it can exhibit a slightly acidic character in solution and can react with biological tissues, leading to irritation. Therefore, all handling and disposal procedures must be designed to prevent direct contact.

The Foundational Principle: Segregation and Professional Disposal

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste . It must never be disposed of down the drain or in the regular trash.[6][7] Sink disposal is reserved for small quantities of specific, non-hazardous, and biodegradable chemicals, a category this compound does not fall into.[6][8] The only appropriate disposal route is through your institution's designated Environmental Health & Safety (EH&S) program for collection and subsequent treatment at an approved waste disposal plant.[4][9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for managing this compound from the point of generation to its final collection.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133).

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) of a suitable thickness.

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[1][10]

  • Respiratory Protection: If handling the solid form where dust may be generated, use in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[4][11]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate as Hazardous Waste: All waste containing this compound (solid compound, solutions, or contaminated materials) must be managed as hazardous waste.[12]

  • Maintain Separation: Do not mix this waste with other chemical waste streams. Specifically, store it separately from:

    • Strong bases (to avoid neutralization reactions).

    • Strong oxidizing agents.[8]

  • Solid vs. Liquid: Do not mix solid waste (e.g., contaminated weigh paper, gloves) with liquid waste. If you have both, they must be collected in separate, appropriately designated containers.[13]

Step 3: Waste Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Selection:

    • Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for liquids or solids).

    • The container must be in good condition, free of cracks or rust, and have a leak-proof, screw-on cap. Parafilm or stoppers are not acceptable closures.[12][13]

    • Ensure the container size is appropriate for the amount of waste to be generated. Do not overfill; leave at least 10% headspace (about one inch) to allow for expansion.[8]

  • Labeling:

    • Attach a "Hazardous Waste" label to the container as soon as you begin accumulating waste.

    • Clearly write the full chemical name: "this compound" and the CAS number "3970-79-4". Avoid using abbreviations or chemical formulas.

    • Indicate the hazards (e.g., "Irritant").

    • Fill in all other required information on the label, such as the accumulation start date and the name of the principal investigator or lab group.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending collection.

  • Designate an SAA: Your laboratory must have a designated SAA for the temporary storage of hazardous waste.[8]

  • Secondary Containment: Place the primary waste container inside a secondary container (such as a plastic tub) that is chemically compatible and large enough to hold 110% of the volume of the primary container. This prevents the spread of material in case of a leak.[13]

  • Storage Conditions: Keep the waste container securely capped at all times, except when adding waste.[13] Store it in a well-ventilated area, away from heat or ignition sources.[9]

Step 5: Requesting Waste Collection

Hazardous waste must be collected by your institution's EH&S department in a timely manner.

  • Adhere to Time and Quantity Limits: All hazardous waste must typically be collected within 90 days from the accumulation start date.[13] Do not accumulate more than 55 gallons of any single hazardous waste stream.[13]

  • Schedule a Pickup: Follow your institution's specific procedure to request a hazardous waste collection. This is often done through an online portal or by contacting EH&S directly.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol) that can solubilize the chemical residue.[12]

  • Collect Rinsate: The first rinsate, and potentially subsequent ones, must be collected and disposed of as hazardous liquid waste, following the protocol described above.[12]

  • Air Dry: Allow the rinsed container to air dry completely.

  • Deface Label: Completely remove or deface the original chemical label.

  • Final Disposal: The clean, dry, and unlabeled container may now be disposed of in the regular trash or recycled according to your facility's guidelines.[12]

Summary of Disposal Procedures

The following table provides a quick reference for the key operational parameters for disposing of this compound.

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteClassified as a skin, eye, and potential respiratory irritant.[1][4]
Disposal Route Collection by Institutional EH&SProhibited from drain or trash disposal to prevent environmental release and ensure regulatory compliance.[7][9]
Container Type Chemically compatible (e.g., HDPE), leak-proof screw capTo ensure safe containment and prevent spills.[8][13]
Labeling "Hazardous Waste" label with full chemical name and hazardsTo communicate contents and dangers clearly to all personnel and waste handlers.[7]
Required PPE Safety goggles, lab coat, nitrile glovesTo prevent personal exposure and irritation.[1]
Storage Capped, in secondary containment within a designated SAATo ensure safe temporary storage and contain potential leaks.[8][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste generated from this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container with Screw Cap B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container (Do not mix solid & liquid) D->E F Securely Cap Container E->F G Place in Secondary Containment F->G H Store in Designated SAA G->H I Monitor Accumulation Time (<90 days) H->I J Request EH&S Pickup I->J K EH&S Collects for Approved Disposal J->K

References

Navigating the Safe Handling of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery, the integrity of your work and your personal safety are paramount. This guide provides essential, experience-driven protocols for the safe handling of 1-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS No: 3970-79-4), a key building block in medicinal chemistry. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a comprehensive understanding of the safety measures required.

Hazard Assessment: Understanding the Risks

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

While this compound is not classified for acute toxicity, the hydrochloride salt form suggests it is a solid, likely a crystalline powder.[1] The primary routes of exposure are through dermal contact, eye contact, and inhalation of dust particles. Therefore, our personal protective equipment (PPE) strategy is designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecification/StandardRationale
Hands Chemical-resistant glovesNitrile or NeopreneProvides a barrier against skin irritation. Regular inspection for tears or punctures is crucial.
Eyes/Face Safety glasses with side shields or GogglesANSI Z87.1 certifiedProtects against accidental splashes and airborne particles causing serious eye irritation. A face shield should be considered when handling larger quantities or if there is a significant splash risk.[2]
Body Laboratory coatLong-sleeved, fully fastenedPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Use in a well-ventilated areaChemical fume hoodEssential for preventing the inhalation of fine dust particles of the compound.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Preparation and Weighing
  • Work Area Preparation : Always handle this compound in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[2] Ensure the work surface is clean and uncluttered.

  • Donning PPE : Before handling the primary container, don all required PPE as outlined in the table above.

  • Weighing : When weighing the solid, use a weigh boat or creased weighing paper to prevent spillage. Perform this task in a fume hood or a balance enclosure to contain any airborne dust. Avoid creating dust clouds.[2]

Dissolution and Reaction Setup
  • Solvent Addition : Add the solvent to the solid slowly to avoid splashing.

  • Mixing : If heating or agitation is required, ensure the vessel is securely clamped and that any potential for pressure buildup is mitigated.

  • Transfers : Use appropriate tools such as a spatula or powder funnel for solid transfers to minimize the risk of spills.

Post-Handling and Decontamination
  • Cleaning : Clean any spills immediately with an appropriate absorbent material. Decontaminate the work area with a suitable solvent.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste : Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, gloves, absorbent pads) in a designated, labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[2]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Workflow PPE Selection Workflow for this compound Start Start: Handling Task Identified Task Assess Task: - Weighing Solid - Dissolving - Large Scale Reaction Start->Task Weighing Weighing Solid Task->Weighing Solid Dissolving Dissolving/Small Scale Task->Dissolving Solution LargeScale Large Scale/Splash Risk Task->LargeScale Volume/Splash BasePPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Glasses with Side Shields - Lab Coat Weighing->BasePPE Dissolving->BasePPE LargeScale->BasePPE FaceShield Enhanced Eye/Face Protection: Face Shield LargeScale->FaceShield FumeHood Engineering Control: Chemical Fume Hood BasePPE->FumeHood End Proceed with Task Safely FumeHood->End FaceShield->FumeHood

Caption: PPE selection workflow based on the handling task.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
1-Oxa-8-azaspiro[4.5]decane hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。